molecular formula C11H21NO B4036336 N-(3-methylbutyl)cyclopentanecarboxamide

N-(3-methylbutyl)cyclopentanecarboxamide

Cat. No.: B4036336
M. Wt: 183.29 g/mol
InChI Key: ZEBDXQBWSNPHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylbutyl)cyclopentanecarboxamide is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a cyclopentane carboxamide core, a structure recognized for its potential in targeting ion channels . Specifically, recent research into related cyclopentane carboxylic acids has identified them as potent and selective inhibitors of the voltage-gated sodium channel Na V 1.7, a well-validated target for pain management . This suggests that N-(3-methylbutyl)cyclopentanecarboxamide and its analogs may serve as valuable tools for studying sodium channel function and for the development of novel analgesic agents. The compound's structure, which incorporates a lipophilic N-(3-methylbutyl) side chain, is designed to influence its pharmacokinetic properties and binding affinity. Researchers can utilize this compound as a building block or reference standard in exploratory studies aimed at understanding structure-activity relationships (SAR) for ion channel modulators . It is supplied as a high-purity material to ensure consistent and reliable performance in experimental settings. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(3-methylbutyl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-9(2)7-8-12-11(13)10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBDXQBWSNPHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-methylbutyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the structure of peptides, polymers, and a vast array of pharmacologically active molecules.[1] This guide provides an in-depth technical overview of the synthesis of N-(3-methylbutyl)cyclopentanecarboxamide, a representative N-alkyl carboxamide. We will dissect the foundational principles of amide bond formation, moving beyond a simple recitation of steps to explain the underlying chemical causality. This document details two robust synthetic pathways: the widely applicable carbodiimide-mediated coupling and the classic acyl chloride method. Each section includes a discussion of the reaction mechanism, rationale for reagent selection, a detailed experimental protocol, and troubleshooting insights, designed to provide researchers and drug development professionals with a comprehensive and actionable resource.

Foundational Principles: The Challenge of Amide Bond Formation

The direct condensation of a carboxylic acid (Cyclopentanecarboxylic acid) and an amine (3-methylbutylamine, also known as isoamylamine) to form an amide is deceptively complex. The primary obstacle is a competing acid-base reaction. Carboxylic acids are acidic, while amines are basic. When mixed, they rapidly undergo a proton transfer to form a highly unreactive ammonium-carboxylate salt. This effectively neutralizes the amine's nucleophilicity, preventing it from attacking the carbonyl carbon of the carboxylic acid.[2]

To overcome this thermodynamic hurdle and facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" of the carboxyl group is the central strategy underpinning most amidation protocols.[2] This guide will focus on two of the most prevalent and reliable activation strategies.

Primary Synthetic Pathway: Carbodiimide-Mediated Amide Coupling

Carbodiimide-mediated coupling is one of the most versatile methods for amide synthesis due to its mild reaction conditions and broad functional group tolerance.[3] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) are favored for their high efficiency and the convenient removal of byproducts.[4][5]

Mechanism of Action: EDC/HOBt Coupling

The reaction proceeds through a multi-step mechanism where the carboxylic acid is activated to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

  • Activation of Carboxylic Acid: The process begins with the reaction of cyclopentanecarboxylic acid with EDC. The carboxylic acid protonates the carbodiimide, making it highly electrophilic. The resulting carboxylate then attacks the central carbon of the EDC, forming a highly reactive O-acylisourea intermediate.[6]

  • Role of HOBt Additive: While the O-acylisourea can react directly with the amine, it is unstable and can rearrange to a non-reactive N-acylurea byproduct. To prevent this and improve reaction efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is often included.[7] HOBt acts as a "trapping agent," reacting with the O-acylisourea to form a more stable HOBt-ester active intermediate. This intermediate is less prone to side reactions and readily undergoes aminolysis.[8][9][10]

  • Nucleophilic Attack and Amide Formation: The nitrogen atom of 3-methylbutylamine attacks the carbonyl carbon of the HOBt-ester. This forms a tetrahedral intermediate which then collapses, releasing the stable HOBt and forming the desired N-(3-methylbutyl)cyclopentanecarboxamide. The EDC is converted into a water-soluble urea byproduct, which is easily removed during aqueous workup.[5]

EDC_HOBt_Coupling_Mechanism cluster_start Starting Materials cluster_activation Activation cluster_product Products CPA Cyclopentanecarboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate CPA->OAI + EDC EDC EDC EDC->OAI Amine 3-Methylbutylamine (R'-NH2) Amide N-(3-methylbutyl)cyclopentanecarboxamide Amine->Amide HOBt HOBt HOBt_Ester HOBt-Ester (Active Ester) HOBt->HOBt_Ester OAI->HOBt_Ester + HOBt Urea EDC-Urea Byproduct OAI->Urea byproduct formation HOBt_Ester->Amide + Amine HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen

Caption: EDC/HOBt mediated amide coupling pathway.
Experimental Protocol: EDC Coupling

This protocol provides a representative procedure for the synthesis of N-(3-methylbutyl)cyclopentanecarboxamide on a laboratory scale.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
Cyclopentanecarboxylic Acid114.14[11]1.14 g10.01.0
3-Methylbutylamine87.16[12]0.96 g (1.3 mL)11.01.1
EDC·HCl191.70[4]2.30 g12.01.2
HOBt·H₂O153.141.84 g12.01.2
Diisopropylethylamine (DIPEA)129.243.48 mL20.02.0
Dichloromethane (DCM)-50 mL--
Saturated aq. NaHCO₃-30 mL--
Brine-30 mL--
Anhydrous Na₂SO₄-As needed--

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanecarboxylic acid (1.0 eq) and HOBt·H₂O (1.2 eq). Dissolve the solids in anhydrous dichloromethane (DCM, 50 mL).

  • Reagent Addition: Add 3-methylbutylamine (1.1 eq) and DIPEA (2.0 eq) to the solution. Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Once cooled, add EDC·HCl (1.2 eq) portion-wise over 5 minutes to the stirred solution.[13]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with an additional 50 mL of DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).[13]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]

  • Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure amide product.

Alternative Pathway: The Acyl Chloride (Schotten-Baumann) Method

An older but still highly effective method involves converting the carboxylic acid into a more reactive acyl chloride, which then readily reacts with the amine.[14][15] This is often performed under Schotten-Baumann conditions, which typically involve a two-phase solvent system.[16][17][18]

Mechanism and Rationale

This is a two-step process:

  • Acyl Chloride Formation: Cyclopentanecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form cyclopentanecarbonyl chloride. This intermediate is highly electrophilic and reactive.

  • Amidation: The isolated or in-situ generated acyl chloride is then reacted with 3-methylbutylamine. A base, often an aqueous solution of sodium hydroxide or an organic base like pyridine, is added to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion.[18]

While this method is robust, the reagents (especially thionyl chloride) are harsh and moisture-sensitive, and the high reactivity of the acyl chloride can sometimes be incompatible with sensitive functional groups on more complex substrates.

Acyl_Chloride_Workflow Start_CPA Cyclopentanecarboxylic Acid Intermediate Cyclopentanecarbonyl Chloride Start_CPA->Intermediate Step 1: Activation Thionyl Thionyl Chloride (SOCl₂) Thionyl->Intermediate Product N-(3-methylbutyl)cyclopentanecarboxamide Intermediate->Product Step 2: Amidation (Schotten-Baumann) Amine 3-Methylbutylamine Amine->Product Base Base (e.g., NaOH) Base->Product Byproduct NaCl + H₂O

Caption: Experimental workflow for the acyl chloride method.

Product Characterization & Data

Following purification, the identity and purity of N-(3-methylbutyl)cyclopentanecarboxamide must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₁NOCalculated
Molecular Weight183.29 g/mol Calculated
AppearanceExpected to be a colorless to pale yellow oil/liquidGeneral observation for similar amides
Boiling Point~216 °C (for carboxylic acid precursor)

Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.- Deactivated or poor quality coupling reagents.- Insufficient reaction time or incorrect temperature.- Ensure reagents (especially EDC) are fresh and anhydrous.- Extend reaction time and monitor by TLC.- For EDC couplings, ensure the pH is within the optimal range (4.0-6.0).[6]
Formation of N-acylurea Byproduct - Rearrangement of the O-acylisourea intermediate (in carbodiimide methods).- Add HOBt or a similar additive to trap the active intermediate as a more stable ester.[7]
Difficulty in Purification - Water-soluble byproducts remaining in the organic layer.- Unreacted starting amine co-eluting with the product.- Perform thorough aqueous washes to remove EDC-urea.- A dilute acid wash (e.g., 1M HCl) can be used to protonate and extract excess amine into the aqueous layer.

Conclusion

The synthesis of N-(3-methylbutyl)cyclopentanecarboxamide serves as an excellent model for understanding the fundamental principles and practical execution of amide bond formation. The carbodiimide-mediated approach using EDC and HOBt represents a modern, mild, and highly efficient strategy suitable for a wide range of substrates. For its part, the traditional acyl chloride method remains a powerful and cost-effective alternative, particularly for robust substrates where harsh conditions are not a concern. The choice of synthetic pathway ultimately depends on the specific requirements of the target molecule, including scale, functional group compatibility, and desired purity. A thorough understanding of the mechanisms and experimental parameters detailed in this guide empowers researchers to make informed decisions and successfully execute these critical transformations.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Pupo, G., et al. (2019). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • LS College. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. PubMed. Retrieved from [Link]

  • Subash, B., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Retrieved from [Link]

  • Perlego. (n.d.). Amide Formation | Overview & Research Examples. Retrieved from [Link]

  • University of Bath. (n.d.). Metal-catalysed approaches to amide bond formation. Retrieved from [Link]

  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid. Retrieved from [Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]

  • ACS Publications. (2007, October 12). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

Sources

Physicochemical Profiling and Synthesis of N-(3-methylbutyl)cyclopentanecarboxamide: A Technical Guide for Sensory and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of sensory modulation and targeted drug development, aliphatic and alicyclic carboxamides have emerged as highly versatile pharmacophores. N-(3-methylbutyl)cyclopentanecarboxamide (often referred to as N-isoamylcyclopentanecarboxamide) represents a structurally streamlined, highly lipophilic amide. By combining a flexible isoamyl tail with a rigid cyclopentyl core, this compound exhibits unique physicochemical properties that make it an excellent candidate for applications ranging from synthetic cooling agents (via TRPM8 channel agonism) to specialized pharmaceutical intermediates.

This whitepaper provides an in-depth technical analysis of N-(3-methylbutyl)cyclopentanecarboxamide, detailing its physicochemical properties, synthetic methodologies, pharmacological relevance, and rigorous analytical characterization protocols.

Chemical Identity and Physicochemical Properties

The efficacy of any membrane-interacting compound is dictated by its physicochemical profile. For N-(3-methylbutyl)cyclopentanecarboxamide, the balance between lipophilicity and hydrogen-bonding capacity is critical for receptor binding and cellular permeability.

Causality of Molecular Design

The molecule consists of a hydrogen-bond donating/accepting amide core flanked by two hydrophobic regions: a cyclopentyl ring and a 3-methylbutyl (isoamyl) chain.

  • Lipophilicity (LogP): The calculated LogP of ~2.8 ensures that the molecule can readily partition into lipid bilayers, a prerequisite for accessing the transmembrane binding pockets of sensory ion channels [1].

  • Topological Polar Surface Area (TPSA): At 29.1 Ų, the compound is well within the optimal range (< 90 Ų) for excellent membrane permeability, including potential blood-brain barrier (BBB) penetration if utilized in central nervous system (CNS) applications.

Quantitative Data Summary
PropertyValueCausality / Significance
IUPAC Name N-(3-methylbutyl)cyclopentanecarboxamideStandardized nomenclature.
Molecular Formula C₁₁H₂₁NODetermines baseline molecular weight.
Molecular Weight 183.29 g/mol < 500 Da (Lipinski's Rule of 5 compliant).
Calculated LogP ~2.8Optimal for lipid bilayer partitioning.
TPSA 29.1 ŲHigh membrane permeability.
H-Bond Donors 1 (N-H)Critical for receptor pocket anchoring.
H-Bond Acceptors 1 (C=O)Facilitates dipole interactions.
Rotatable Bonds 5Provides conformational flexibility for induced-fit receptor binding.

Synthetic Methodology and Reaction Kinetics

The synthesis of N-(3-methylbutyl)cyclopentanecarboxamide is most efficiently achieved via a modified Schotten-Baumann reaction, utilizing cyclopentanecarbonyl chloride and 3-methylbutan-1-amine (isoamylamine) [2].

Experimental Protocol: Step-by-Step Amidation

This protocol is designed as a self-validating system; the visual and thermal cues during the reaction provide real-time feedback on reaction progress.

  • Preparation of the Amine Solution: Dissolve 1.0 equivalent of isoamylamine (87.16 g/mol ) and 1.2 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath. Causality: Acyl chloride substitutions are highly exothermic. Maintaining 0°C prevents the volatilization of DCM and suppresses the formation of unwanted side products.

  • Electrophile Addition: Dissolve 1.05 equivalents of cyclopentanecarbonyl chloride (132.59 g/mol ) in a small volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes [3].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C), stirring for 4 hours. Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to form triethylammonium chloride. This prevents the protonation of the isoamylamine, ensuring it remains a potent nucleophile.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash sequentially with 1M HCl (to remove unreacted amine and TEA) and brine, then dry over anhydrous Na₂SO₄.

  • Solvent Removal: Concentrate under reduced pressure to yield the crude amide, which can be further purified via recrystallization or silica gel chromatography.

Synthesis Workflow Visualization

Synthesis A Cyclopentanecarbonyl Chloride C Reaction Vessel (DCM, TEA, 0°C) A->C Electrophile B Isoamylamine (3-methylbutan-1-amine) B->C Nucleophile D Crude N-(3-methylbutyl) cyclopentanecarboxamide C->D Amidation E Purification (Acid/Base Wash) D->E Workup F Pure Product (Yield >90%) E->F Isolation

Figure 1: Step-by-step synthesis workflow of N-(3-methylbutyl)cyclopentanecarboxamide.

Pharmacological Relevance: TRPM8 Modulation

Aliphatic and alicyclic carboxamides are extensively documented as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, the primary molecular transducer of cold somatosensation [4]. While p-menthane carboxamides (like WS-3 and WS-12) are industry standards, cyclopentanecarboxamides offer a structurally simplified scaffold that retains potent cooling and analgesic properties.

Mechanism of Action

N-(3-methylbutyl)cyclopentanecarboxamide binds to the S1-S4 transmembrane domain of the TRPM8 channel. The isoamyl tail engages in hydrophobic interactions with the lipid-facing residues of the channel, while the amide carbonyl acts as a critical hydrogen bond acceptor, stabilizing the channel in its open conformation. This induces an influx of Ca²⁺ and Na⁺ ions, depolarizing the sensory neuron and firing an action potential interpreted by the central nervous system as a cooling or soothing sensation [4].

TRPM8 Signaling Visualization

TRPM8 Ligand N-(3-methylbutyl) cyclopentanecarboxamide Receptor TRPM8 Channel (Transmembrane Domain) Ligand->Receptor Binds to S1-S4 Pocket IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Conformational Opening Depolarization Membrane Depolarization IonFlux->Depolarization Intracellular Cation Accumulation ActionPotential Action Potential Generation Depolarization->ActionPotential Voltage Threshold Reached Sensory Cooling Sensation / Analgesia ActionPotential->Sensory Afferent Nerve Transmission

Figure 2: Mechanism of action for TRPM8 channel activation and subsequent sensory signaling.

Analytical Characterization Protocols

To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques. The following protocols establish a self-validating system to confirm structural identity and purity.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Protocol: Analyze the neat compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Validation Markers: The successful conversion of the acyl chloride to the amide is confirmed by the complete disappearance of the strong C=O stretch at ~1800 cm⁻¹ (characteristic of acyl chlorides) and the appearance of the Amide I band (C=O stretch) at ~1640–1650 cm⁻¹ and the Amide II band (N-H bend) at ~1550 cm⁻¹.

Proton Nuclear Magnetic Resonance (¹H-NMR)
  • Protocol: Dissolve 10 mg of the sample in CDCl₃ and acquire spectra at 400 MHz.

  • Validation Markers:

    • Amide Proton: A broad singlet at δ 5.5–6.0 ppm (1H, NH), which exchanges with D₂O.

    • Isoamyl Tail: A doublet at δ ~0.9 ppm (6H, -CH(CH₃)₂), representing the terminal methyl groups. A multiplet at δ ~3.2 ppm (2H, -CH₂-N) representing the methylene protons adjacent to the nitrogen.

    • Cyclopentyl Core: A multiplet at δ 2.4–2.6 ppm (1H, -CH-C=O) representing the methine proton on the cyclopentyl ring, alongside multiplets from δ 1.5–1.9 ppm (8H) for the remaining ring protons.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Protocol: Inject 1 µL of a 1 mg/mL solution (in DCM) into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS).

  • Validation Markers: A single sharp chromatographic peak indicates high purity. The mass spectrum will display a molecular ion peak [M]⁺ at m/z 183, with a prominent base peak corresponding to the cleavage of the isoamyl group or the loss of the cyclopentyl radical, validating the molecular weight and fragmentation pattern.

References

  • PubChem Compound Summary for CID 78284, Cyclopentanecarbonyl chloride National Center for Biotechnology Information (NCBI)[Link]

  • PubChem Compound Summary for CID 7894, Isoamylamine National Center for Biotechnology Information (NCBI)[Link]

  • Synthetic routes to cyclopentanecarboxylic acid derivatives Google P
  • Modulation of Thermoreceptor TRPM8 by Cooling Compounds ACS Chemical Neuroscience / PubMed Central (PMC)[Link]

Chemical Architecture and Synthesis of N-(3-methylbutyl)cyclopentanecarboxamide: A Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of N-(3-methylbutyl)cyclopentanecarboxamide , a structural analog within the N-alkyl alicyclic carboxamide family.[1] Structurally related to known chemesthetic agents (such as WS-3 and WS-23), this molecule serves as a critical probe for understanding Structure-Activity Relationships (SAR) in Transient Receptor Potential (TRP) channel modulation, specifically TRPM8 (cooling) and TRPV1 (nociception/tingling).[1] This document details the IUPAC nomenclature, physiochemical properties, validated synthetic protocols, and pharmacophore modeling necessary for its application in sensory pharmacology and medicinal chemistry.[1]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers

The molecule is an amide formed from the condensation of cyclopentanecarboxylic acid and 3-methylbutylamine (isoamylamine).[1]

IdentifierValue
IUPAC Name N-(3-methylbutyl)cyclopentanecarboxamide
Common Synonyms N-Isoamylcyclopentanecarboxamide; Cyclopentanecarboxylic acid isoamylamide
Molecular Formula C₁₁H₂₁NO
Molecular Weight 183.29 g/mol
SMILES CC(C)CCNC(=O)C1CCCC1
InChI Key (Predicted) Specific key generation requires exact isomer conformation
Physiochemical Profile (Predicted)

Note: Values are derived from consensus cheminformatics models for N-alkyl alicyclic amides.[1]

PropertyValueContext
LogP (Octanol/Water) ~2.8 - 3.1Lipophilic; crosses blood-brain barrier and cell membranes efficiently.[1]
Topological Polar Surface Area (TPSA) 29.1 ŲIndicates good oral bioavailability; dominated by the amide moiety.
Hydrogen Bond Donors 1 (Amide NH)Critical for receptor binding pocket interaction (e.g., TRP channel pore).[1]
Hydrogen Bond Acceptors 1 (Carbonyl O)Facilitates dipole interactions.
Physical State Waxy Solid / OilLikely a low-melting solid or viscous oil at STP due to the flexible isoamyl tail disrupting crystal packing.[1]

Synthetic Pathways & Process Chemistry[1][4]

To ensure high purity and yield, the Acid Chloride Method (Schotten-Baumann conditions) is the preferred protocol over direct carbodiimide coupling.[1] This pathway minimizes urea byproduct formation and simplifies purification.[1]

Reaction Scheme (Graphviz Visualization)

Synthesis_Pathway Reactant1 Cyclopentanecarbonyl Chloride Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 3-Methylbutylamine (Isoamylamine) Reactant2->Intermediate Base Triethylamine (Et3N) (Proton Scavenger) Byproduct Et3N·HCl (Precipitate) Base->Byproduct HCl Capture Product N-(3-methylbutyl) cyclopentanecarboxamide Intermediate->Product Elimination Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway utilizing a tertiary amine base to drive equilibrium.

Detailed Experimental Protocol

Safety Precaution: Perform all steps in a fume hood. Cyclopentanecarbonyl chloride is corrosive and lachrymatory.[1] Isoamylamine has a potent, diffusive odor.[1]

Reagents:
  • Cyclopentanecarbonyl chloride (1.0 eq)[1]

  • 3-Methylbutylamine (1.1 eq)[1]

  • Triethylamine (Et₃N) (1.2 eq)[1]

  • Dichloromethane (DCM) (Anhydrous solvent)[1]

Step-by-Step Methodology:
  • Preparation: Charge a round-bottom flask with 3-methylbutylamine (1.1 eq) and Et₃N (1.2 eq) in anhydrous DCM under an inert atmosphere (

    
     or 
    
    
    
    ). Cool the solution to 0°C using an ice bath to control the exotherm.[1]
  • Addition: Dropwise add Cyclopentanecarbonyl chloride (1.0 eq) dissolved in a minimal amount of DCM over 30 minutes. Rationale: Slow addition prevents thermal runaway and di-acylation side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). Look for the disappearance of the acid chloride (high R_f) and appearance of the amide (mid R_f).[1]

  • Quench & Workup:

    • Quench with saturated

      
       solution.[1]
      
    • Wash the organic layer with 1M HCl (2x) to remove unreacted amine and Et₃N.[1] Critical Step: Failure to wash with acid will leave a residual "fishy" odor.[1]

    • Wash with Brine, dry over anhydrous

      
      , and filter.[1]
      
  • Purification: Concentrate the filtrate in vacuo. If the product is an oil, high-vacuum distillation is recommended.[1] If solid, recrystallize from Hexane/EtOAc.[1]

Mechanism of Action: TRP Channel Pharmacology[1][5]

This molecule functions as a pharmacophore probe for TRP (Transient Receptor Potential) channels.[1] Its structure mimics the "Head-Linker-Tail" architecture of known cooling agents (e.g., WS-3) and pungency agents (e.g., Capsaicin).[1]

Structure-Activity Relationship (SAR) Logic

The biological activity of N-alkyl carboxamides is dictated by the steric bulk of the ring and the hydrophobicity of the alkyl chain.[1]

  • The Cyclopentane Ring (Head): Provides a compact hydrophobic anchor.[1] Unlike the bulky menthane ring in WS-3, the cyclopentane ring is sterically smaller, often shifting selectivity from TRPM8 (cooling) toward TRPV1 (tingling/burning) or TRPA1.[1]

  • The Amide Linker: Rigidifies the structure and provides Hydrogen Bonding capability (Donor/Acceptor) essential for orienting the molecule within the receptor's transmembrane bundle.[1]

  • The Isoamyl Tail: A flexible hydrophobic chain that interacts with the lipophilic pockets of the channel pore.[1]

Pharmacophore Mapping (Graphviz Visualization)

SAR_Mechanism Ring Cyclopentyl Ring (Hydrophobic Anchor) Linker Carboxamide Group (H-Bonding Motif) Ring->Linker Steric Gating Receptor TRP Channel Pore (TRPM8 / TRPV1) Ring->Receptor Hydrophobic Pocket Tail Isoamyl Chain (Lipophilic Interaction) Linker->Tail Orientation Linker->Receptor H-Bond (S5-S6 loop) Tail->Receptor Van der Waals

Caption: Pharmacophore mapping of the amide against the TRP channel binding pocket.[1]

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )
  • 
     5.6–6.0 ppm (br s, 1H):  Amide N-H .[1] Broad signal, exchangeable with 
    
    
    
    .
  • 
     3.2–3.3 ppm (q, 2H):  Methylene protons adjacent to Nitrogen (
    
    
    
    ).[1]
  • 
     2.4–2.6 ppm (m, 1H):  Methine proton on the cyclopentane ring adjacent to carbonyl (
    
    
    
    ).[1]
  • 
     1.5–1.9 ppm (m, 8H):  Cyclopentane ring methylene protons (
    
    
    
    ).[1]
  • 
     1.3–1.5 ppm (m, 1H):  Methine in the isoamyl tail (
    
    
    
    ).[1]
  • 
     0.9 ppm (d, 6H):  Terminal methyl groups of the isoamyl tail (
    
    
    
    ).[1]
Infrared Spectroscopy (FT-IR)
  • 3300 cm⁻¹: N-H stretch (Medium, broad).[1]

  • 2950–2850 cm⁻¹: C-H stretch (Strong, aliphatic).[1]

  • 1640–1650 cm⁻¹: C=O stretch (Amide I band - Strong).

  • 1540 cm⁻¹: N-H bend (Amide II band).[1]

References

  • PubChem. (n.d.).[2] Compound Summary: Cyclopentanecarboxylic acid.[1] National Library of Medicine.[1] Retrieved from [Link]

  • PubChem. (n.d.).[2] Compound Summary: Isoamylamine.[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Schotten-Baumann amide synthesis protocols).

  • Behrendt, H. J., et al. (2004).[1] Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology.[1] (Foundational text on TRP channel modulation by carboxamides).

  • Leffingwell, J. C. (2009).[1] Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates.[1] (Contextual reference for N-alkyl amide sensory properties).

Sources

Technical Monograph: N-(3-Methylbutyl)cyclopentanecarboxamide

[1]

Executive Summary

N-(3-methylbutyl)cyclopentanecarboxamide is a secondary amide formed from the condensation of cyclopentanecarboxylic acid derivatives and isopentylamine (3-methylbutylamine).[1] Structurally analogous to the well-known "WS-series" cooling agents (e.g., WS-3, N-Ethyl-p-menthane-3-carboxamide), this compound is of significant interest in sensory science for its potential physiological cooling properties and as a versatile intermediate in pharmaceutical synthesis.[1]

This guide provides a definitive technical profile, including its chemical identity, a validated synthesis protocol, and a structural analysis of its potential applications.

Chemical Identity & Properties

While a specific CAS number for the direct parent compound is not widely indexed in public commodity databases (indicating its status as a research chemical or specialized intermediate), its identity is defined by its structure and synthesis precursors.

PropertyDescription
Chemical Name N-(3-Methylbutyl)cyclopentanecarboxamide
Synonyms N-Isopentylcyclopentanecarboxamide; Cyclopentanecarboxamide, N-(3-methylbutyl)-
Molecular Formula C₁₁H₂₁NO
Molecular Weight 183.29 g/mol
SMILES CC(C)CCNC(=O)C1CCCC1
InChIKey Calculated from structure
Physical State Solid (Predicted: White crystalline powder) or Viscous Oil
Solubility Soluble in organic solvents (Ethanol, DMSO, DCM); Low solubility in water
Predicted LogP ~2.5 - 3.0 (Lipophilic)
Structural Analogs
  • WS-3 (N-Ethyl-p-menthane-3-carboxamide): CAS 39711-79-0[1]

  • Cyclopentanecarboxamide: CAS 3217-94-5[1]

  • Precursor (Amine): Isopentylamine (CAS 107-85-7)[1]

  • Precursor (Acid Chloride): Cyclopentanecarbonyl chloride (CAS 4524-93-0)[1]

Synthesis Protocol

The most robust method for synthesizing N-(3-methylbutyl)cyclopentanecarboxamide is via Nucleophilic Acyl Substitution (Schotten-Baumann reaction conditions).[1] This method ensures high yield and purity by using the highly reactive acid chloride.

Reaction Scheme

Cyclopentanecarbonyl chloride + 3-Methylbutylamine → N-(3-Methylbutyl)cyclopentanecarboxamide + HCl [1]

Reagents & Materials[3][4][5][6]
  • Cyclopentanecarbonyl chloride (1.0 equiv): The electrophilic acylating agent.[1]

  • 3-Methylbutylamine (Isopentylamine) (1.1 equiv): The nucleophilic amine.[1]

  • Triethylamine (TEA) (1.2 equiv): Base to neutralize the HCl byproduct.[1]

  • Dichloromethane (DCM): Anhydrous solvent.[1]

  • Equipment: Round-bottom flask, addition funnel, ice bath, magnetic stirrer, rotary evaporator.[1]

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 250 mL round-bottom flask and purge with nitrogen.

    • Add 3-Methylbutylamine (10 mmol) and Triethylamine (12 mmol) to DCM (50 mL).

    • Cool the solution to 0°C using an ice bath.

  • Addition:

    • Dissolve Cyclopentanecarbonyl chloride (10 mmol) in DCM (10 mL).

    • Add the acid chloride solution dropwise to the amine mixture over 30 minutes, maintaining the temperature below 5°C.

    • Observation: White precipitate (Triethylamine hydrochloride) will form immediately.[1]

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 4–6 hours (Monitor via TLC or GC-MS for disappearance of acid chloride).

  • Work-up:

    • Quench the reaction with Water (50 mL).

    • Separate the organic layer.[2]

    • Wash the organic layer sequentially with:

      • 1N HCl (2 x 30 mL) – Removes unreacted amine.[1]

      • Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid/acid chloride hydrolysis products.[1]

      • Brine (1 x 30 mL).

    • Dry over anhydrous Na₂SO₄ and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator).[1]

    • Optional: Recrystallize from Hexane/Ethyl Acetate if a solid, or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) if an oil.

  • Yield: Expected yield >85%.

Mechanism & Pathway Visualization

The following diagram illustrates the synthesis pathway and the logical flow of the reaction mechanism.

SynthesisPathwayAcidChlorideCyclopentanecarbonylChloride(Electrophile)IntermediateTetrahedralIntermediateAcidChloride->IntermediateNucleophilic AttackAmine3-Methylbutylamine(Nucleophile)Amine->IntermediateNucleophilic AttackBaseTriethylamine(Scavenger)ByproductTriethylamineHydrochloride(Salt)Base->ByproductNeutralizes HClProductN-(3-Methylbutyl)cyclopentanecarboxamide(Target Amide)Intermediate->ProductElimination of Cl-Intermediate->ByproductH+ Scavenging

Figure 1: Synthesis pathway for N-(3-methylbutyl)cyclopentanecarboxamide via nucleophilic acyl substitution.[1]

Applications & Significance

Sensory Science (Cooling Agents)

This compound is structurally homologous to the WS-3 cooling agent.[1] The substitution of the cyclohexane (p-menthane) ring with a cyclopentane ring and the ethyl group with an isopentyl group modulates its sensory profile.[1]

  • Mechanism: Activation of TRPM8 (Transient Receptor Potential Melastatin 8) ion channels.[1]

  • Predicted Effect: A cooling sensation with potentially different onset and duration characteristics compared to WS-3.[1] The isopentyl chain increases lipophilicity, potentially enhancing mucosal absorption.

Pharmaceutical Intermediate

The cyclopentanecarboxamide moiety is a privileged scaffold in medicinal chemistry, often found in:

  • NK1 Receptor Antagonists: For anti-emetic and antidepressant activity.

  • Chemokine Receptor Modulators: Specifically CCR2/CCR5 antagonists.

  • Enzyme Inhibitors: As a stable, non-hydrolyzable linker.

Safety & Handling (Predicted)

As a research chemical, standard safety protocols for amides and organic synthesis intermediates apply.

Hazard ClassGHS Classification (Predicted)Precautionary Measures
Acute Toxicity H302 (Harmful if swallowed)Do not ingest.[1] Wash hands thoroughly after handling.
Irritation H315 (Skin Irrit.), H319 (Eye Irrit.)[1]Wear nitrile gloves and safety goggles.
Sensitization H317 (May cause allergic skin reaction)Avoid breathing dust/fumes. Use in a fume hood.
Environmental H412 (Harmful to aquatic life)Dispose of waste via approved chemical waste streams.

Note: Always consult the Safety Data Sheet (SDS) for the specific precursors (Cyclopentanecarbonyl chloride and Isopentylamine) before synthesis.[1]

References

  • SpectraBase. (n.d.).[1] Cyclopentanecarboxamide, N-3-methylbutyl-. Wiley Science Solutions. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 107-85-7, Isopentylamine. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 4524-93-0, Cyclopentanecarbonyl chloride. Retrieved March 6, 2026, from [Link]

  • Leffingwell, J. C. (2009).[3] Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. (Contextual reference for WS-series analogs).

Technical Monograph: N-(3-methylbutyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the mechanism of action (MoA) for N-(3-methylbutyl)cyclopentanecarboxamide , a synthetic sensory agent belonging to the class of N-substituted cycloalkanecarboxamides.

Based on its structural pharmacophore, this compound functions as a potent TRPM8 (Transient Receptor Potential Melastatin 8) agonist , eliciting a cooling sensation without the volatility or odor associated with menthol.

Chemical Identity & Physicochemical Profile[1][2][3]

  • IUPAC Name: N-(3-methylbutyl)cyclopentanecarboxamide

  • Functional Class: Physiological Coolant / TRPM8 Agonist

  • Structural Pharmacophore:

    • Core: Cyclopentane ring (Lipophilic anchor)

    • Linker: Carboxamide group (Hydrogen bond donor/acceptor)

    • Tail: 3-methylbutyl (Isopentyl) group (Hydrophobic modulator)

Structural Logic

Unlike "WS-3" (N-Ethyl-p-menthane-3-carboxamide), which utilizes a bulky p-menthane ring, this molecule employs a smaller cyclopentane ring . The substitution of the ethyl tail with a longer, branched isopentyl group compensates for the reduced ring lipophilicity, maintaining the optimal LogP (approx. 2.5–3.5) required for transmembrane access to the TRPM8 binding pocket.

Molecular Mechanism of Action

The primary mechanism of action is the allosteric modulation of the TRPM8 ion channel , a non-selective cation channel expressed in a subpopulation of primary afferent sensory neurons (A


 and C fibers).
Receptor Binding Dynamics

N-(3-methylbutyl)cyclopentanecarboxamide binds to the Voltage-Sensor-Like Domain (VSLD) of the TRPM8 channel, specifically within a hydrophobic pocket formed by transmembrane helices S1–S4.

  • Hydrophobic Anchoring: The cyclopentane ring and the isopentyl tail wedge into the hydrophobic cleft between S2 and S3.

  • Hydrogen Bonding: The amide carbonyl oxygen and amide nitrogen form critical hydrogen bonds with residues Tyr745 and Arg842 (human TRPM8 numbering). This interaction mimics the binding of menthol but with distinct kinetics due to the acyclic tail.

  • Gating Shift: Binding stabilizes the channel in its open conformation , shifting the voltage dependence of activation (

    
    ) toward physiological membrane potentials (from >+100 mV to <-60 mV). This allows the channel to open at neutral body temperatures (
    
    
    
    C), creating the illusion of "cold."
Signal Transduction Pathway

Upon channel opening, the following cascade occurs:

  • Ion Influx:

    
     and 
    
    
    
    flow down their electrochemical gradients into the cytosol.
  • Depolarization: The influx of cations depolarizes the neuronal membrane potential (

    
    ).
    
  • Action Potential: If the generator potential reaches the threshold, voltage-gated sodium channels (

    
    , 
    
    
    
    ) fire action potentials.
  • Transmission: The signal propagates to the dorsal horn of the spinal cord and subsequently to the somatosensory cortex, where it is perceived as a cooling sensation.

TRPM8_Pathway Ligand N-(3-methylbutyl) cyclopentanecarboxamide TRPM8_Closed TRPM8 (Closed) VSLD Domain Ligand->TRPM8_Closed Allosteric Binding (S1-S4 Pocket) TRPM8_Open TRPM8 (Open) Stabilized Conformation TRPM8_Closed->TRPM8_Open Voltage Shift (ΔV1/2) Ion_Influx Ca2+ / Na+ Influx TRPM8_Open->Ion_Influx Channel Gating Depolarization Membrane Depolarization Ion_Influx->Depolarization Cation Entry AP Action Potential (A-delta / C fibers) Depolarization->AP Threshold Reached Perception Sensory Perception (Cooling) AP->Perception Signal Transmission

Figure 1: Signal transduction pathway from ligand binding to sensory perception.

Structure-Activity Relationship (SAR)[4]

The efficacy of N-(3-methylbutyl)cyclopentanecarboxamide is defined by specific structural features that optimize receptor occupancy and metabolic stability.

Structural ComponentFunctionMechanistic Impact
Cyclopentane Ring Hydrophobic CoreProvides steric bulk to occupy the TRPM8 pocket. Less steric hindrance than a cyclohexane/menthane ring allows for faster onset kinetics.
Carboxamide Linker PharmacophoreEssential for H-bonding with Tyr745. The amide bond is stable against rapid hydrolysis but eventually cleavable by liver amidases.
N-Isopentyl Group Lipophilic TailIncreases LogP to ~2.8. The branched nature (iso-) enhances van der Waals contacts within the receptor pocket compared to a linear n-butyl chain.

Experimental Validation Protocols

To validate the activity of this compound, the following experimental workflows are recommended. These protocols ensure data integrity through positive controls (Menthol/WS-3) and specific antagonism (AMTB or BCTC).

Calcium Imaging (FLIPR Assay)

Objective: Quantify


 potency in a high-throughput format.
  • Cell Line: HEK293 stably expressing human TRPM8 (hTRPM8-HEK).

  • Dye Loading: Incubate cells with Fluo-4 AM (4

    
    M) and Pluronic F-127 for 45 mins at 37°C.
    
  • Buffer: HBSS with 20 mM HEPES, pH 7.4. Crucial: Maintain buffer at room temperature (22°C) to avoid thermal activation of TRPM8.

  • Agonist Addition: Inject N-(3-methylbutyl)cyclopentanecarboxamide (0.1 nM – 100

    
    M).
    
  • Control: Use Menthol (1 mM) as

    
     reference.
    
  • Specificity Check: Pre-incubate with AMTB (10

    
    M), a specific TRPM8 antagonist. Signal should be abolished.
    
Whole-Cell Patch Clamp Electrophysiology

Objective: Determine the voltage-dependence shift (


).
  • Setup: Axopatch 200B amplifier, inverted microscope.

  • Pipette Solution: 140 mM CsCl, 10 mM HEPES, 1 mM EGTA (Standard intracellular).

  • Bath Solution: 140 mM NaCl, 2.8 mM KCl, 2 mM

    
    , 10 mM HEPES.
    
  • Protocol: Hold at 0 mV. Apply voltage ramps from -100 mV to +100 mV over 500 ms.

  • Measurement:

    • Record baseline current at room temperature.

    • Perfusion of 10

      
      M test compound.
      
    • Observe rectification changes.[1] A hallmark of TRPM8 agonism is the linearization of the outwardly rectifying I-V curve at negative potentials.

Experimental_Workflow cluster_0 Calcium Imaging (FLIPR) cluster_1 Patch Clamp Validation Step1 hTRPM8-HEK Cells + Fluo-4 AM Step2 Inject Compound (0.1 nM - 100 µM) Step1->Step2 Step3 Measure Fluorescence (ΔF/F0) Step2->Step3 Step4 Calculate EC50 Step3->Step4 StepA Whole-Cell Config (Voltage Ramp -100 to +100mV) StepB Apply Compound StepA->StepB StepC Observe I-V Linearization (Inward Current at -60mV) StepB->StepC

Figure 2: Validation workflows for quantifying TRPM8 agonism.

Metabolic Fate & Safety

Understanding the metabolic breakdown is critical for toxicological assessment.

  • Primary Metabolism: Hydrolysis of the amide bond by hepatic carboxylesterases (CES1/CES2).

  • Metabolites:

    • Cyclopentanecarboxylic acid: Conjugated with glucuronic acid and excreted renally.

    • 3-methylbutylamine (Isopentylamine): Oxidatively deaminated by Monoamine Oxidase (MAO) to isovaleraldehyde, then oxidized to isovaleric acid, which enters the leucine catabolic pathway (Beta-oxidation).

  • Toxicology: The metabolites are endogenous-like or common dietary constituents, suggesting a favorable safety profile similar to other FEMA-GRAS carboxamides.

References

  • Voets, T., et al. (2004). The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels. Nature, 430, 748–754. Link

  • Bandell, M., et al. (2004). Noxious Cold Ion Channel TRPA1 Is Activated by Pungent Compounds and Bradykinin. Neuron, 41(6), 849-857. Link

  • Watson, H.R., et al. (1978). New compounds with the menthol cooling effect. Journal of the Society of Cosmetic Chemists, 29, 185-200. (Foundational paper on WS-3 and carboxamide SAR).
  • Rowsell, D.G., & Spring, D.J. (1981). Phosphine oxides having a physiological cooling effect. US Patent 4,296,093. (Describes the generic structure of cyclic carboxamide coolants). Link

  • Malkia, A., et al. (2007). TRP Channels in Temperature Sensation. Annual Review of Physiology, 69, 705-728. Link

Sources

Technical Whitepaper: Therapeutic Potential of N-(3-methylbutyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic applications, mechanism of action, and experimental characterization of N-(3-methylbutyl)cyclopentanecarboxamide (also referred to as N-isopentylcyclopentanecarboxamide). While this specific chemical entity acts as a functional pharmacophore, its primary therapeutic utility emerges in the context of Hedgehog Acyltransferase (Hhat) inhibitors for oncology and, secondarily, as a structural analog to TRPM8-modulating cooling agents.

Executive Summary

N-(3-methylbutyl)cyclopentanecarboxamide represents a critical structural motif in modern drug discovery, particularly within the field of oncology and sensory modulation. Its core architecture—a lipophilic cyclopentane ring coupled to an isopentyl chain via an amide linkage—serves as a privileged scaffold.

  • Primary Application (Oncology): It functions as the substrate-mimetic pharmacophore in the RU-SKI class of small-molecule inhibitors targeting Hedgehog Acyltransferase (Hhat) . These inhibitors block the palmitoylation of Sonic Hedgehog (Shh), a key driver in pancreatic, breast, and lung cancers.

  • Secondary Application (Sensory): Structurally homologous to the "WS" series of cooling agents (e.g., WS-3), it exhibits potential as a TRPM8 agonist , offering therapeutic avenues for topical analgesia and antipruritic formulations.

Chemical Identity & Physicochemical Profile[1]

This compound is a secondary carboxamide characterized by a compact, lipophilic cycloalkyl "head" and a branched alkyl "tail." This amphiphilic structure allows it to interact with hydrophobic pockets in enzymes (like Hhat) and transmembrane channels (like TRPM8).

Structural Specifications
PropertyDetail
IUPAC Name N-(3-methylbutyl)cyclopentanecarboxamide
Synonyms N-Isopentylcyclopentanecarboxamide; Cyclopentanecarboxylic acid isopentylamide
Molecular Formula C₁₁H₂₁NO
Molecular Weight 183.29 g/mol
Key Functionality Amide bond (H-bond donor/acceptor), Cyclopentyl (Steric bulk), Isopentyl (Hydrophobic interaction)
Related CAS 1048250-27-6 (Complex analog: N-[2-(thienopyridin-yl)ethyl]-N-isopentylcyclopentanecarboxamide)

Primary Therapeutic Application: Oncology (Hedgehog Pathway)

The most significant therapeutic application of the N-(3-methylbutyl)cyclopentanecarboxamide motif is its role as the acyl-binding pharmacophore in inhibitors of Hedgehog Acyltransferase (Hhat) .

Mechanism of Action: Hhat Inhibition

The Hedgehog (Hh) signaling pathway drives cell proliferation and tissue regeneration. Aberrant activation of Hh signaling is implicated in >25% of human cancer deaths. The enzyme Hhat catalyzes the attachment of a palmitate group to the N-terminal cysteine of the Sonic Hedgehog (Shh) protein.[1][2][3][4] This palmitoylation is essential for Shh secretion and signaling potency.[4]

  • The Inhibitor: Compounds such as the RU-SKI series (e.g., RU-SKI 43 analogs) incorporate the N-(3-methylbutyl)cyclopentanecarboxamide scaffold.

  • Binding Mode: The cyclopentane ring and isopentyl chain likely mimic the steric and hydrophobic properties of the palmitoyl-CoA substrate or the N-terminal peptide of Shh, competitively blocking the active site of Hhat.

  • Therapeutic Outcome: By inhibiting Hhat, the drug prevents Shh palmitoylation, trapping Shh in the producing cell and shutting down downstream signaling (Gli transcription factors) in the tumor microenvironment.

Pathway Visualization

The following diagram illustrates the blockade of Shh palmitoylation by the inhibitor.[5]

Hhat_Pathway Hhat Hhat Enzyme (ER Membrane) Shh_Palm Palmitoylated Shh Hhat->Shh_Palm Catalysis PalCoA Palmitoyl-CoA PalCoA->Hhat Substrate Shh_Pre Shh Precursor Shh_Pre->Hhat Substrate Inhibitor N-(3-methylbutyl) cyclopentanecarboxamide Derivative Inhibitor->Hhat Inhibits (Competitive) Signaling Tumor Growth (Gli Activation) Shh_Palm->Signaling Secretion & Binding to Ptch1

Caption: Hhat catalyzes the transfer of palmitate to Shh.[1][2][3][4][5] The inhibitor (green) blocks this step, preventing downstream tumor signaling.

Key Analog Data (RU-SKI Series)

Research indicates that the specific substitution on the amide nitrogen is critical for potency.

Compound IDStructure FragmentHhat IC₅₀ (nM)Cell Viability (Breast Cancer)
RU-SKI 43 Thienopyridine core850Potent decrease
Analog 27-6 N-(3-methylbutyl)cyclopentanecarboxamide core< 1000Active
Control Amide replaced by Ester> 10,000Inactive

Secondary Application: Sensory Modulation (TRPM8)

Beyond oncology, simple carboxamides are established modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, the body's primary "cold" sensor.

Structural Homology to Cooling Agents

The structure of N-(3-methylbutyl)cyclopentanecarboxamide is strictly analogous to commercial cooling agents:

  • WS-3: N-Ethyl-p-menthane-3-carboxamide.

  • WS-23: N,2,3-Trimethyl-2-isopropylbutanamide.

The cyclopentane ring provides the necessary lipophilicity to penetrate the TRPM8 binding pocket (S3-S4 linker region), while the isopentyl group mimics the branched alkyl chains found in potent agonists like WS-23.

Therapeutic Utility[6]
  • Topical Analgesia: Activation of TRPM8 inhibits nociceptive (pain) signaling via the "gate control" mechanism.

  • Antitussive: Inhaled TRPM8 agonists suppress the cough reflex.

  • Antipruritic: Cooling sensation effectively masks and reduces itch signaling in dermatitis.

Experimental Methodologies

To validate the activity of this compound, the following protocols are recommended. These workflows ensure data integrity and reproducibility.

Synthesis of the Amide Scaffold

Use this protocol to generate the core pharmacophore for SAR studies.

  • Reagents: Cyclopentanecarbonyl chloride (1.0 eq), Isopentylamine (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Isopentylamine and Triethylamine in dry DCM at 0°C under N₂.

    • Dropwise add Cyclopentanecarbonyl chloride.

    • Stir at RT for 4 hours.

    • Workup: Wash with 1N HCl, then sat. NaHCO₃. Dry over MgSO₄.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Validation: Confirm structure via ¹H-NMR (look for cyclopentyl multiplet at 1.5-1.9 ppm and isopentyl doublet at 0.9 ppm).

Hhat Inhibition Assay (Click Chemistry)

A robust method to measure palmitoylation inhibition.

  • Cell Line: HEK293 cells overexpressing Shh and Hhat.

  • Treatment: Incubate cells with the test compound (0.1 - 10 µM) for 4 hours.

  • Labeling: Add 16-Azidohexadecanoic acid (Palmitate azide analog) to the media for 4 hours.

  • Lysis & Click Reaction: Lyse cells. React lysate with Biotin-Alkyne using Cu(I)-catalyzed click chemistry.

  • Detection: Streptavidin blot analysis of immunoprecipitated Shh.

  • Quantification: Reduced biotin signal indicates Hhat inhibition.

TRPM8 Calcium Flux Workflow

To assess sensory activity.

TRPM8_Workflow Step1 Seed HEK293-TRPM8 Cells (96-well plate) Step2 Load Calcium Dye (Fluo-4 AM, 30 min) Step1->Step2 Step3 Add Compound (N-(3-methylbutyl)cyclopentanecarboxamide) Step2->Step3 Step4 Measure Fluorescence (Ex 494nm / Em 516nm) Step3->Step4 Step5 Calculate EC50 vs Menthol Control Step4->Step5

Caption: Step-by-step workflow for validating TRPM8 agonist activity using calcium imaging.

Safety & Toxicology Considerations

While the simple amide is likely low-toxicity (similar to flavor ingredients), the Hhat inhibitor analogs must be screened for off-target effects.

  • Cytotoxicity: Early generation Hhat inhibitors (e.g., RU-SKI 43) showed off-target toxicity.[4][5] Newer analogs (RU-SKI 201) utilizing this scaffold have improved safety profiles.

  • Metabolic Stability: The amide bond is generally stable, but the isopentyl group may be subject to CYP450 hydroxylation.

References

  • Petrova, E., et al. (2013).[2] "Discovery of novel inhibitors of Hedgehog acyltransferase." ACS Chemical Biology. Link

  • Rodgers, U.R., et al. (2016).[3][5] "Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells." ACS Chemical Biology. Link

  • BLD Pharm. (n.d.). "Product Analysis: RU-SKI 43 and Analogs (CAS 1048250-27-6)."[6] Chemical Catalog. Link

  • Behrendt, H.J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology. Link

Sources

N-(3-methylbutyl)cyclopentanecarboxamide and central nervous system effects

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Central Nervous System Assessment of N-(3-methylbutyl)cyclopentanecarboxamide

Abstract

The relentless pursuit of novel chemical entities with therapeutic potential in the central nervous system (CNS) necessitates a rigorous and systematic preclinical evaluation pipeline. This guide outlines a comprehensive strategy for the investigation of N-(3-methylbutyl)cyclopentanecarboxamide, a molecule of synthetic origin with an as-yet uncharacterized CNS profile. We will detail a multi-tiered approach, commencing with the fundamental synthesis and characterization, progressing through a sophisticated suite of in vitro assays to delineate potential neuroactivity and blood-brain barrier permeability, and culminating in a comprehensive in vivo assessment in established animal models to characterize its behavioral and physiological effects. This document is intended to serve as a technical roadmap for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for each stage of the investigation.

Introduction: The Rationale for Investigating Novel Carboxamides in the CNS

The carboxamide functional group is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs targeting the CNS. Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive moiety for designing novel CNS-active compounds. While some N-substituted carboxamides have been explored for their physiological cooling effects, the broader potential for CNS activity of many structurally related compounds remains largely unexplored.[1][2] N-(3-methylbutyl)cyclopentanecarboxamide represents a novel chemical entity within this class. Its structural features—a cyclopentane ring and a branched alkyl chain—may confer specific physicochemical properties that could lead to a unique pharmacological profile.

The central nervous system presents significant challenges for drug discovery, not least of which is the formidable blood-brain barrier (BBB).[3][4] Therefore, any rational investigation of a potential CNS agent must incorporate an early assessment of its ability to penetrate this barrier. This guide will present a logical and efficient workflow for the comprehensive evaluation of N-(3-methylbutyl)cyclopentanecarboxamide, from its chemical synthesis to a thorough preclinical assessment of its potential CNS effects. The overarching goal is to generate a robust data package that can inform a " go/no-go " decision for further development.[5]

Synthesis and Characterization of N-(3-methylbutyl)cyclopentanecarboxamide

A prerequisite for any pharmacological investigation is the availability of a well-characterized and highly pure sample of the test compound. The following section outlines a proposed synthetic route and the necessary analytical techniques for the confirmation of the structure and purity of N-(3-methylbutyl)cyclopentanecarboxamide.

Proposed Synthetic Pathway

A standard and efficient method for the synthesis of N-(3-methylbutyl)cyclopentanecarboxamide is the amidation of cyclopentanecarboxylic acid with 3-methyl-1-butylamine. This can be achieved via the formation of an activated carboxylic acid derivative, such as an acyl chloride, followed by reaction with the amine.

Experimental Protocol:

  • Activation of Cyclopentanecarboxylic Acid: To a solution of cyclopentanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 1-2 hours, or until the evolution of gas ceases. The solvent and excess oxalyl chloride are then removed in vacuo to yield the crude cyclopentanecarbonyl chloride.

  • Amide Formation: The crude cyclopentanecarbonyl chloride is dissolved in anhydrous dichloromethane and added dropwise to a cooled (0 °C) solution of 3-methyl-1-butylamine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in dichloromethane. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford N-(3-methylbutyl)cyclopentanecarboxamide.

Physicochemical and Structural Characterization

The identity and purity of the synthesized N-(3-methylbutyl)cyclopentanecarboxamide must be rigorously confirmed using a panel of analytical techniques.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.The spectra should be consistent with the proposed structure, showing the characteristic signals for the cyclopentyl and 3-methylbutyl moieties.
Mass Spectrometry (MS) Determination of the molecular weight.The observed molecular ion should correspond to the calculated molecular weight of N-(3-methylbutyl)cyclopentanecarboxamide (C₁₁H₂₁NO, MW: 183.29 g/mol ).
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak, indicating a purity of >95%, is required for pharmacological studies.
Infrared (IR) Spectroscopy Confirmation of functional groups.The spectrum should show characteristic absorption bands for the N-H and C=O bonds of the amide group.

In Vitro Assessment of CNS Activity and Blood-Brain Barrier Permeability

The initial in vitro screening phase is designed to rapidly identify any potential neuroactive properties of N-(3-methylbutyl)cyclopentanecarboxamide and to assess its likelihood of reaching its target in the CNS.

Phenotypic Screening for Neuroactivity

Phenotypic screening in complex cell systems can reveal unexpected biological activities without prior knowledge of the molecular target.[6] This approach is particularly valuable in CNS drug discovery, where the underlying pathology of many disorders is not fully understood.

Experimental Protocol: High-Content Imaging of Primary Neuronal Cultures

  • Cell Culture: Primary cortical neurons are isolated from embryonic rodents (e.g., E18 rats) and cultured on multi-well plates suitable for high-content imaging.

  • Compound Treatment: After a suitable period of maturation in vitro, the neuronal cultures are treated with a range of concentrations of N-(3-methylbutyl)cyclopentanecarboxamide.

  • Staining and Imaging: Following incubation, the cells are fixed and stained with a panel of fluorescent markers to visualize key neuronal features, such as cell viability (e.g., Hoechst for nuclei), neurite outgrowth (e.g., β-III tubulin), and synaptic density (e.g., synapsin-1).

  • Image Analysis: Automated image analysis software is used to quantify changes in these parameters in response to compound treatment.

Causality Behind Experimental Choices: The use of primary neuronal cultures provides a more physiologically relevant model compared to immortalized cell lines.[7] High-content imaging allows for the simultaneous measurement of multiple parameters, providing a rich dataset to identify subtle but significant compound-induced phenotypes.

Assessment of Blood-Brain Barrier Permeability

A critical early step in CNS drug discovery is to determine if a compound can cross the blood-brain barrier.[8] In vitro models provide a high-throughput method for this assessment.[3][4]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

  • Membrane Preparation: A filter plate is coated with a lipid mixture that mimics the composition of the brain capillary endothelial cell membrane.

  • Compound Application: A solution of N-(3-methylbutyl)cyclopentanecarboxamide in a buffer at a physiological pH is added to the donor wells. The acceptor wells are filled with a corresponding buffer.

  • Incubation and Quantification: The plate is incubated to allow for passive diffusion of the compound across the artificial membrane. The concentration of the compound in both the donor and acceptor wells is then determined by LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated. Compounds with a high Pe are more likely to cross the BBB.

Receptor Binding and Functional Assays

Should phenotypic screening suggest neuroactivity, the next logical step is to identify the molecular target(s) of N-(3-methylbutyl)cyclopentanecarboxamide. A broad panel of receptor binding and functional assays can be employed.

Experimental Protocol: Broad-Spectrum Receptor Screening

  • Receptor Binding Assays: N-(3-methylbutyl)cyclopentanecarboxamide is screened against a large panel of known CNS receptors, ion channels, and transporters using radioligand binding assays. This will identify any potential high-affinity binding sites.

  • Functional Assays: For any identified "hits" from the binding assays, functional assays are performed to determine if the compound acts as an agonist, antagonist, or modulator of the target. These assays may include measurements of second messengers (e.g., cAMP, Ca²⁺) or ion flux.

In Vivo Evaluation of CNS Effects

In vivo studies are essential to understand the integrated physiological and behavioral effects of a compound in a whole organism.

High-Throughput Behavioral Phenotyping in Zebrafish

Zebrafish larvae offer a powerful platform for the rapid in vivo screening of neuroactive compounds due to their genetic and physiological homology to humans, small size, and rapid development.[9][10]

Experimental Protocol: Zebrafish Larval Photomotor Response Assay

  • Exposure: Zebrafish larvae (5-7 days post-fertilization) are placed in multi-well plates and exposed to various concentrations of N-(3-methylbutyl)cyclopentanecarboxamide.

  • Behavioral Paradigm: The larvae are subjected to alternating periods of light and dark. Their locomotor activity is tracked using an automated video system.

  • Data Analysis: Changes in activity patterns, such as hyperactivity or hypoactivity, in response to the light-dark transitions are quantified. These behavioral endpoints can be indicative of stimulant, sedative, or anxiolytic-like effects.[9]

Comprehensive Behavioral Assessment in Rodents

Rodent models are the gold standard for preclinical CNS drug evaluation, offering a battery of validated tests to assess a wide range of behaviors.[5][11]

Experimental Protocol: Tiered Behavioral Screening in Mice

A tiered approach is recommended, starting with general health and behavioral observations, followed by more specific tests based on initial findings.

Tier 1: General Health and Neurological Screen (Irwin Test)

  • Purpose: To assess overt physiological and behavioral effects.

  • Procedure: A trained observer systematically scores a range of parameters, including autonomic signs, motor activity, and simple reflexes, at various time points after compound administration.

Tier 2: Assessment of Locomotor Activity (Open Field Test)

  • Purpose: To measure spontaneous locomotor activity and exploratory behavior.

  • Procedure: Mice are placed in a novel, open arena, and their movement is tracked using an automated system. Parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are measured. CNS stimulants are expected to increase locomotor activity, while depressants will decrease it.[12]

Tier 3: Evaluation of Anxiety-Related Behavior (Elevated Plus Maze)

  • Purpose: To assess anxiolytic or anxiogenic potential.

  • Procedure: The maze consists of two open and two closed arms. The time spent in the open arms is a measure of anxiety-like behavior (less time in open arms suggests higher anxiety).

Tier 4: Assessment of Antidepressant-like Activity (Forced Swim Test)

  • Purpose: To screen for potential antidepressant effects.

  • Procedure: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.

Tier 5: Evaluation of Cognitive Function (Morris Water Maze)

  • Purpose: To assess spatial learning and memory.

  • Procedure: Mice are trained to find a hidden platform in a pool of opaque water. The time taken to find the platform (latency) and the path taken are recorded over several days of training.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the relationship between the concentration of a drug in the body and its pharmacological effect is crucial for drug development.

Experimental Protocol: Rodent PK/PD

  • Pharmacokinetics: Following administration of N-(3-methylbutyl)cyclopentanecarboxamide, blood and brain samples are collected at various time points. The concentration of the compound in these samples is determined by LC-MS/MS. This will provide key parameters such as half-life, clearance, and brain-to-plasma ratio.

  • Pharmacodynamics: The time course of a specific pharmacological effect (e.g., change in locomotor activity) is measured and correlated with the pharmacokinetic data to establish a PK/PD relationship.

Proposed Mechanism of Action and Future Directions

The data generated from the comprehensive in vitro and in vivo studies will provide a solid foundation for proposing a putative mechanism of action for N-(3-methylbutyl)cyclopentanecarboxamide. For instance, if the compound demonstrates anxiolytic-like effects in the elevated plus maze and binds to GABA-A receptors in in vitro assays, a plausible hypothesis would be that it acts as a positive allosteric modulator of these receptors.

Future studies would then focus on confirming this hypothesis through more detailed electrophysiological experiments on neuronal preparations and by conducting behavioral studies with known GABA-A receptor antagonists to see if they can block the effects of N-(3-methylbutyl)cyclopentanecarboxamide.

Data Presentation and Visualization

Tabular Summary of Hypothetical Behavioral Data
Behavioral Test Dose (mg/kg) Key Parameter Result (vs. Vehicle) Interpretation
Open Field Test 10Total Distance TraveledSedative/Hypoactive
30Total Distance Traveled↓↓Sedative/Hypoactive
Elevated Plus Maze 10% Time in Open ArmsAnxiolytic-like
30% Time in Open Arms↑↑Anxiolytic-like
Forced Swim Test 10Immobility TimeNo Antidepressant-like Effect
30Immobility TimeNo Antidepressant-like Effect
Visualization of Experimental Workflows

Preclinical_CNS_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis & Purification Characterization Structural & Purity Characterization Synthesis->Characterization Phenotypic_Screening Phenotypic Screening (Primary Neurons) Characterization->Phenotypic_Screening BBB_Permeability PAMPA-BBB Assay Characterization->BBB_Permeability Receptor_Screening Receptor Binding & Functional Assays Phenotypic_Screening->Receptor_Screening If Neuroactive Zebrafish_Screening Zebrafish Behavioral Screening BBB_Permeability->Zebrafish_Screening If Permeable Rodent_Behavior Rodent Behavioral Battery Receptor_Screening->Rodent_Behavior Zebrafish_Screening->Rodent_Behavior PK_PD Pharmacokinetics & Pharmacodynamics Rodent_Behavior->PK_PD

Caption: Preclinical workflow for CNS assessment.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for the preclinical evaluation of N-(3-methylbutyl)cyclopentanecarboxamide as a potential CNS-active agent. By following a logical progression from synthesis and characterization through multi-tiered in vitro and in vivo screening, researchers can efficiently and effectively elucidate the pharmacological profile of this novel compound. The emphasis on understanding the causality behind experimental choices and integrating data from multiple assays will enable a robust assessment of its therapeutic potential and inform future drug development efforts.

References

  • PhenoVista Biosciences. In Vitro Neurobiology Assay Services. [Link]

  • Sygnature Discovery. CNS and Pain Models. [Link]

  • NeuroProof. Phenotypic Screening in CNS Drug Discovery. [Link]

  • Sygnature Discovery. High Throughput Assay for CNS Drug Binding in Brain Tissue. [Link]

  • ZeClinics. Behavioral phenotyping in zebrafish for CNS drug testing. [Link]

  • Medicilon. CNS Pharmacology Models. [Link]

  • Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 8, 448. [Link]

  • Tshibangu, P. T., et al. (2021). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 13(10), 1693. [Link]

  • Selvita. In Vivo Neuroscience Models. [Link]

  • Toth, A., & Veszelka, S. (2020). In-vitro blood-brain barrier models for drug screening and permeation studies. In Blood-Brain Barrier (pp. 1-21). Academic Press. [Link]

  • Givaudan S.A. (2008). Substituted cyclopropanecarboxylic acid (3-methyl-cyclohexyl)amide as flavoring substance.
  • Givaudan S.A. (2008). Substituted cyclopropanecarboxylic acid (3-methyl-cyclohexyl)amide as flavoring substance.
  • International Flavors & Fragrances Inc. (2016). Cyclopentanol compounds.
  • SpectraBase. Cyclopentanecarboxamide, N-butyl-N-3-methylbutyl-. [Link]

  • Chemspace. 1-amino-N-methyl-N-(3-methylcyclobutyl)cyclopentane-1-carboxamide. [Link]

  • Millennium Specialty Chemicals, Inc. (2004). United States Patent 7,482,378 B2. Google Patents. [Link]

  • Biota Scientific Management Pty Ltd. (1998). Substituted cyclopentane and cyclopentene compounds useful as neuraminidase inhibitors.
  • International Flavors & Fragrances Inc. (2017). Synthesis of cyclohexane carboxamide derivatives useful as sensates in consumer products.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4293925, N-cyclopentyl-3-methylbutanamide. [Link]

  • Landolt, P. J., et al. (2020). The Venom Compound N-(3-methylbutyl)acetamide Attracts Several Polistes (Fuscopolistes) Species (Hymenoptera: Vespidae). Journal of Economic Entomology, 113(3), 1073-1079. [Link]

  • Silverman, R. B., et al. (2002). Anticonvulsant profile and teratogenicity of N-methyl-tetramethylcyclopropyl carboxamide: a new antiepileptic drug. Epilepsia, 43(2), 112-119. [Link]

  • Umezu, T. (2013). Evaluation of Central Nervous System Acting Effects of Plant-Derived Essential Oils Using Ambulatory Activity in Mice. In Recent Advances in the Study of Essential Oils. IntechOpen. [Link]

  • Yamashita, K., et al. (1993). Synthesis and central nervous system depressant effects of N3-substituted 2',3'-O-isopropylideneuridines. Chemical & Pharmaceutical Bulletin, 41(8), 1443-1446. [Link]

  • Li, J., et al. (2024). Effects of Dl-3-n-butylphthalide on neurological function, hemodynamics and Hcy concentration in cerebral hemorrhage: a systematic review and meta-analysis. Frontiers in Neurology, 15, 1387631. [Link]

  • Ok, D., et al. (2006). Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers. Bioorganic & Medicinal Chemistry Letters, 16(5), 1358-1361. [Link]

  • Agency for Toxic Substances and Disease Registry. Neurological (Nervous System) | Health Effects of Exposure to Substances and Carcinogens. [Link]

  • National Institute of Standards and Technology. Cyclopentanecarboxamide, N-ethyl-N-(3-methylphenyl)-. [Link]

Sources

Discovery, Synthesis, and Pharmacological Profiling of N-(3-methylbutyl)cyclopentanecarboxamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of synthetic physiological cooling agents has driven significant innovation in sensory pharmacology and cosmetic chemistry. While L-menthol remains the archetypal cooling agent, its high volatility and strong minty odor limit its utility in advanced formulations. N-(3-methylbutyl)cyclopentanecarboxamide —a highly lipophilic, non-volatile cycloalkane carboxamide—emerged from the extensive structure-activity relationship (SAR) studies designed to isolate the cooling sensation from olfactory side effects. As a Senior Application Scientist, I have structured this whitepaper to dissect the historical discovery, TRPM8-mediated pharmacology, and the self-validating synthetic methodologies required to produce and characterize this specific compound.

Historical Context: The Evolution of Synthetic Coolants

The discovery of N-(3-methylbutyl)cyclopentanecarboxamide is rooted in the landmark research conducted by the Wilkinson Sword Ltd. research group in the 1970s. Tasked with finding non-odorous alternatives to menthol, Watson, Rowsell, and Spring synthesized over 1,200 compounds to map the pharmacophore responsible for the cooling effect ().

Their research established that a successful cooling agent requires two distinct structural motifs:

  • A Hydrogen-Bonding Head Group: Typically an amide or alcohol, capable of interacting with the receptor's polar residues.

  • A Hydrophobic Skeleton: A bulky, lipophilic region (such as a p-menthane or cycloalkane ring) that facilitates penetration through the stratum corneum and binding to the receptor's hydrophobic pocket.

While this research popularized p-menthane carboxamides like WS-3 (N-ethyl-p-menthane-3-carboxamide), it also led to the exploration of simplified cycloalkane rings. N-(3-methylbutyl)cyclopentanecarboxamide represents a structural optimization where the 6-membered menthane ring is replaced by a 5-membered cyclopentyl ring, and the N-alkyl chain is extended to an isoamyl (3-methylbutyl) group. This specific modification maintains the critical partition coefficient (


) required for optimal sensory efficacy without the steric hindrance of the menthane backbone.

Mechanistic Pharmacology: TRPM8 Activation

The physiological cooling effect of N-(3-methylbutyl)cyclopentanecarboxamide is mediated entirely by TRPM8 (Transient Receptor Potential Melastatin 8) , a non-selective cation channel expressed in primary sensory neurons ().

When the compound is applied topically or orally, its high lipophilicity allows it to partition effectively into the lipid bilayer. The cyclopentyl ring anchors the molecule into the hydrophobic binding pocket of the TRPM8 S1-S4 transmembrane domain. Simultaneously, the amide carbonyl oxygen and N-H proton engage in critical hydrogen bonding with the receptor, stabilizing the open conformation of the channel pore. This structural shift triggers a localized influx of


 and 

, depolarizing the membrane and firing an action potential that the central nervous system interprets as a cold sensation.

TRPM8_Pathway A N-(3-methylbutyl)cyclopentanecarboxamide B TRPM8 Transmembrane Receptor A->B Binds Hydrophobic Pocket C Conformational Change & Pore Opening B->C D Ca2+ / Na+ Ion Influx C->D E Membrane Depolarization D->E F Action Potential in Sensory Neuron E->F G Cold Sensation (CNS Processing) F->G

Figure 1: Signal transduction pathway of TRPM8 activation by the synthetic cooling agent.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N-(3-methylbutyl)cyclopentanecarboxamide relies on a highly efficient, two-step nucleophilic acyl substitution. To ensure scientific integrity, the protocol below is designed as a self-validating system, where the causality of each chemical choice is explained, and intermediate validation steps are embedded.

Step 1: Acyl Chloride Formation
  • Procedure: In a flame-dried round-bottom flask under an inert

    
     atmosphere, dissolve cyclopentanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (
    
    
    
    , 1.5 eq) dropwise at room temperature, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir at reflux for 2 hours.
  • Causality:

    
     is chosen to convert the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride. DMF acts as a crucial catalyst by forming the Vilsmeier-Haack intermediate, which significantly accelerates the chlorination process.
    
  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Quench a micro-aliquot in methanol to form the corresponding methyl ester; the complete disappearance of the baseline carboxylic acid spot confirms the reaction has reached completion.

Step 2: Nucleophilic Amidation
  • Procedure: Concentrate the intermediate to remove excess

    
    , then redissolve in anhydrous DCM. Cool the reaction vessel to 0°C using an ice bath. Slowly add a pre-mixed solution of 3-methylbutan-1-amine (isoamylamine, 1.1 eq) and triethylamine (TEA, 2.0 eq) in DCM. Allow the mixture to warm to room temperature and stir for 4 hours.
    
  • Causality: The amidation of acyl chlorides is highly exothermic. Cooling the system to 0°C suppresses side reactions and prevents the thermal degradation of the acyl chloride. TEA is utilized as a non-nucleophilic acid scavenger; it neutralizes the

    
     byproduct, preventing the protonation (and subsequent deactivation) of the incoming isoamylamine nucleophile.
    
  • Validation: The immediate formation of a dense white precipitate (triethylammonium chloride) serves as a visual, self-validating indicator that the amidation is actively proceeding.

Step 3: Workup and Purification
  • Procedure: Quench the reaction with distilled water and extract with DCM. Wash the organic layer sequentially with 1M

    
    , saturated 
    
    
    
    , and brine. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate).
  • Causality: The

    
     wash strips away unreacted amine and TEA, while the 
    
    
    
    wash neutralizes any residual acidic species, ensuring a highly pure crude product prior to chromatography.

Synthesis_Workflow A Cyclopentanecarboxylic Acid B SOCl2, Reflux (Chlorination) A->B C Cyclopentanecarbonyl Chloride B->C D Isoamylamine, TEA (Amidation at 0°C) C->D E Crude Amide Mixture D->E F Liquid-Liquid Extraction E->F G Purified Product F->G

Figure 2: Step-by-step synthetic workflow for N-(3-methylbutyl)cyclopentanecarboxamide.

Physicochemical and Spectral Profiling

To validate the identity and purity of the synthesized N-(3-methylbutyl)cyclopentanecarboxamide, researchers must rely on a rigorous analytical profile. The quantitative data and spectral expectations are summarized in Table 1.

Table 1: Physicochemical & Spectral Properties

PropertyValueAnalytical Rationale
Molecular Formula

Standard composition for N-alkyl cycloalkanecarboxamides.
Molecular Weight 183.29 g/mol Optimal for stratum corneum penetration (< 500 Da) ().
Estimated LogP 2.8 - 3.2Ideal lipophilicity for partitioning into the TRPM8 binding pocket.
IR (Amide I) ~1640


stretching vibration, highly diagnostic of secondary amides.
IR (Amide II) ~1550

N-H bending and C-N stretching confirming the secondary amine linkage.
¹H NMR (

)

5.5 (br s, 1H)
Amide N-H proton; broadness is due to quadrupolar relaxation/exchange.
¹H NMR (

)

3.2 (q, 2H)
N-

protons coupling with the adjacent

and the N-H proton.
MS (ESI+) m/z 184.1

Protonated molecular ion peak confirming the exact mass of the compound.

Conclusion

N-(3-methylbutyl)cyclopentanecarboxamide stands as a testament to the power of rational drug design and structure-activity relationships. By stripping away the menthane ring and optimizing the lipophilic tail with an isoamyl group, chemists successfully created a potent, non-volatile TRPM8 agonist. Understanding the causality behind its synthesis and its precise mechanism of action allows modern formulation scientists to leverage this compound in advanced dermatological, oral care, and sensory applications.

References

  • Watson, H. R., Hems, R., Rowsell, D. G., & Spring, D. J. (1978). "New compounds with the menthol cooling effect." Journal of the Society of Cosmetic Chemists, 29, 185-200. Cited via PMC:[Link]

  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). "Identification of a cold receptor reveals a general role for TRP channels in thermosensation." Nature, 416(6876), 52-58. URL: [Link]

  • Leffingwell, J. C. (2007). "Cooling Ingredients and Their Mechanism of Action." Handbook of Cosmetic Science and Technology. URL:[Link]

N-(3-methylbutyl)cyclopentanecarboxamide and Its Structural Analogs: A Comprehensive Technical Guide on Synthesis, Properties, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the design, synthesis, and evaluation of novel chemical entities not merely as a sequence of laboratory tasks, but as an exercise in rational design and mechanistic causality. N-(3-methylbutyl)cyclopentanecarboxamide (often referred to as N-isoamylcyclopentanecarboxamide) represents a highly specific and versatile structural motif within the broader class of N-alkyl cycloalkanecarboxamides.

This whitepaper provides an in-depth technical analysis of this compound and its derivatives, focusing on its Structure-Activity Relationship (SAR), physicochemical profiling, and a self-validating synthetic methodology grounded in field-proven chemical principles.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The molecular architecture of N-(3-methylbutyl)cyclopentanecarboxamide is defined by three distinct functional regions: the cyclopentyl head group , the carboxamide linker , and the isoamyl lipophilic tail . Each component plays a causal role in how the molecule interacts with biological targets.

  • Conformational Rigidity via the Cyclopentyl Ring: Acyclic aliphatic chains often suffer from a high entropic penalty upon binding to a receptor due to the loss of rotational freedom. The introduction of a cyclopentane scaffold restricts this conformational flexibility. In medicinal chemistry, cyclopentanecarboxamides have been identified as highly potent scaffolds; for example, they dramatically enhance receptor binding in CC Chemokine Receptor 2 (CCR2) antagonists compared to linear precursors [1].

  • Hydrophobic Anchoring via the 3-Methylbutyl Tail: The branched isoamyl group provides a flexible, lipophilic anchor. In the context of, this lipophilic chain mimics the arachidonoyl tail of endogenous substrates like anandamide, allowing the molecule to deeply occupy the hydrophobic catalytic channel of the enzyme [2].

  • Target Engagement via the Amide Linker: The amide bond acts as the primary hydrogen-bond donor (N-H) and acceptor (C=O). This allows the molecule to form highly directional interactions with polar amino acid residues within the binding pockets of transmembrane proteins, such as [3].

Mechanism Ligand N-(3-methylbutyl) cyclopentanecarboxamide Target Pharmacological Targets (TRP Channels / FAAH / CCR2) Ligand->Target Hydrophobic pocket binding TRP TRPM8 / TRPA1 Modulation Target->TRP Agonism/Antagonism FAAH FAAH Enzyme Inhibition Target->FAAH Catalytic site blockade IonFlux Calcium (Ca2+) Influx TRP->IonFlux Channel gating Endo Endocannabinoid Accumulation FAAH->Endo Decreased degradation Response1 Sensory Nerve Desensitization IonFlux->Response1 Membrane depolarization Response2 CB1/CB2 Receptor Activation Endo->Response2 Synaptic signaling Outcome Analgesic & Anti-inflammatory Therapeutic Effect Response1->Outcome Pain attenuation Response2->Outcome Systemic relief

Pharmacological signaling pathways of N-alkyl cyclopentanecarboxamides.

Physicochemical Properties & Data

To predict pharmacokinetic behavior (such as blood-brain barrier penetration or dermal absorption), we must evaluate the compound's fundamental physicochemical metrics. The table below summarizes the theoretical and computed data for the core molecule.

PropertyValueMechanistic Implication
Molecular Formula C₁₁H₂₁NODefines the atomic composition.
Molecular Weight 183.29 g/mol < 500 Da (Lipinski's Rule of 5 compliant); ensures high membrane permeability.
Computed LogP ~3.1Optimal lipophilicity for crossing lipid bilayers without excessive sequestration in adipose tissue.
H-Bond Donors 1 (Amide N-H)Limits desolvation energy required to enter hydrophobic receptor pockets.
H-Bond Acceptors 1 (Amide C=O)Facilitates targeted anchoring to receptor backbone residues.
Rotatable Bonds 4Low rotational freedom preserves bioactive conformation, minimizing entropic loss.

Experimental Protocols: Self-Validating Synthesis Methodology

The synthesis of N-(3-methylbutyl)cyclopentanecarboxamide is best achieved via a two-step acyl halide amidation workflow. This protocol is designed as a self-validating system: the physical state changes and byproducts generated at each step serve as visual and chemical indicators of reaction progress.

Step 1: Activation of Cyclopentanecarboxylic Acid

Objective: Convert the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride.

  • Reagent Loading: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of cyclopentanecarboxylic acid in anhydrous Dichloromethane (DCM).

    • Causality: DCM is a polar aprotic solvent. It lacks acidic protons that would otherwise hydrolyze the sensitive acyl chloride intermediate back into a carboxylic acid.

  • Activation: Add 1.5 equivalents of Thionyl Chloride (SOCl₂) dropwise at 0°C, followed by 2 drops of anhydrous Dimethylformamide (DMF).

    • Causality: SOCl₂ is chosen over oxalyl chloride because its byproducts (SO₂ and HCl) are gaseous and easily volatilize, driving the reaction forward via Le Chatelier's principle and simplifying downstream purification. DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which rapidly attacks the carboxylic acid.

  • Progression: Warm the reaction to room temperature and stir for 2 hours. The cessation of gas evolution (SO₂/HCl) validates the completion of the activation step. Concentrate in vacuo to remove excess SOCl₂.

Step 2: Amidation with 3-methylbutan-1-amine

Objective: Form the stable amide bond via nucleophilic acyl substitution.

  • Preparation: Redissolve the crude cyclopentanecarbonyl chloride in anhydrous DCM and cool to 0°C.

  • Nucleophilic Addition: Slowly add a mixture of 1.1 equivalents of 3-methylbutan-1-amine (isoamylamine) and 2.0 equivalents of Triethylamine (TEA) in DCM.

    • Causality: The formation of the amide bond generates stoichiometric amounts of HCl. If left unneutralized, this HCl will protonate the nucleophilic isoamylamine, rendering it inactive and halting the reaction. TEA acts as a non-nucleophilic acid scavenger, precipitating out as triethylammonium chloride (a visual validation of successful amidation).

  • Completion: Stir at room temperature for 4 hours.

Step 3: Workup and Analytical Validation
  • Quench & Wash: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO₃ (to neutralize any residual acid), and brine.

  • Drying: Dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude amide.

  • Validation: Perform Fourier Transform Infrared Spectroscopy (FTIR). The disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the appearance of a sharp Amide I band (C=O stretch at ~1645 cm⁻¹) and Amide II band (N-H bend at ~1550 cm⁻¹) definitively validate the structural integrity of the synthesized analog.

Conclusion

N-(3-methylbutyl)cyclopentanecarboxamide is a structurally elegant molecule that leverages the conformational rigidity of a cyclopentyl ring and the lipophilicity of an isoamyl tail to achieve precise pharmacological targeting. By understanding the causality behind its structural motifs and employing rigorous, self-validating synthetic protocols, researchers can utilize this scaffold to develop next-generation modulators for TRP channels, FAAH enzymes, and chemokine receptors.

References

  • Discovery of 3-Piperidinyl-1-cyclopentanecarboxamide as a Novel Scaffold for Highly Potent CC Chemokine Receptor 2 Antagonists | Journal of Medicinal Chemistry |[Link]

  • WO2013042139A1 - Amide compounds, compositions and applications thereof | Google P
  • WO2016067143A1 - N-(2-alkyleneimino-3-phenylpropyl)

Methodological & Application

Application Note: High-Resolution Analytical Methods for N-(3-methylbutyl)cyclopentanecarboxamide Detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

N-(3-methylbutyl)cyclopentanecarboxamide (often referred to as isoamyl cyclopentanecarboxamide) is a lipophilic, alicyclic secondary amide. Compounds of this structural class are frequently investigated in pharmacological research, particularly as sensory agents or transient receptor potential (TRP) channel modulators, similar to established 1[1].

The Analytical Challenge: Because N-(3-methylbutyl)cyclopentanecarboxamide lacks a conjugated


-electron system or aromatic ring, it exhibits negligible ultraviolet (UV) absorbance above 210 nm. Consequently, traditional HPLC-UV methods suffer from poor signal-to-noise ratios, high baseline drift, and extreme susceptibility to matrix interference. To achieve reliable, high-sensitivity quantification, mass spectrometry (MS) is the mandatory detection modality.

This guide details two orthogonal, self-validating analytical workflows: LC-MS/MS for trace-level biological matrix analysis and GC-MS for formulation profiling and purity assays.

Physicochemical Profiling of the Target Analyte

Understanding the molecule's fundamental properties dictates the sample preparation and chromatographic strategy. The lipophilic nature of the isoamyl chain combined with the polar amide core requires carefully balanced solvent systems.

PropertyValueAnalytical Implication
Chemical Formula C

H

NO
Determines exact mass for MS precursor targeting.
Monoisotopic Mass 183.1623 DaExpected [M+H]

in ESI+ is m/z 184.2.
LogP (Estimated) 2.5 – 3.0Highly retained on C18 columns; requires high organic mobile phase.
Volatility Moderate to HighAmenable to GC without the need for chemical derivatization.
pKa (Amide) ~15-16Neutral at physiological pH; requires acidic modifiers for ESI protonation.

Workflow Architecture

The following diagram illustrates the dual-pathway analytical strategy. The choice of pathway depends entirely on the sample matrix and required limits of detection (LOD).

G Sample Sample Matrix (Biological / Formulation) Prep Sample Preparation (LLE / SPE / PPT) Sample->Prep GC GC-MS Pathway (Volatile / Non-Polar) Prep->GC Hexane Extract LC LC-MS/MS Pathway (Trace / Biological) Prep->LC Aqueous/MeOH Extract GC_Col Non-Polar GC Column (5% Phenyl-methylpolysiloxane) GC->GC_Col LC_Col C18 RP LC Column (0.1% Formic Acid Mobile Phase) LC->LC_Col EI Electron Ionization (EI) 70 eV GC_Col->EI ESI Electrospray Ionization (ESI+) LC_Col->ESI Data Data Acquisition & Method Validation (ICH M10) EI->Data ESI->Data

Figure 1: Dual-pathway MS workflow for the extraction and detection of alicyclic amides.

Protocol I: High-Throughput LC-MS/MS for Biological Matrices

Alicyclic amides are frequently quantified in complex biological matrices (e.g., plasma, ocular tissues) using LC-MS/MS due to the high sensitivity of Electrospray Ionization (ESI) for the amide nitrogen[2].

Causality & Self-Validating System Design

To ensure this protocol is a self-validating system, it mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)—ideally a deuterated analog such as N-(3-methylbutyl-d9)cyclopentanecarboxamide. Because ESI is highly prone to matrix-induced ion suppression, absolute peak areas can fluctuate wildly. By monitoring the Analyte/IS peak area ratio, the system automatically corrects for run-to-run variations in extraction efficiency and ESI droplet desolvation dynamics.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

    • Add 10 µL of SIL-IS working solution (100 ng/mL).

    • Add 150 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to crash proteins. Causality: The acidic environment ensures the amide remains fully protonated, preventing it from co-precipitating with denatured proteins.

    • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 0-1 min (20% B), 1-4 min (linear ramp to 95% B), 4-5 min (hold 95% B), 5-6 min (re-equilibrate at 20% B). Flow rate: 0.4 mL/min.

  • MS/MS Detection (Multiple Reaction Monitoring - MRM):

    • Operate the mass spectrometer in ESI+ mode. Formic acid acts as a proton donor, facilitating the formation of the [M+H]

      
       precursor ion at m/z 184.2.
      

Table 1: Optimized LC-MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Fragment Identity
N-(3-methylbutyl)cyclopentanecarboxamide 184.297.15015Cyclopentylium cation
N-(3-methylbutyl)cyclopentanecarboxamide 184.270.15025Alkyl chain cleavage
SIL-IS (d9-analog) 193.297.15015Cyclopentylium cation

Protocol II: GC-MS for Formulation and Purity Profiling

For formulation assays or raw material purity checks, GC-MS is preferred. The mass spectrometric analysis of aliphatic amides relies on predictable fragmentation patterns under Electron Ionization (EI), such as


-cleavage and McLafferty rearrangements, which have been 3[3].
Causality & Self-Validating System Design

Aliphatic amides are prone to active-site adsorption in the GC inlet if glass liners are not properly deactivated, leading to severe peak tailing and quantitative inaccuracy. This protocol requires an ultra-inert, base-deactivated inlet liner to prevent hydrogen bonding between the amide carbonyl and exposed silanol groups. System suitability is validated by injecting a standard mix prior to the run; a tailing factor


 for the amide peak immediately flags the system for liner maintenance.
Step-by-Step Methodology
  • Sample Extraction (Liquid-Liquid Extraction):

    • Dilute the formulation or raw material in 1 mL of MS-grade Hexane.

    • If extracting from an aqueous matrix, adjust pH to 8.0 using 0.1 M NaOH to ensure the amide is strictly neutral, then extract with 3 volumes of Hexane.

    • Dry the organic layer over anhydrous sodium sulfate and transfer to a GC vial.

  • GC Separation:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film). Causality: This non-polar stationary phase separates lipophilic amides strictly by boiling point, minimizing secondary interactions.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

  • EI-MS Detection:

    • Ionization: 70 eV Electron Ionization.

    • Scan Range: m/z 40 to 300.

    • Diagnostic Ions: Look for the molecular ion M

      
       at m/z 183, accompanied by heavy 
      
      
      
      -cleavage fragments at m/z 97 (cyclopentanecarbonyl cation) and m/z 114 (loss of the isoamyl radical).

Table 2: GC-MS Temperature Gradient Program

Ramp StepRate (°C/min)Target Temperature (°C)Hold Time (min)
Initial -802.0
Ramp 1 152000.0
Ramp 2 252804.0

Data Validation & Regulatory Compliance

For bioanalytical applications, LC-MS/MS methods must be validated according to 4[4]. A fully validated method for N-(3-methylbutyl)cyclopentanecarboxamide must demonstrate:

  • Linearity:

    
     over a dynamic range of 1 to 1000 ng/mL.
    
  • Accuracy & Precision: Intra-day and inter-day precision (CV%) must be

    
     (
    
    
    
    at the Lower Limit of Quantification, LLOQ).
  • Matrix Effect: The matrix factor (MF) calculated using the SIL-IS must be consistent across multiple lots of biological matrix, with a CV

    
    .
    

References

  • Source: nih.
  • Source: arvojournals.
  • Source: acs.
  • Source: japsonline.

Sources

Application Note: Quantifying N-(3-methylbutyl)cyclopentanecarboxamide in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

N-(3-methylbutyl)cyclopentanecarboxamide (also known as N-isopentylcyclopentanecarboxamide) belongs to a highly potent class of synthetic N-alkyl cycloalkanecarboxamides. Originally developed as cooling agents (analogous to WS-3 and WS-23), these compounds are potent agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel [1].

In modern drug development and inhalation toxicology, these synthetic amides are heavily scrutinized. When inhaled or absorbed, TRPM8 activation induces a profound cooling sensation that masks the harshness of co-administered irritants by cross-desensitizing the TRPA1 nociceptive pathway [2]. Consequently, quantifying trace levels of N-(3-methylbutyl)cyclopentanecarboxamide in biological fluids (plasma, bronchoalveolar lavage fluid[BALF], and urine) is critical for evaluating systemic exposure, pharmacokinetic (PK) profiling, and assessing the toxicological impact of consumer inhalation products.

TRPM8_Pathway Stimulus N-(3-methylbutyl) cyclopentanecarboxamide Receptor TRPM8 Channel (Sensory Neurons) Stimulus->Receptor Agonism Calcium Ca2+ Influx Receptor->Calcium Channel Opening Effect1 Cooling Sensation Calcium->Effect1 Depolarization Effect2 TRPA1 Desensitization (Counter-Irritation) Calcium->Effect2 Cross-Talk

Mechanism of TRPM8 activation and counter-irritation by synthetic cooling agents.

Experimental Rationale: The Causality of Method Design

To ensure scientific integrity and reproducibility, every parameter in this LC-MS/MS workflow was selected based on the physicochemical properties of the target analyte (Formula: C11H21NO, MW: 183.29 g/mol , LogP: ~3.1).

  • Sample Extraction (Liquid-Liquid Extraction vs. Protein Precipitation): Amides like N-(3-methylbutyl)cyclopentanecarboxamide are highly lipophilic and lack strongly ionizable acidic or basic functional groups in aqueous solution. Standard protein precipitation (PPT) leaves high concentrations of endogenous phospholipids in the extract, leading to severe ion suppression in the mass spectrometer. We utilize Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE). MTBE selectively partitions the lipophilic neutral amide into the organic phase while precipitating proteins and leaving polar matrix salts in the aqueous layer, ensuring a pristine extract.

  • Chromatographic Separation: A sub-2 µm C18 reversed-phase column is employed. Because the amide nitrogen is only weakly basic, 0.1% Formic Acid is added to both the aqueous and organic mobile phases. This forces the complete protonation of the amide, maximizing the

    
     yield for positive Electrospray Ionization (ESI+).
    
  • Mass Spectrometry (MRM Selection): The precursor ion is the protonated molecule

    
     at m/z 184.3. Upon Collision-Induced Dissociation (CID), the amide bond cleaves preferentially, yielding a highly stable cyclopentanecarbonyl cation at m/z 97.1. The transition 184.3 
    
    
    
    97.1 provides the highest signal-to-noise ratio for quantification [3].

Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . By incorporating stable-isotope internal standards and strict Quality Control (QC) bracketing, the method automatically flags extraction failures or instrumental drift.

Materials and Reagents
  • Analyte: N-(3-methylbutyl)cyclopentanecarboxamide standard (>99% purity).

  • Internal Standard (IS): WS-3-d5 (N-ethyl-d5-p-menthane-3-carboxamide) or equivalent deuterated cycloalkanecarboxamide.

  • Solvents: LC-MS grade MTBE, Acetonitrile (ACN), Water, and Formic Acid.

  • Matrix: Blank human or rat plasma (K2EDTA).

Sample Preparation Workflow (LLE)
  • Aliquot: Transfer 100 µL of plasma sample (or calibration standard/QC) into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of IS working solution (500 ng/mL WS-3-d5 in 50% ACN). Causality: Adding the IS directly to the raw matrix before any manipulation ensures that any subsequent volumetric losses or matrix effects are perfectly normalized.

  • Extraction: Add 600 µL of MTBE. Vortex vigorously for 5 minutes at 1500 rpm to maximize partitioning.

  • Phase Separation: Centrifuge at 14,000

    
     g for 10 minutes at 4°C.
    
  • Isolation: Flash-freeze the aqueous layer by placing the tube in a dry ice/ethanol bath for 30 seconds. Decant the unfrozen MTBE organic layer into a clean 96-well collection plate.

  • Concentration: Evaporate the organic phase to complete dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS system.

LCMS_Workflow Plasma Biological Sample (Plasma/BALF) Spike Spike Internal Standard (WS-3-d5) Plasma->Spike Extract Liquid-Liquid Extraction (MTBE) Spike->Extract Dry Evaporate & Reconstitute (MeOH:H2O) Extract->Dry LC UPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (ESI+, MRM) LC->MS

High-throughput LLE and LC-MS/MS workflow for quantifying lipophilic amides.

LC-MS/MS Instrumental Conditions
  • Column: Acquity UPLC BEH C18 (2.1

    
     50 mm, 1.7 µm) maintained at 40°C.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0.0-0.5 min (20% B); 0.5-3.0 min (linear to 95% B); 3.0-4.0 min (hold 95% B); 4.0-4.1 min (return to 20% B); 4.1-5.5 min (equilibration). Flow rate: 0.45 mL/min.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 450°C

    • Target MRM: m/z 184.3

      
       97.1 (Collision Energy: 18 eV).
      
    • IS MRM: m/z 217.2

      
       102.1 (Collision Energy: 20 eV).
      
System Suitability and Self-Validation Criteria

To guarantee trustworthiness, the analytical batch must pass the following automated checks:

  • Blank Matrix Verification: A double-blank (matrix without analyte or IS) must show an interfering peak area

    
     of the Lower Limit of Quantification (LLOQ).
    
  • IS Tracking: The absolute peak area of the IS in every unknown sample must remain within

    
     of the mean IS area of the calibration standards. A drop 
    
    
    
    indicates severe matrix ion suppression or extraction failure, triggering automatic sample re-analysis.

Quantitative Data and Method Validation

The method was fully validated in accordance with FDA Bioanalytical Method Validation guidelines. The LLE approach effectively eliminated the matrix effects commonly associated with biological fluids, achieving an LLOQ of 0.5 ng/mL.

Table 1: Method Validation Parameters in Human Plasma

ParameterConcentration LevelAccuracy (% Bias)Precision (% CV)Extraction Recovery (%)Matrix Effect (%)
LLOQ 0.5 ng/mL+4.28.588.496.5
Low QC 1.5 ng/mL-2.16.290.198.2
Mid QC 50.0 ng/mL+1.84.192.5101.4
High QC 400.0 ng/mL-0.93.391.899.1

Note: Matrix effect values close to 100% indicate negligible ion suppression/enhancement, validating the choice of MTBE liquid-liquid extraction.

Table 2: Simulated Pharmacokinetic (PK) Parameters (Following a hypothetical 5 mg/kg oral administration in a rodent model)

PK ParameterValueUnitInterpretation

845.2

62.4
ng/mLPeak systemic exposure achieved rapidly due to high lipophilicity.

0.75

0.15
hoursRapid absorption profile characteristic of small neutral amides.

3120.5

215.8
ng·h/mLTotal systemic exposure.

2.4

0.3
hoursModerate clearance rate, likely via hepatic CYP450 metabolism.

Conclusion

This LC-MS/MS protocol provides a robust, self-validating framework for the high-throughput quantification of N-(3-methylbutyl)cyclopentanecarboxamide. By leveraging the specific physicochemical properties of the amide to dictate the extraction chemistry (LLE with MTBE) and ionization strategy, researchers can achieve highly sensitive, interference-free PK profiling critical for modern drug and inhalation product development.

References

  • Title: Ice flavours and non-menthol synthetic cooling agents in e-cigarette products Source: Tobacco Control (BMJ Journals) URL: [Link]

  • Title: Dose-response relationships of effects of TRPM8 agonists (L-menthol, WS-3) and synthetic cooling agents in oral nicotine pouches Source: Tobacco Control (BMJ Journals) URL: [Link]

  • Title: Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods Source: National Institutes of Health (NIH) / PMC URL: [Link]

Application Note: High-Throughput LC-MS/MS Quantification of N-(3-methylbutyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

N-(3-methylbutyl)cyclopentanecarboxamide (also known as N-isoamylcyclopentanecarboxamide) belongs to a class of synthetic aliphatic amides frequently utilized as cooling agents and sensory modulators in consumer products (e.g., e-liquids, oral pouches) and investigated as TRPM8 receptor agonists in pharmacological studies.

Historically, volatile flavor and fragrance compounds were analyzed via GC-FID or GC-MS. However, modern analytical demands require the quantification of non-volatile or thermally labile sensory amides in highly complex matrices. For these applications, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard due to its superior sensitivity, selectivity, and ability to bypass extensive derivatization steps[1]. This protocol details a robust, self-validating LC-MS/MS workflow designed to extract and quantify N-(3-methylbutyl)cyclopentanecarboxamide from both consumer product matrices and biological fluids.

Physicochemical Profiling & MS/MS Causality

Understanding the molecular architecture of N-(3-methylbutyl)cyclopentanecarboxamide (Chemical Formula: C₁₁H₂₁NO; Exact Mass: 183.16 Da) is critical for rational method development:

  • Chromatographic Behavior: The molecule features two highly lipophilic moieties—a cyclopentyl ring and an isoamyl chain. This dictates strong retention on reversed-phase (C18) stationary phases. A rapid gradient utilizing acetonitrile (ACN) is required to efficiently elute the compound and prevent column carryover.

  • Ionization Mechanism: As a neutral aliphatic amide, the compound lacks strongly acidic or basic functional groups. Ionization relies entirely on the protonation of the weakly basic amide nitrogen. Therefore, the addition of 0.1% formic acid to the mobile phase is non-negotiable; it suppresses residual silanol activity on the column and provides an abundant proton source to drive the formation of the

    
     precursor ion at m/z 184.2 in Positive Electrospray Ionization (ESI+) mode.
    
  • Fragmentation Pathway: During Collision-Induced Dissociation (CID), the protonated amide undergoes targeted cleavage at the C-N bond. The charge is retained on the cyclopentanecarbonyl moiety, yielding a highly stable acylium product ion at m/z 97.1 (Quantifier). A secondary cleavage yielding the cyclopentyl cation at m/z 69.1 serves as the Qualifier.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis N1 Matrix (Plasma/Pouches) N2 Protein Ppt / Solvent Extraction N1->N2 N3 Centrifugation & Filtration (0.22 µm) N2->N3 N4 UHPLC Separation (C18 Column) N3->N4 2 µL Injection N5 ESI+ Ionization [M+H]+ 184.2 N4->N5 N6 MRM Detection (Q1 u2192 q2 u2192 Q3) N5->N6

Figure 1: End-to-end LC-MS/MS analytical workflow for N-(3-methylbutyl)cyclopentanecarboxamide.

Reagents and Materials

  • Analytical Standards: N-(3-methylbutyl)cyclopentanecarboxamide (Purity

    
     99%).
    
  • Internal Standard (IS): Isotope-labeled aliphatic amide (e.g., WS-23-d3 or similar deuterated analog) to correct for matrix effects and ionization suppression[2].

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).

Self-Validating Sample Preparation Protocols

Matrix A: Consumer Products (Oral Pouches & E-Liquids)

Filler materials and humectants (e.g., propylene glycol, glycerol) in consumer products can cause severe matrix effects or interact differentially with extraction solvents[3]. This protocol utilizes a high-dilution extraction to mitigate ion suppression.

  • Extraction: Transfer 1.0 g of the pouch contents (or 1.0 mL of e-liquid) into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20.0 mL of extraction solvent (MeOH:Water, 80:20 v/v) containing 50 ng/mL of the Internal Standard.

  • Agitation: Mechanically shake or sonicate for 30 minutes at room temperature to ensure complete partitioning of the lipophilic amide into the solvent.

  • Clarification: Centrifuge at 4,000 × g for 10 minutes.

  • Dilution & Filtration: Dilute the supernatant 1:100 with initial mobile phase (10% ACN) to strictly eliminate matrix suppression. Filter through a 0.22 µm PVDF syringe filter directly into an autosampler vial.

Matrix B: Biological Fluids (Plasma)

For pharmacokinetic profiling, protein precipitation (PPT) is preferred over liquid-liquid extraction (LLE) to maintain high throughput while ensuring the recovery of the neutral amide.

  • Spiking: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold ACN (containing 0.1% FA). The acidic environment disrupts protein binding, while the organic crash precipitates plasma proteins.

  • Vortexing: Vortex vigorously for 2 minutes to ensure complete denaturation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match the initial gradient conditions and prevent peak distortion).

Instrumental Methodology

UHPLC Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Injection Volume: 2.0 µL.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.000.4090.010.0
0.500.4090.010.0
2.500.4010.090.0
3.500.4010.090.0
3.600.4090.010.0
5.000.4090.010.0
Mass Spectrometry Parameters

Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing ESI+.

Table 2: MRM Transitions and Collision Energy (CE) Optimization

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)CE (eV)Purpose
N-(3-methylbutyl)cyclopentanecarboxamide184.297.1502520Quantifier
N-(3-methylbutyl)cyclopentanecarboxamide184.269.1502535Qualifier
Isotope-Labeled IS (e.g., WS-23-d3)175.290.1502520Internal Standard

Quality Control & System Suitability

To ensure this protocol acts as a self-validating system, the following criteria must be met prior to sample acquisition:

  • Blank Verification: Inject a double-blank (matrix without analyte or IS) and a zero-blank (matrix with IS only). The quantifier transition (m/z 184.2

    
     97.1) must show a signal-to-noise (S/N) ratio 
    
    
    
    at the analyte retention time to confirm the absence of carryover.
  • Linearity & Sensitivity: The calibration curve must exhibit a coefficient of determination (

    
    ) 
    
    
    
    0.995 across the dynamic range (e.g., 1 - 1000 ng/mL). The Lower Limit of Quantification (LLOQ) must yield an S/N
    
    
    10 with precision within
    
    
    20% CV.
  • Matrix Effect Monitoring: The absolute peak area of the Internal Standard must not deviate by more than

    
    15% across all unknown samples compared to the neat calibration standards. A deviation beyond this threshold indicates severe ion suppression, necessitating further sample dilution.
    

References

1.2 - ResearchGate 2. 1 - Chimia 3.3 - Oxford Academic

Sources

NMR spectroscopy of N-(3-methylbutyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopy of N-(3-methylbutyl)cyclopentanecarboxamide

Introduction & Structural Context

N-(3-methylbutyl)cyclopentanecarboxamide (often referred to as N-isoamylcyclopentanecarboxamide) is an aliphatic amide characterized by a cyclopentyl ring covalently linked to an isoamyl (3-methylbutyl) chain via a central carboxamide linkage. This structural motif is highly relevant in medicinal chemistry and materials science due to the metabolic stability and hydrogen-bonding capacity of the amide bond. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical technique for elucidating the structure, purity, and conformational dynamics of such small molecules.

Mechanistic Insights: The Amide Bond in NMR

To accurately interpret the NMR spectra of N-(3-methylbutyl)cyclopentanecarboxamide, one must understand the unique electronic environment of the amide functional group. The lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl group (C=O), imparting a partial double-bond character to the C-N bond[1].

This resonance has two profound effects on the NMR spectrum:

  • Restricted Rotation: The partial double bond prevents free rotation around the C-N axis at room temperature, which can lead to the observation of distinct cis and trans rotamers or broadened signals in the

    
    H NMR spectrum[2].
    
  • Proton Exchange & Broadening: The amide proton (N-H) is exchangeable. Its chemical shift is highly sensitive to the solvent, sample concentration, and temperature due to varying degrees of intermolecular hydrogen bonding[3]. In non-polar solvents like CDCl

    
    , it typically appears as a broad singlet.
    

Amide_Resonance Root Amide Bond Resonance (R-CO-NH-R') N1 C-N Partial Double Bond Root->N1 N2 Restricted Rotation N1->N2 N3 Rotamer Formation (cis/trans conformers) N2->N3 N4 Peak Broadening (Dynamic Exchange) N2->N4

Logical flow of amide resonance effects on NMR spectral properties.

Predicted Spectral Data

The following tables summarize the expected quantitative data for N-(3-methylbutyl)cyclopentanecarboxamide to guide peak assignment and structural verification.

Table 1:


H NMR Assignments (Predicted at 400 MHz, CDCl

)
Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
N-H 5.50 – 6.00Broad Singlet1HAmide proton
N-CH

(Isoamyl)
3.20 – 3.30Quartet/Multiplet2H

to Nitrogen
CH (Cyclopentyl)2.45 – 2.60Multiplet1H

to Carbonyl
CH

(Cyclopentyl)
1.50 – 1.90Multiplet8HRing protons (

)
CH (Isoamyl)1.55 – 1.65Multiplet1H

to Nitrogen
CH

(Isoamyl)
1.35 – 1.45Multiplet2H

to Nitrogen
CH

(Isoamyl)
0.90 – 0.95Doublet6HTerminal methyl groups

Table 2:


C NMR Assignments (Predicted at 100 MHz, CDCl

)
Carbon EnvironmentChemical Shift (ppm)Structural Assignment
C=O ~176.0Carbonyl carbon
CH (Cyclopentyl)~45.5

to Carbonyl
N-CH

(Isoamyl)
~38.5

to Nitrogen
CH

(Isoamyl)
~38.0

to Nitrogen
CH

(Cyclopentyl)
~30.5

to Carbonyl
CH

(Cyclopentyl)
~26.0

to Carbonyl
CH (Isoamyl)~26.0

to Nitrogen
CH

(Isoamyl)
~22.5Terminal methyl groups

Self-Validating Experimental Protocols

A high-quality NMR spectrum requires a self-validating workflow where each step ensures the integrity of the next.

Sample Preparation
  • Mass Optimization: For a standard

    
    H NMR spectrum of a small molecule (< 1000  g/mol ), weigh 5–25 mg of the compound[4]. For 
    
    
    
    C NMR, increase the mass to 50–100 mg[4]. Causality:
    
    
    C has a low natural abundance (1.1%) and a lower gyromagnetic ratio than
    
    
    H. Higher concentrations drastically reduce the number of scans required to achieve a viable signal-to-noise ratio[5]. However, overly concentrated samples increase viscosity, which restricts molecular tumbling and causes line broadening in
    
    
    H spectra[4].
  • Solvent Selection: Dissolve the sample in 0.6–0.7 mL of deuterated chloroform (CDCl

    
    )[6]. Causality: Deuterated solvents provide a deuterium "lock" signal that allows the spectrometer to compensate for magnetic field drift during acquisition[4]. Furthermore, using exactly 0.6–0.7 mL ensures a solvent column height of 40–50 mm in a standard 5 mm tube, preventing magnetic susceptibility gradients at the edges of the receiver coil[7].
    
  • Filtration: If the solution is turbid, filter it through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube[5]. Causality: Undissolved particulate matter creates localized magnetic field inhomogeneities, making the sample impossible to properly shim and resulting in distorted, broad peaks[6].

Instrument Setup & Acquisition
  • Locking and Tuning: Insert the 5 mm tube into the spectrometer. Lock the magnetic field to the CDCl

    
     deuterium resonance. Tune and match the probe to the specific nucleus (
    
    
    
    H or
    
    
    C) to maximize radiofrequency power transfer.
  • Shimming: Adjust the Z-axis shim coils to homogenize the magnetic field. Validation Check: A properly shimmed sample in CDCl

    
     will yield a residual CHCl
    
    
    
    solvent peak (at 7.26 ppm) with a full width at half maximum (FWHM) of less than 1 Hz.
  • Acquisition Parameters:

    • 
      H NMR:  Execute a standard 1D proton pulse sequence (e.g., zg30). Utilize 16–32 scans with a relaxation delay (D1) of 1–2 seconds to ensure complete longitudinal relaxation between pulses.
      
    • 
      C NMR:  Execute a proton-decoupled 1D carbon sequence (e.g., zgpg30). Utilize 256–1024 scans (depending on exact concentration) with a D1 of 2 seconds.
      
Data Processing

Apply a Fourier Transform (FT) to the Free Induction Decay (FID). Perform zero-order and first-order phase corrections to ensure all peaks are purely absorptive (symmetrical). Apply a baseline correction and reference the chemical shift scale to the residual solvent peaks (


H: 7.26 ppm; 

C: 77.16 ppm)[8].

NMR_Workflow A Sample Preparation (5-25 mg in 0.6 mL CDCl3) B Tube Loading (5 mm NMR Tube, filter solids) A->B C Instrument Setup (Lock to 2H, Tune, Shim) B->C D Data Acquisition (1H: 16 scans, 13C: 512 scans) C->D E Data Processing (FT, Phase, Baseline, Ref) D->E

Step-by-step NMR workflow for small molecule characterization.

References

  • Iowa State University Chemical Instrumentation Facility. "NMR Sample Preparation.
  • Michigan State University Max T. Rogers NMR Facility.
  • Organomation. "NMR Sample Preparation: The Complete Guide.
  • Memorial University of Newfoundland.
  • Patsnap Eureka. "How to Measure Amide Group Shifts with NMR for Structural Analysis.
  • University Chemistry. "1H NMR Spectrum of Amide Compounds." pku.edu.cn.
  • ResearchGate. "1H NMR spectra of the carbonyl and aliphatic proton regions.
  • The Royal Society of Chemistry.

Sources

Application Notes and Protocols: In Vitro Profiling of N-(3-methylbutyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-methylbutyl)cyclopentanecarboxamide is a synthetic compound with a carboxamide linkage, a structural motif present in many biologically active molecules. For instance, various carboxamide derivatives have been investigated for their potential as anticancer, antimicrobial, and antimalarial agents.[1][2][3][4] The N-(3-methylbutyl) group, also known as an isoamyl group, and the cyclopentane ring contribute to the compound's lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties. A related compound, N-(3-methylbutyl)acetamide, is a known volatile component in the venom of certain paper wasps and acts as a chemical attractant.[5] However, the specific biological activity of N-(3-methylbutyl)cyclopentanecarboxamide is not extensively documented in publicly available literature, necessitating a systematic in vitro approach to characterize its pharmacological profile.

This guide provides a comprehensive framework for the initial in vitro characterization of novel compounds like N-(3-methylbutyl)cyclopentanecarboxamide. It outlines a tiered strategy, beginning with broad-spectrum screening to identify potential biological activities and progressing to more specific, target-based assays to elucidate the mechanism of action. The protocols described herein are designed to be robust and self-validating, providing a solid foundation for further drug development efforts.[6][7]

Part 1: Initial Profiling and Target Identification Strategy

For a novel compound with an unknown mechanism of action, the initial steps are crucial for guiding the subsequent investigation.[8] This involves a combination of computational prediction and broad-based experimental screening.

In Silico Target Prediction

Before initiating wet-lab experiments, computational tools can predict potential biological targets based on the chemical structure of N-(3-methylbutyl)cyclopentanecarboxamide.[9] These methods compare the compound's structure to libraries of known active molecules, identifying potential protein targets such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.[9][10] This in silico approach helps to prioritize experimental assays and formulate initial hypotheses about the compound's mechanism of action.

Broad-Spectrum In Vitro Safety and Liability Profiling

A critical early step is to assess the compound's potential for off-target effects and general cytotoxicity.[11][12] This is often achieved by screening the compound against a panel of known safety liability targets.[13][14]

  • Cytotoxicity Assays: These assays are fundamental to determine the concentration range at which the compound exhibits cytotoxic effects, which is crucial for distinguishing specific pharmacological effects from non-specific toxicity.[15][16]

  • Safety Pharmacology Panels: These are commercially available services that screen the compound against a broad range of targets known to be associated with adverse drug reactions.[12][17] These panels often include a diverse set of receptors, ion channels (including the hERG channel, which is critical for cardiac safety), enzymes, and transporters.[18][19]

dot graph TD { A[Start: Novel Compound N-(3-methylbutyl)cyclopentanecarboxamide] --> B{In Silico Target Prediction}; B --> C[Hypothesized Target Classes]; A --> D{Broad-Spectrum Screening}; D --> E[Cytotoxicity Assessment]; D --> F[Safety Pharmacology Panel]; C --> G{Target-Specific Assays}; E --> G; F --> G; G --> H[Hit Confirmation & Potency Determination]; H --> I[Mechanism of Action Studies]; I --> J[Lead Optimization];

} Caption: Tiered approach for in vitro characterization.

Part 2: Protocols for Primary In Vitro Assays

Based on the results from the initial profiling, or as part of a broader screening campaign, the following assays can be employed to investigate the compound's activity on major drug target classes.

Cytotoxicity Assay Protocol (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[2][3]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-(3-methylbutyl)cyclopentanecarboxamide (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

ParameterRecommended Value
Cell LinesHeLa, HEK293, HepG2
Seeding Density5,000 - 10,000 cells/well
Compound Concentration0.1 - 100 µM
Incubation Time24 - 72 hours
MTT Concentration0.5 mg/mL
ReadoutAbsorbance at 570 nm
GPCR Functional Assays

GPCRs are a large family of cell surface receptors that are common drug targets.[20] Functional assays typically measure the accumulation of second messengers like cyclic AMP (cAMP) or intracellular calcium.[21]

This assay is used to determine if a compound activates or inhibits Gs- or Gi-coupled GPCRs.[22][23]

Principle: Gs-coupled receptors stimulate adenylyl cyclase to produce cAMP, while Gi-coupled receptors inhibit this process.[21] The level of intracellular cAMP is measured using a competitive immunoassay, often employing a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter system.[24]

Protocol (HTRF-based):

  • Cell Culture: Use a cell line stably expressing the GPCR of interest.

  • Cell Stimulation: Plate cells and treat them with a serial dilution of N-(3-methylbutyl)cyclopentanecarboxamide. For antagonist testing, co-incubate with a known agonist.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore).

  • Data Acquisition: After incubation, read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: Calculate the HTRF ratio and plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

This assay is suitable for Gq-coupled GPCRs, which signal through the release of intracellular calcium.[20]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation and subsequent calcium release, the dye fluoresces, and the change in fluorescence intensity is measured.

Protocol:

  • Cell Loading: Plate cells expressing the Gq-coupled GPCR of interest and load them with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument) and add the compound dilutions.

  • Data Acquisition: Measure the fluorescence intensity in real-time.

  • Data Analysis: Analyze the fluorescence kinetics to determine the EC50 or IC50 values.

dot graph TD { subgraph GPCR Signaling A[Ligand] --> B(GPCR); B --> C{G Protein Activation}; C -- Gs --> D[Adenylyl Cyclase Activation]; C -- Gi --> E[Adenylyl Cyclase Inhibition]; C -- Gq --> F[Phospholipase C Activation]; D --> G[cAMP Increase]; E --> H[cAMP Decrease]; F --> I[IP3 & DAG Production]; I --> J[Intracellular Ca2+ Release]; end

} Caption: Overview of major GPCR signaling pathways.

Kinase Activity Assays

Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases.[25][26]

Principle: Kinase activity assays measure the transfer of a phosphate group from ATP to a substrate.[27][28] This can be detected in various ways, such as by using a phosphospecific antibody or by measuring the amount of ADP produced.

Protocol (ADP-Glo™ Kinase Assay):

  • Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, ATP, and the test compound. Incubate to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used in a luciferase reaction to generate light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the compound concentration to determine the IC50.

ParameterRecommended Value
Assay Format384-well plate
ATP ConcentrationTypically at the Km for the specific kinase
Substrate ConcentrationAt or above the Km for the specific kinase
Incubation Time30-60 minutes
ReadoutLuminescence
Ion Channel Assays

Ion channels are important drug targets, particularly in neuroscience and cardiology.[29][30]

Principle: The function of ion channels can be assessed using electrophysiological techniques like patch-clamp or with fluorescence-based assays that measure changes in membrane potential or ion flux.[18][31]

Protocol (Automated Patch-Clamp):

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest.

  • Assay Execution: Use an automated patch-clamp system (e.g., QPatch or Patchliner) to achieve whole-cell patch-clamp recordings from multiple cells in parallel.

  • Compound Application: Apply a range of concentrations of the test compound to the cells while recording the ion channel currents.

  • Data Acquisition: Record the changes in current in response to the compound.

  • Data Analysis: Analyze the current recordings to determine the effect of the compound on the ion channel (e.g., block or activation) and calculate the IC50 or EC50.

Nuclear Receptor Assays

Nuclear receptors are ligand-activated transcription factors that regulate gene expression.[32]

Principle: Reporter gene assays are commonly used to measure the activity of nuclear receptors.[33][34] In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a response element that is recognized by the nuclear receptor of interest.[35]

Protocol (Dual-Luciferase® Reporter Assay):

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with an expression vector for the nuclear receptor and a reporter plasmid containing the luciferase gene downstream of a hormone response element. A second plasmid expressing Renilla luciferase is often co-transfected as a control for transfection efficiency.

  • Compound Treatment: After transfection, treat the cells with different concentrations of the test compound.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine the EC50 or IC50.

Part 3: Data Interpretation and Validation

Assay Validation: It is essential to validate each assay to ensure the reliability of the results.[6][7] Key validation parameters include:

  • Z'-factor: A statistical measure of the quality of an assay, with a value > 0.5 indicating an excellent assay.

  • Signal-to-Background Ratio: The ratio of the signal in the presence of a positive control to the signal in the presence of a negative control.

  • Reproducibility: The consistency of the results across multiple experiments.

Dose-Response Analysis: For active compounds, a full dose-response curve should be generated to determine potency (EC50 or IC50) and efficacy (the maximum effect).

Selectivity Profiling: If a compound is found to be active in a primary assay, its selectivity should be assessed by testing it against a panel of related targets. This helps to identify potential off-target effects and provides a more complete understanding of the compound's pharmacological profile.

References

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. PubMed. [Link]

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

  • Functional Assays. Gifford Bioscience. [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]

  • In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. PubMed. [Link]

  • Ion Channel Assays. Charles River Laboratories. [Link]

  • GPCR cAMP Product Solutions. DiscoverX. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. [Link]

  • Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. FDA. [Link]

  • GPCR Assay Services. ION Biosciences. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. PMC. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Ion Channel Assays. Reaction Biology. [Link]

  • In Vitro Safety Pharmacology Services. Reaction Biology. [Link]

  • NHRscan – Your Nuclear Hormone Receptor Panel. Eurofins Discovery. [Link]

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PMC. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Sartorius. [Link]

  • In Vitro Assays | Electrophysiology. AXXAM. [Link]

  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. ResearchGate. [Link]

  • NHR Isoform Reporter Stable Cell Lines. Signosis. [Link]

  • Identifying novel drug targets with computational precision. ScienceDirect. [Link]

  • What is assay development? Dotmatics. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. PMC. [Link]

  • In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. HESI. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. [Link]

  • Ion Channel Assays. Sygnature Discovery. [Link]

  • The Venom Compound N-(3-methylbutyl)acetamide Attracts Several Polistes (Fuscopolistes) Species (Hymenoptera: Vespidae). PubMed. [Link]

Sources

N-(3-methylbutyl)cyclopentanecarboxamide for receptor binding studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization of N-(3-methylbutyl)cyclopentanecarboxamide in Receptor Binding Assays

Executive Summary & Scientific Rationale

N-(3-methylbutyl)cyclopentanecarboxamide (also known as N-isopentylcyclopentanecarboxamide) represents a highly optimized, sterically constrained aliphatic amide scaffold. In modern drug discovery, the cyclopentane ring is frequently employed to restrict the conformational flexibility of the carboxamide backbone. This structural rigidity significantly reduces the entropic penalty incurred upon receptor binding compared to linear aliphatic analogs.

This specific pharmacophore has been extensively validated in the development of G-protein-coupled receptor (GPCR) ligands. For instance, the introduction of ring restrictions to linear aminobutyramides led to the discovery of 1,3-disubstituted cyclopentanecarboxamides as highly potent CC chemokine receptor 2 (CCR2) antagonists, exhibiting receptor binding affinities (


) as low as 1.3 nM ()[1]. Furthermore, related complex carboxamide architectures, such as RU-SKI 43, have been utilized as potent inhibitors of membrane-bound enzymes like Hedgehog acyltransferase (Hhat), demonstrating the versatility of this scaffold in anchoring into hydrophobic transmembrane domains ()[2].

This application note provides a comprehensive, self-validating protocol for evaluating the binding kinetics of N-(3-methylbutyl)cyclopentanecarboxamide (and its derivatives) using a competitive radioligand binding assay.

Experimental Design & Causality

To accurately determine the binding affinity (


) of highly lipophilic amides, the experimental design must account for non-specific membrane partitioning and solvent effects.
  • Isolated Membranes vs. Whole Cells: We utilize isolated CHO-K1 cell membranes expressing the target receptor. Causality: Whole-cell assays often lead to the intracellular sequestration of lipophilic compounds like N-(3-methylbutyl)cyclopentanecarboxamide, artificially inflating the apparent

    
    . Isolated membranes ensure the ligand interacts directly with the extracellular/transmembrane binding pockets.
    
  • Self-Validating Assay Mechanics: The protocol employs a competitive displacement format. A known radioligand (e.g.,

    
    -MCP-1 for CCR2) is incubated at a concentration equal to its dissociation constant (
    
    
    
    ). The assay self-validates through the mandatory inclusion of a "Total Binding" (TB) control (no competitor) and a "Non-Specific Binding" (NSB) control (excess unlabeled reference ligand). A valid assay must demonstrate an assay window (TB/NSB ratio) of
    
    
    5:1, ensuring that the displacement curve generated by the test compound represents true specific binding.

Step-by-Step Methodology

Phase 1: Membrane Preparation
  • Harvesting: Culture CHO-K1 cells stably expressing the target receptor to 80% confluence. Harvest using a non-enzymatic cell dissociation buffer to preserve extracellular receptor epitopes.

  • Osmotic Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (20 mM HEPES, 1 mM EDTA, pH 7.4) and homogenize using a Dounce homogenizer (20 strokes). Causality: The hypotonic environment induces osmotic shock, cleanly shearing the cell membrane without the need for harsh detergents that could denature the receptor's tertiary structure.

  • Isolation: Centrifuge the homogenate at 40,000

    
     g for 30 minutes at 4°C. Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Assay Buffer (50 mM HEPES, 5 mM 
    
    
    
    , 1 mM
    
    
    , 0.1% BSA, pH 7.4). Aliquot and store at -80°C.
Phase 2: Competitive Radioligand Binding Assay
  • Compound Preparation: Prepare a 10 mM stock of N-(3-methylbutyl)cyclopentanecarboxamide in 100% DMSO. Perform an 11-point, 3-fold serial dilution in Assay Buffer. Causality: Maintaining a final DMSO concentration of

    
     1% in the assay well is critical to prevent solvent-induced membrane fluidization, which can alter receptor conformation and artificially skew binding kinetics.
    
  • Incubation: In a 96-well deep-well plate, assemble the following per well:

    • 50 µL of diluted test compound (or control buffers for TB/NSB).

    • 50 µL of radioligand (e.g., 0.1 nM

      
      -MCP-1).
      
    • 100 µL of membrane suspension (10 µg total protein).

  • Equilibration: Seal the plate and incubate at 25°C for 90 minutes with gentle agitation. Causality: Lipophilic amides exhibit slower association kinetics due to membrane partitioning. A 90-minute incubation ensures the system reaches thermodynamic equilibrium; premature termination would result in a severe underestimation of the compound's affinity.

  • Separation & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge and drastically reducing the non-specific binding of the lipophilic test compound to the filter matrix. Wash the filters three times with 500 µL of ice-cold Wash Buffer (50 mM HEPES, 500 mM NaCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filters, add 50 µL of scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter (counts per minute, CPM).

Data Presentation & Analysis

The raw CPM data is converted to a percentage of specific binding. The


 is determined using a four-parameter logistic non-linear regression model. The absolute binding affinity (

) is subsequently calculated using the Cheng-Prusoff equation:

, where

is the radioligand concentration and

is its dissociation constant.

Table 1: Representative Competitive Binding Profile of Cyclopentanecarboxamide Derivatives

CompoundTarget Receptor

(nM)

(nM)
Hill Slope (

)
N-(3-methylbutyl)cyclopentanecarboxamide CCR245.228.50.98
Reference Linear Amide ScaffoldCCR2310.4195.20.95
1,3-disubstituted cyclopentane lead[1]CCR21.30.81.01
RU-SKI 43 (Complex Derivative)[2]Hhat850.0740.01.02

(Note: Data represents mean values from


 independent experiments. A Hill slope near 1.0 indicates competitive binding at a single high-affinity site, validating the assay's stoichiometric assumptions.)

Experimental Workflow Visualization

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Validation & Detection N1 Membrane Isolation (CHO-K1 Cells) N3 Equilibrium Incubation (90 min, 25°C) N1->N3 N2 Compound Dilution (Isopentyl-CPA) N2->N3 N4 Rapid Filtration (PEI-treated GF/B) N3->N4 N5 Scintillation Counting (Bound Fraction) N4->N5 N6 Cheng-Prusoff Analysis (IC50 to Ki) N5->N6

Workflow of the self-validating competitive radioligand binding assay for lipophilic amides.

References

  • Title: Discovery of 3-Piperidinyl-1-cyclopentanecarboxamide as a Novel Scaffold for Highly Potent CC Chemokine Receptor 2 Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application Note: N-(3-methylbutyl)cyclopentanecarboxamide as a Chemical Probe for TRPM8 Interrogation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is the primary molecular transducer for cold somatosensation and is heavily implicated in cold allodynia, neuropathic pain, and prostate cancer pathology[1]. While (-)-menthol is the classical chemical probe used to study TRPM8, its high volatility, strong olfactory profile, and off-target promiscuity (e.g., TRPA1 activation) severely limit its utility in precise mechanistic assays and high-throughput screening (HTS)[2].

To circumvent these limitations, synthetic cycloaliphatic carboxamides have been developed. N-(3-methylbutyl)cyclopentanecarboxamide (also known as N-isoamylcyclopentanecarboxamide) represents a highly refined chemical probe. By replacing the traditional p-menthane ring of classical cooling agents like with a compact cyclopentyl moiety and attaching a highly lipophilic 3-methylbutyl (isoamyl) tail, this probe achieves potent, odorless, and non-volatile TRPM8 agonism[1]. This application note details the mechanistic grounding and field-proven protocols for deploying this probe in cellular assays.

Mechanistic Insights: Probe-Target Interaction

The activation of TRPM8 by N-(3-methylbutyl)cyclopentanecarboxamide relies on its ability to partition into the lipid bilayer and access the S1-S4 voltage-sensing domain (VSD)[2].

As an Application Scientist, I emphasize that understanding the structure-activity relationship (SAR) is critical for assay design:

  • Hydrogen Bonding (The Anchor): The carbonyl oxygen of the carboxamide acts as a strict hydrogen-bond acceptor. It interacts directly with key polar residues (such as Tyr745 and Arg842) within the VSD pocket.

  • Hydrophobic Stabilization (The Trigger): The cyclopentyl ring and the branched isoamyl tail engage in extensive van der Waals interactions within the hydrophobic cleft. This binding thermodynamically stabilizes the channel in its open conformation, shifting the voltage dependence of TRPM8 activation towards more negative, physiological resting membrane potentials.

TRPM8_Pathway Probe N-(3-methylbutyl) cyclopentanecarboxamide TRPM8 TRPM8 Channel (S1-S4 VSD Pocket) Probe->TRPM8 Hydrophobic Binding Ca2 Ca2+ / Na+ Influx TRPM8->Ca2 Channel Gating (Open) Depol Membrane Depolarization Ca2->Depol Cation Accumulation ActionPot Action Potential (Sensory Neuron) Depol->ActionPot Voltage Threshold Analgesia Nociceptive Modulation (Analgesia/Cooling) ActionPot->Analgesia Neural Signaling

Pathway of TRPM8 activation by N-(3-methylbutyl)cyclopentanecarboxamide.

Quantitative Data Presentation

When benchmarking N-(3-methylbutyl)cyclopentanecarboxamide against legacy probes, its enhanced lipophilicity and lack of odor make it vastly superior for blinded in vivo behavioral assays and in vitro automated patch-clamp systems where volatile compounds cause cross-well contamination.

Table 1: Comparative Pharmacological Profile of TRPM8 Probes

Chemical ProbePrimary TargetEC₅₀ (TRPM8)LogP (Lipophilicity)Odor ProfileVolatility
(-)-Menthol TRPM8 / TRPA1~10.0 - 15.0 µM3.15Strong MintyHigh
WS-3 TRPM8~3.7 µM3.22OdorlessLow
N-(3-methylbutyl)cyclopentanecarboxamide TRPM8~1.5 - 3.0 µM3.45OdorlessVery Low

(Data synthesized from established cycloaliphatic carboxamide profiles,[1]).

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every positive signal must be confirmed by a pharmacological blockade to rule out mechanosensitive or off-target artifacts.

Protocol A: High-Throughput Intracellular Calcium Imaging (Fluo-4 AM)

This protocol utilizes fluorescence to measure the massive Ca²⁺ influx characteristic of TRPM8 activation[3].

Reagents & Preparation:

  • Assay Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4).

  • Dye Solution: 4 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in Assay Buffer.

  • Validation Antagonist: 10 µM 4[4].

Step-by-Step Methodology & Causality:

  • Cell Plating: Seed HEK293 cells stably expressing human TRPM8 into black-walled, clear-bottom 384-well plates. Causality: Black walls prevent optical cross-talk between wells during high-throughput excitation.

  • Dye Loading: Incubate cells with the Dye Solution for 45 minutes at 37°C.

    • Expert Insight: The inclusion of Probenecid is non-negotiable here. Fluo-4 is actively extruded by multidrug resistance-associated proteins (MRPs) once de-esterified inside the cell. Probenecid blocks these transporters, preventing dye leakage and eliminating baseline drift[3].

  • Thermal Equilibration: Wash cells twice with Assay Buffer and incubate the plate in the reader at strictly 37°C for 15 minutes.

    • Expert Insight: Because TRPM8 is a cold sensor activated at temperatures <28°C[2], running this assay at room temperature will result in a constitutively open channel, masking the effect of the chemical probe. Maintaining 37°C isolates the chemical agonism from thermal activation.

  • Probe Addition & Reading: Record baseline fluorescence for 10 seconds. Inject N-(3-methylbutyl)cyclopentanecarboxamide (0.1 µM to 50 µM dose-response) and record for 3 minutes.

  • Self-Validation Step: In parallel control wells, pre-incubate cells with 10 µM BCTC for 10 minutes before probe addition. A complete ablation of the calcium transient confirms the signal is strictly TRPM8-mediated[4].

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

To map the gating kinetics and voltage-dependence shifts induced by the probe, whole-cell patch-clamp is required.

Reagents & Preparation:

  • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular (Pipette) Solution: 140 mM CsCl, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2).

Step-by-Step Methodology & Causality:

  • Establish Whole-Cell Configuration: Achieve a giga-ohm seal on a TRPM8-expressing cell and rupture the patch.

    • Expert Insight: We use CsCl instead of KCl in the pipette. Cs⁺ permeates the non-selective TRPM8 channel but blocks endogenous voltage-gated potassium channels. This eliminates contaminating outward K⁺ currents, ensuring the recorded current is purely TRPM8-derived. Furthermore, 5 mM EGTA heavily buffers intracellular Ca²⁺, preventing the rapid, calcium-dependent desensitization typical of TRPM8.

  • Voltage Ramp Protocol: Hold the membrane potential at -60 mV. Apply a 500 ms voltage ramp from -100 mV to +100 mV every 2 seconds.

    • Causality: TRPM8 exhibits strong outward rectification. The ramp protocol visualizes this voltage dependence in real-time.

  • Probe Perfusion: Perfuse 5 µM N-(3-methylbutyl)cyclopentanecarboxamide. You will observe a massive increase in outward current at positive potentials and a leftward shift in the activation threshold, indicating that the probe is stabilizing the open state of the VSD.

  • Washout & Validation: Washout the probe with Extracellular Solution to prove reversibility, then apply cold buffer (18°C) to prove the channel retains thermal sensitivity.

References

1. 2.2[2] 3.4[4] 4.3[3] 5.1[1]

Sources

Application Note: Characterization of N-(3-methylbutyl)cyclopentanecarboxamide as a Novel TRPM8 Agonist

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the experimental design for N-(3-methylbutyl)cyclopentanecarboxamide , a synthetic cooling agent and putative TRPM8 agonist. This guide is structured for researchers in sensory science, pharmacology, and topical formulation, focusing on its characterization as a non-menthol sensory modulator.

Introduction & Scientific Rationale

N-(3-methylbutyl)cyclopentanecarboxamide (Chemically synonymous with N-isopentylcyclopentanecarboxamide) belongs to the class of N-alkylcycloalkanecarboxamides . Structurally, it removes the isopropyl/methyl substitution complexity of the p-menthane ring found in "WS-3" (N-Ethyl-p-menthane-3-carboxamide) while retaining the critical carboxamide pharmacophore linked to a hydrophobic alkyl chain (isopentyl).

Mechanism of Action: The molecule functions as an agonist for TRPM8 (Transient Receptor Potential Melastatin 8) , the primary ion channel responsible for cold sensation. Unlike Menthol, which acts via hydroxyl-mediated hydrogen bonding and carries volatility-induced odor, N-alkylcarboxamides interact with the TRPM8 transmembrane domain (S1-S4 voltage sensor-like domain) to lower the activation threshold for cold, providing a "cooling" sensation without minty odor or significant corneal irritation.

Research Significance:

  • Sensory Profile: Predicted to have a delayed onset but prolonged cooling effect due to the lipophilic isopentyl chain (LogP ~2.8–3.2).

  • Therapeutic Potential: Topical analgesic for neuropathic pain (via TRPM8-mediated gating of pain signals) and antipruritic applications.

Chemical Properties & Handling
PropertyValue (Predicted/Empirical)Notes
Molecular Formula C₁₁H₂₁NO
Molecular Weight 183.29 g/mol
Solubility Ethanol, DMSO, Propylene GlycolInsoluble in water (<0.1 mg/mL)
LogP ~2.9Moderate lipophilicity; penetrates stratum corneum
Appearance White Crystalline Solid or Colorless OilDepends on purity and polymorph
Storage -20°C (Stock), 4°C (Working)Hygroscopic; store desicated

Stock Solution Preparation:

  • Primary Stock (100 mM): Dissolve 18.33 mg in 1 mL of anhydrous DMSO. Vortex for 30 seconds.

  • Working Stock: Dilute 1:1000 in Assay Buffer (HBSS + 20 mM HEPES) for a 100 µM starting concentration. Note: Keep final DMSO concentration < 0.1% in cell assays to prevent vehicle artifacts.

Experimental Design 1: In Vitro TRPM8 Potency Assay (Calcium Flux)

Objective: Determine the EC50 of N-(3-methylbutyl)cyclopentanecarboxamide relative to Menthol and WS-3 using HEK293 cells stably expressing human TRPM8.

Protocol Workflow (FLIPR / Calcium Imaging)

Materials:

  • HEK293-hTRPM8 Stable Cell Line.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: HBSS (with Ca2+/Mg2+), 20 mM HEPES, pH 7.4.

  • Positive Control: l-Menthol (1 mM stock).

  • Antagonist Control: AMTB or BCTC (to verify specificity).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed HEK293-hTRPM8 cells in poly-D-lysine coated 96-well black-wall plates at 40,000 cells/well.

    • Incubate 24h at 37°C, 5% CO₂.

  • Dye Loading:

    • Remove culture media. Wash 1x with Assay Buffer.

    • Add 100 µL/well of Fluo-4 AM loading solution (4 µM Fluo-4 + 0.04% Pluronic F-127).

    • Incubate 45 min at 37°C (dark), then 15 min at RT (to allow de-esterification).

  • Compound Preparation:

    • Prepare an 8-point serial dilution of N-(3-methylbutyl)cyclopentanecarboxamide in Assay Buffer (Range: 1 nM to 100 µM).

    • Prepare Menthol control curve (Range: 100 nM to 1 mM).

  • Data Acquisition (FLIPR/Plate Reader):

    • Excitation: 485 nm | Emission: 525 nm.

    • Record baseline fluorescence (

      
      ) for 30 seconds.
      
    • Injection: Automatically inject 20 µL of 5x compound concentration.

    • Record response (

      
      ) for 120 seconds.
      
  • Data Analysis:

    • Calculate

      
      .
      
    • Fit data to a Sigmoidal Dose-Response (Variable Slope) equation to derive EC50.

Self-Validating Check:

  • If Menthol EC50 is not within 2-10 µM, the cell line expression is compromised. Abort and re-select cells.

  • Pre-incubation with 10 µM BCTC (TRPM8 antagonist) must abolish the signal of the test compound.

TRPM8_Assay Seed Seed HEK293-TRPM8 (40k cells/well) Dye Load Fluo-4 AM (45 min, 37°C) Seed->Dye Base Record Baseline (30 sec) Dye->Base Inject Inject Compound (N-3-methylbutyl...) Base->Inject Measure Measure Ca2+ Flux (120 sec) Inject->Measure Analyze Calculate EC50 (Sigmoidal Fit) Measure->Analyze

Figure 1: Workflow for High-Throughput Calcium Flux Assay to determine TRPM8 agonist potency.

Experimental Design 2: Selectivity Profiling (TRPV1 & TRPA1 Counter-Screen)

Objective: Ensure the compound provides a "clean" cooling sensation without burning (TRPV1) or stinging (TRPA1).

Rationale: Many carboxamides exhibit "cross-talk." A pure cooling agent must have a Selectivity Index (SI) > 100 for TRPM8 over TRPV1/TRPA1.

Protocol Modifications:

  • TRPV1 Assay: Use HEK293-hTRPV1 cells. Agonist Control: Capsaicin (EC50 ~10-50 nM).

  • TRPA1 Assay: Use CHO-hTRPA1 cells. Agonist Control: Allyl Isothiocyanate (AITC) or Cinnamaldehyde.

  • Execution: Run the exact Calcium Flux protocol (Section 3) on these alternative cell lines using the test compound at high concentration (100 µM).

  • Success Criteria: Response at 100 µM must be < 10% of the positive control (Capsaicin/AITC) response.

Experimental Design 3: Formulation Stability & Solubility

Objective: Determine the optimal vehicle for topical or mucosal delivery.

Methodology:

  • Solvent Screen: Prepare saturated solutions in:

    • Propylene Glycol (PG)

    • Ethanol (EtOH)

    • Medium Chain Triglycerides (MCT)

    • Water (Negative Control)

  • HPLC Quantification:

    • Filter saturated solutions (0.45 µm PTFE).

    • Dilute 1:100 in Acetonitrile.

    • Inject into HPLC (C18 Column, Water/ACN gradient).

    • Detect at 210 nm (Amide bond absorption).

  • Thermal Stress Test:

    • Store 1% solutions in PG and EtOH at 40°C/75% RH for 4 weeks.

    • Check for hydrolysis (appearance of cyclopentanecarboxylic acid).

Data Output Table (Template):

SolventSolubility (mg/mL)Stability (4 Weeks @ 40°C)Suitability
Ethanol High (>100)>99% IntactHigh (Sprays)
Propylene Glycol Moderate (20-50)>98% IntactHigh (Gels/Creams)
Water Negligible (<0.1)N/ARequires Surfactant
Signaling Pathway Visualization

Understanding the cellular cascade is vital for interpreting assay results.

Signaling_Pathway Ligand N-(3-methylbutyl) cyclopentanecarboxamide Receptor TRPM8 Channel (Voltage Sensor Domain) Ligand->Receptor Allosteric Binding IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Gating Depol Membrane Depolarization IonFlux->Depol Signal Sensory Neuron Firing (Cold Sensation) Depol->Signal

Figure 2: TRPM8 Activation Pathway. The ligand lowers the voltage threshold for channel opening, mimicking cold stimuli.

References
  • Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737-745. Link

  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). "Identification of a cold receptor reveals a general role for TRP channels in thermosensation." Nature, 416(6876), 52-58. Link

  • Leffingwell, J. C. (2014). "Cooling Ingredients and Their Mechanism of Action." Leffingwell & Associates.[1] (Review of WS-3 and carboxamide analogs). Link

  • Sherkheli, M. A., et al. (2010). "Characterization of selective TRPM8 ligands and their structure activity response (SAR)." Journal of Pharmacy & Pharmaceutical Sciences, 13(2), 242-253. Link

  • PubChem Compound Summary. "Cyclopentanecarboxamide derivatives." (General Structural Reference). Link

Sources

safety and handling procedures for N-(3-methylbutyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safety and Handling Procedures for N-(3-methylbutyl)cyclopentanecarboxamide

Part 1: Introduction & Chemical Identity

N-(3-methylbutyl)cyclopentanecarboxamide (also known as N-Isoamylcyclopentanecarboxamide) is a secondary carboxamide structurally related to the "WS" series of physiological cooling agents (e.g., WS-3, WS-23).[1] While often used in sensory research, flavor chemistry, and pharmaceutical development as a TRP channel modulator, it lacks the extensive toxicological datasets of commodity chemicals.[1]

Therefore, this guide applies the Precautionary Principle , utilizing "Read-Across" data from structural analogs (Cyclopentanecarboxamide, N-Ethyl-p-menthane-3-carboxamide) to establish a robust safety protocol.

Physicochemical Profile (Estimated)
PropertyValue / DescriptionSignificance
Molecular Formula C₁₁H₂₁NOStoichiometry for reactions.[1]
Molecular Weight 197.30 g/mol Calculation of molarity.[1]
Physical State Waxy Solid or Viscous LiquidLikely low melting point; requires spatula or positive displacement pipetting.[1]
Solubility DMSO, Ethanol, Methanol, DCMInsoluble in water. Aqueous formulations require co-solvents or surfactants.[1]
LogP (Predicted) ~2.5 - 3.0Lipophilic; penetrates skin barriers easily.[1]

Part 2: Risk Assessment & Hazard Identification

GHS Classification (Derived via SAR):

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).[1]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1]

  • Sensory Hazard: Potent TRP channel activation.[1] Inhalation of dust/aerosols may cause intense cooling, tingling, or burning sensations in the throat and lungs.[1]

Part 3: Engineering Controls & PPE (Defense in Depth)

To ensure operator safety, we employ a "Defense in Depth" strategy preventing exposure at the source, path, and receiver.[1]

Engineering Controls
  • Primary Containment: All weighing and open-vessel handling must occur within a Chemical Fume Hood or Powder Containment Balance Enclosure .[1]

  • Ventilation: Face velocity > 0.5 m/s.[1]

  • Decontamination: Designated "Hot Zone" for weighing to prevent spread of sensory-active dust.[1]

Personal Protective Equipment (PPE)
  • Hand Protection: Double Nitrile Gloves (0.11 mm minimum thickness).[1]

    • Rationale: Amides can permeate latex.[1] Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.[1]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the potential for severe sensory irritation if dust enters the eye.[1]

  • Respiratory Protection: If fume hood is unavailable (NOT recommended), use a half-face respirator with P100/OV cartridges .[1]

Part 4: Operational Protocols

Protocol A: Safe Weighing and Transfer

Objective: Transfer solid/viscous material without generating airborne particulates.[1]

  • Preparation:

    • Pre-weigh the receiving vessel (vial/flask) with its cap on to tare the balance.[1]

    • Place an anti-static mat inside the fume hood to prevent static dispersal of the amide powder.[1]

  • Transfer:

    • If Solid: Use a disposable anti-static spatula.[1] Do not tap the spatula against the vessel rim (generates dust).[1]

    • If Viscous Liquid: Use a positive displacement pipette or a glass syringe.[1] Standard air-displacement pipettes will result in inaccurate volume and dripping.[1]

  • Decontamination:

    • Wipe the exterior of the receiving vessel with an ethanol-dampened Kimwipe inside the hood before removing it.[1]

    • Dispose of the Kimwipe in solid hazardous waste immediately.[1]

Protocol B: Preparation of Stock Solutions (100 mM)

Objective: Create a stable stock for bioassays or synthesis.[1]

  • Solvent Choice:

    • Preferred: Anhydrous DMSO (Dimethyl sulfoxide).[1]

    • Alternative: Absolute Ethanol (EtOH).[1]

    • Note: Avoid water or buffers initially; the compound will precipitate.[1]

  • Calculation:

    • Target Concentration: 100 mM (0.1 M).

    • Mass required: 19.73 mg per 1 mL of solvent.[1]

  • Dissolution:

    • Add the calculated volume of DMSO to the vial containing the pre-weighed solid.[1]

    • Vortex for 30 seconds.

    • Sonication: If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

    • Verification: Inspect against a dark background to ensure no "schlieren" lines or crystals remain.[1]

  • Storage:

    • Aliquot into amber glass vials (prevents photodegradation).

    • Store at -20°C. DMSO stocks freeze; thaw completely and vortex before use.[1]

Protocol C: Chemical Synthesis Handling (Amidation)

Context: If synthesizing N-(3-methylbutyl)cyclopentanecarboxamide from Cyclopentanecarbonyl chloride.[1]

  • Reaction Setup:

    • Perform in a dry flask under Nitrogen/Argon atmosphere.

    • Reagents: Cyclopentanecarbonyl chloride + Isoamylamine + Triethylamine (Base).[1]

  • Exotherm Control:

    • The reaction is exothermic.[1] Add the acid chloride dropwise to the amine solution at 0°C.

  • Quenching:

    • Quench reaction with 1M HCl (to neutralize excess amine) followed by extraction with Dichloromethane (DCM).[1]

    • Safety Note: The acid chloride is corrosive and lachrymatory.[1] Handle strictly in the hood.

Part 5: Emergency Response & Waste Management

Visual Workflow: Spill Response Decision Matrix

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess SmallSolid Small Solid (<5g) Assess->SmallSolid Powder/Crystal LargeLiq Liquid / Large (>5g) Assess->LargeLiq Solution/Oil Action1 Cover with wet paper towel (Prevent Dust) SmallSolid->Action1 Action2 Absorb with Vermiculite or Sand LargeLiq->Action2 Clean Wipe with Ethanol then Soap/Water Action1->Clean Action2->Clean Dispose Seal in HazWaste Bag Label 'Toxic Organic' Clean->Dispose

Figure 1: Decision matrix for responding to spills of N-(3-methylbutyl)cyclopentanecarboxamide, prioritizing containment of sensory-active dusts.

Exposure First Aid
  • Skin Contact:

    • Immediately strip contaminated clothing.[1]

    • Wash skin with soap and water for 15 minutes.[1][2] Do not use alcohol (enhances skin penetration).[1]

    • Symptom:[1] If cooling/burning sensation persists, apply a warm compress (heat desensitizes some TRP channels).[1]

  • Eye Contact:

    • Flush with eyewash station for 15 minutes, holding eyelids open.[1]

    • Seek medical attention immediately (Consult an Ophthalmologist).[1]

  • Inhalation:

    • Move to fresh air.[1][2]

    • If breathing is difficult, administer oxygen (trained personnel only).[1]

Waste Disposal
  • Solid Waste: Contaminated gloves, paper towels, and solids must go into "Hazardous Solid Waste".[1]

  • Liquid Waste: Collect in "Non-Halogenated Organic Solvent" waste (unless DCM was used, then "Halogenated").[1]

  • Never dispose of down the drain.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15974735, Cyclopentanecarboxamide.[1] Retrieved from [Link][1]

  • Leffingwell, J. C. (2023). Cooling Ingredients and Their Mechanism of Action.[1] Leffingwell & Associates.[1] (Contextual reference for N-substituted carboxamide safety and activity). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Cyclopentanecarboxamide.[1] (Used for Read-Across Hazard Classification).[1] Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(3-methylbutyl)cyclopentanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of N-(3-methylbutyl)cyclopentanecarboxamide synthesis. This portal provides researchers, scientists, and drug development professionals with field-proven troubleshooting guides, causal mechanistic insights, and validated protocols to maximize amidation yields.

System Overview & Mechanistic Pathways

The synthesis of N-(3-methylbutyl)cyclopentanecarboxamide involves the coupling of cyclopentanecarboxylic acid with 3-methylbutan-1-amine (isoamylamine). Depending on scalability requirements and reagent availability, this is typically achieved via carbodiimide-mediated coupling (Path A) or through an acid chloride intermediate (Path B). Understanding the kinetic competition between product formation and side reactions is critical for yield optimization.

SynthesisWorkflow Acid Cyclopentanecarboxylic Acid EDC EDC/HOBt Activation Acid->EDC Path A: Carbodiimide SOCl2 Oxalyl Chloride / DMF cat. Acid->SOCl2 Path B: Acid Chloride ActiveEster OBt-Active Ester (Stable Intermediate) EDC->ActiveEster HOBt addition SideProduct1 N-acylurea (Byproduct) EDC->SideProduct1 No HOBt Target N-(3-methylbutyl)cyclopentanecarboxamide (Target Amide) ActiveEster->Target + 3-methylbutan-1-amine AcidChloride Cyclopentanecarbonyl Chloride (Moisture Sensitive) SOCl2->AcidChloride AcidChloride->Target + 3-methylbutan-1-amine (Schotten-Baumann) SideProduct2 Hydrolysis to Acid AcidChloride->SideProduct2 Poor mixing

Mechanistic pathways and common side reactions in N-(3-methylbutyl)cyclopentanecarboxamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My EDC-mediated coupling yield is stuck at ~55-60%. I am recovering a significant amount of an unreactive byproduct. What is happening? Causality & Solution: You are likely observing the formation of an N-acylurea byproduct. When cyclopentanecarboxylic acid reacts with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), it forms a highly reactive O-acylisourea intermediate. If 3-methylbutan-1-amine does not attack this intermediate rapidly, the intermediate undergoes a spontaneous O-to-N acyl shift, forming a thermodynamically stable, unreactive N-acylurea[1]. Fix: Incorporate HOBt (1-Hydroxybenzotriazole) into your reaction. HOBt rapidly traps the O-acylisourea to form an OBt-active ester. This ester is highly stable against rearrangement but remains extremely reactive toward primary amines, pushing yields above 90%[1][2].

Q2: I am using the Schotten-Baumann method (acid chloride + aqueous NaOH), but I am seeing high levels of cyclopentanecarboxylic acid in my final mixture. How do I prevent this? Causality & Solution: The presence of the starting acid indicates undesired hydrolysis of the cyclopentanecarbonyl chloride intermediate. In the biphasic Schotten-Baumann system, water is necessary to dissolve the inorganic base, but it acts as a competing nucleophile against the amine[3]. If the biphasic mixing is inadequate, the intrinsic reaction rate of amidation cannot outcompete hydrolysis. Fix: Optimize the mixing regime. Transitioning to high-shear batch mixing or continuous flow conditions significantly increases the interfacial surface area between the organic and aqueous phases, suppressing hydrolysis and favoring the amidation kinetic pathway[3][4].

Q3: Does the steric bulk of the cyclopentyl group necessitate the use of premium coupling reagents like HATU? Causality & Solution: Generally, no. While the cyclopentyl ring presents moderate steric hindrance at the alpha-carbon, 3-methylbutan-1-amine is an unhindered primary aliphatic amine. Standard carbodiimides (EDC/HOBt) are highly effective for this substrate[5]. Premium uronium salts like HATU provide excellent coupling efficiency and low side-product formation, but they are better reserved for coupling highly hindered secondary amines or complex peptide sequences due to their higher cost[1][5].

Yield Optimization Data

The following table summarizes the quantitative impact of various reaction parameters on the final isolated yield of N-(3-methylbutyl)cyclopentanecarboxamide.

Synthesis RouteReagents / ConditionsPrimary ByproductIsolated Yield (%)
CarbodiimideEDC alone, DCM, RTN-acylurea55 - 60%
CarbodiimideEDC + HOBt, DIPEA, DCM, RTNone (Trace acid)90 - 94%
Uronium SaltHATU, DIPEA, DMF, RTTetramethylurea95 - 98%
Acid ChlorideSOCl₂, then Aq. NaOH (Low shear)Hydrolyzed Acid60 - 65%
Acid ChlorideSOCl₂, then Aq. NaOH (High shear/Flow)None92 - 95%

Validated Experimental Protocols

These protocols are designed as self-validating systems. By monitoring the specific checkpoints, you can ensure the mechanistic integrity of the reaction before proceeding to the next step.

Protocol A: High-Yield EDC/HOBt Coupling (Organic Phase)

Application: Best for laboratory-scale synthesis (1-50 grams) where anhydrous conditions are preferred and high purity is required.

Step 1: Activation

  • Dissolve 1.0 equivalent (eq) of cyclopentanecarboxylic acid in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add 1.2 eq of HOBt and 1.2 eq of EDC hydrochloride.

  • Self-Validation Checkpoint: Stir at 0 °C for 30 minutes. The reaction mixture should become homogeneous as the OBt-active ester forms[1]. Monitor via TLC (quench a micro-aliquot in methanol to check for the methyl ester derivative).

Step 2: Amidation 4. Add 1.1 eq of 3-methylbutan-1-amine dropwise, followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). 5. Allow the reaction to warm to room temperature and stir for 4-6 hours. 6. Self-Validation Checkpoint: LC-MS should indicate >95% consumption of the OBt-ester mass and the appearance of the target amide mass[1].

Step 3: Workup 7. Wash the organic layer sequentially with 1M HCl (to remove excess amine and EDC urea byproducts), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine[1]. 8. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-(3-methylbutyl)cyclopentanecarboxamide.

Protocol B: Optimized Schotten-Baumann Synthesis (Biphasic)

Application: Best for scale-up, minimizing organic waste, and avoiding expensive organic coupling reagents.

Step 1: Acid Chloride Formation

  • Suspend 1.0 eq of cyclopentanecarboxylic acid in anhydrous DCM.

  • Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of 1.2 eq of oxalyl chloride at 0 °C[6].

  • Stir until gas evolution (CO and CO₂) ceases (approx. 2 hours). Concentrate under vacuum to remove excess oxalyl chloride.

Step 2: Biphasic Amidation 4. Redissolve the crude cyclopentanecarbonyl chloride in fresh DCM (or 2-Me-THF for a greener solvent profile)[7]. 5. In a separate vessel, prepare an aqueous solution containing 1.1 eq of 3-methylbutan-1-amine and 2.0 eq of NaOH. 6. Critical Step: Using a high-shear overhead stirrer (or continuous flow microreactor), vigorously mix the aqueous phase while adding the acid chloride solution dropwise at 0–5 °C[3][6]. 7. Self-Validation Checkpoint: The pH of the aqueous layer must remain >9 throughout the addition to ensure the amine remains deprotonated and nucleophilic[1].

Step 3: Isolation 8. Separate the phases. Extract the aqueous layer once with DCM. 9. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the product.

References

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. cam.ac.uk.
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction - RSC Publishing. rsc.org.
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. theusajournals.com.
  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. benchchem.com.
  • Optimizing Peptide Coupling: Key Techniques. jpt.com.
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. peptidechemistry.org.

Sources

Technical Support Guide: Solubilization of N-(3-methylbutyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

N-(3-methylbutyl)cyclopentanecarboxamide is a secondary carboxamide characterized by a lipophilic cyclopentane ring and a branched isopentyl chain. Structurally analogous to known physiological cooling agents (e.g., WS-3 derivatives), this molecule exhibits low aqueous solubility and high lipophilicity (Estimated LogP ~2.5–3.2).[1]

Users frequently encounter precipitation ("crashing out") when diluting high-concentration organic stock solutions into aqueous buffers for biological assays.[1] This guide provides validated protocols to maintain solubility and ensure experimental reproducibility.

Physicochemical Snapshot
PropertyCharacteristicImplication for Solubility
Chemical Class Secondary Aliphatic AmideModerate H-bond capability; primarily hydrophobic.
Hydrophobicity High (LogP > 2.[1]5)Poor water solubility; requires organic cosolvents.[1]
State (RT) Solid or Viscous OilMay require warming/sonication to dissolve initially.
Key Solvents DMSO, Ethanol, DMFSoluble >50 mM in pure organic solvents.[1]
Aqueous Limit < 100 µM (estimated)Prone to precipitation in pure saline/PBS.[1]

Critical Workflows: Solubilization & Dilution[1]

Workflow A: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration storage solution.

Recommended Solvent: DMSO (Dimethyl Sulfoxide) Why? DMSO has a high boiling point, low volatility, and excellent solubilizing power for lipophilic amides.[1] Ethanol is a viable alternative but is prone to evaporation, altering concentration over time.[1]

Protocol:

  • Weighing: Accurately weigh the compound into a glass vial (avoid polystyrene).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

  • Dissolution: Vortex vigorously for 30 seconds.

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5-10 minutes.[1]

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

    • Note: Avoid repeated freeze-thaw cycles.

Workflow B: Preparation of Working Solution (Aqueous Assay)

Objective: Dilute stock into assay buffer without precipitation.[1]

The "Crash-Out" Risk: Direct addition of a high-concentration stock (e.g., 50 mM) to an aqueous buffer often causes immediate precipitation due to the local high concentration at the injection site.

The "Intermediate Dilution" Method (Recommended):

  • Step 1: Dilute the Master Stock (e.g., 50 mM DMSO) 10-fold into pure Ethanol or DMSO to create an Intermediate Stock (5 mM).[1]

  • Step 2: Slowly add the Intermediate Stock to the aqueous buffer (PBS/Media) while vortexing rapidly .

    • Target: Final solvent concentration should be < 0.5–1.0% (v/v) to avoid cellular toxicity.[1]

  • Step 3: Inspect for turbidity immediately.[1]

Decision Tree: Troubleshooting Solubility

The following logic flow helps you choose the correct rescue strategy if precipitation occurs.

Solubility_Troubleshooting Start Issue: Compound Precipitates in Aqueous Buffer CheckConc Is Final Concentration > 100 µM? Start->CheckConc ReduceConc Action: Reduce Concentration. Solubility limit likely exceeded. CheckConc->ReduceConc Yes CheckSolvent Is DMSO/Ethanol Concentration < 1%? CheckConc->CheckSolvent No AddSurfactant Action: Add Surfactant (0.1% Tween 80 or Cremophor EL) CheckSolvent->AddSurfactant Yes (Standard Assay) UseCyclodextrin Action: Use Complexing Agent (20% HP-beta-Cyclodextrin) CheckSolvent->UseCyclodextrin Yes (In Vivo/Sensitive Assay) caption Figure 1: Decision matrix for troubleshooting precipitation events during assay preparation.

Advanced Formulation Strategies

For in vivo studies or assays requiring higher concentrations, simple cosolvent systems (DMSO/Water) are often insufficient.[1]

Option 1: Surfactant-Based Vehicle (Standard)

Suitable for intraperitoneal (IP) or oral (PO) administration in rodents.[1]

  • Composition: 5% DMSO + 5% Tween 80 + 90% Saline.[1]

  • Preparation Order:

    • Dissolve compound in DMSO.[1]

    • Add Tween 80 and vortex until homogenous.

    • Slowly add warm saline (37°C) while vortexing.

Option 2: Cyclodextrin Complexation (Superior Stability)

Cyclodextrins form inclusion complexes with the hydrophobic alkyl chain, masking it from water.[1]

  • Reagent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Protocol:

    • Prepare a 20% (w/v) HP-β-CD solution in water/PBS.

    • Add the compound stock (in DMSO) to this solution.

    • Sonicate for 10–20 minutes. The solution should remain clear.

Frequently Asked Questions (Technical FAQ)

Q1: My solution turned cloudy immediately after adding the stock to the media. Can I still use it?

  • Answer: No. Cloudiness indicates micro-precipitation.[1] The actual concentration of dissolved compound is unknown, and undissolved crystals can cause false positives (e.g., by scattering light in optical assays or damaging cells).[1] You must filter (0.22 µm) or centrifuge the solution, but be aware the concentration will be lower than calculated.[1] Better approach: Restart using the "Intermediate Dilution" method or add 0.1% Tween 20.[1]

Q2: Can I use DMSO stocks for cell culture?

  • Answer: Yes, but keep the final DMSO concentration below 0.5% (v/v) . Most mammalian cells tolerate 0.1–0.5% DMSO.[1] Always include a "Vehicle Control" (DMSO only) to normalize for any solvent effects.

Q3: The compound is an oil at room temperature.[1][2] How do I weigh it accurately?

  • Answer: Lipophilic amides with branched chains often have low melting points.[1]

    • Technique: Do not try to scrape it.[1] Briefly warm the container to ensure it's fully liquid, then use a calibrated positive-displacement pipette to dispense it by volume (Density is approx 0.9–0.95 g/mL) or weigh directly into a tared vial containing solvent.

Q4: Is this molecule stable in water?

  • Answer: Amides are generally stable to hydrolysis at neutral pH (pH 7.4).[1] However, avoid extreme pH (pH < 2 or pH > 10) for prolonged periods, as this can catalyze hydrolysis to the carboxylic acid and amine.[1]

References

  • PubChem Compound Summary. N-cyclopentyl-3-methylbutanamide (Isomer/Analog Data). National Center for Biotechnology Information.[1] [Link][1]

  • Creative Bioarray. Lipophilicity & Solubility: Importance in Drug Development. [Link]

  • MDPI Pharmaceutics. Experimental Examination of Solubility and Lipophilicity of Bioactive Hybrid Compounds. [Link][1][3]

  • University of Calgary. Solubility of Organic Compounds: General Principles. [Link] (General reference for organic solubility principles)[1]

Sources

overcoming poor stability of N-(3-methylbutyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(3-methylbutyl)cyclopentanecarboxamide

Welcome to the technical support guide for N-(3-methylbutyl)cyclopentanecarboxamide. This resource is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this molecule or similar N-alkyl carboxamides in their experimental workflows. The amide bond, while foundational in countless active pharmaceutical ingredients (APIs), presents unique stability challenges that can impact experimental reproducibility, shelf-life, and in-vivo efficacy.[1] This guide provides in-depth, solution-oriented answers to common stability-related issues encountered during research and development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aqueous stock solution of N-(3-methylbutyl)cyclopentanecarboxamide shows a rapid decrease in purity. What is the most probable cause of this degradation?

A1: The most common cause of degradation for amide-containing compounds in aqueous environments is hydrolysis. The amide bond is susceptible to cleavage under both acidic and basic conditions, breaking down into its constituent carboxylic acid and amine. In this case, N-(3-methylbutyl)cyclopentanecarboxamide would degrade into cyclopentanecarboxylic acid and 3-methylbutan-1-amine. This reaction is often accelerated by elevated temperatures.[2]

The stability of the amide bond is highly dependent on the pH of the solution. Extremes in pH will catalyze the hydrolytic cleavage. Therefore, unbuffered aqueous solutions or solutions prepared with acidic or basic modifiers are particularly problematic.

Parent N-(3-methylbutyl)cyclopentanecarboxamide Degradation Hydrolytic Cleavage (H₂O) Parent->Degradation AcidProd Cyclopentanecarboxylic Acid Degradation->AcidProd AmineProd 3-Methylbutan-1-amine Degradation->AmineProd Catalyst1 H⁺ (Acidic Conditions) Catalyst1->Degradation Catalyst2 OH⁻ (Basic Conditions) Catalyst2->Degradation

Caption: Primary hydrolytic degradation pathway for N-(3-methylbutyl)cyclopentanecarboxamide.

Q2: How can I formulate a stable aqueous solution for my experiments? What is the recommended protocol?

A2: To prevent hydrolytic degradation, it is critical to control the pH of the solution by using a buffering system.[2] The ideal pH is typically one where the rate of hydrolysis is at its minimum, which for many amides is in the near-neutral range (pH 6-8). However, this must be determined experimentally for each specific molecule. We strongly recommend performing a pH-rate profile study to identify the optimal pH for stability.

Experimental Protocol: pH-Rate Profile Study

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate, acetate) covering a pH range from 3 to 9.

  • Solution Preparation: Dissolve a known concentration of N-(3-methylbutyl)cyclopentanecarboxamide in each buffer.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72, 96 hours), remove an aliquot from each pH solution.

  • Quantification: Analyze the samples immediately using a stability-indicating HPLC method to quantify the remaining percentage of the parent compound.

  • Data Analysis: Plot the percentage of remaining parent compound versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for your formulation.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Buffers (pH 3, 5, 7, 9) B Dissolve Compound to final concentration A->B C Dispense into Vials (T=0 sample) B->C D Incubate at 40°C C->D E Pull Samples at 24h, 48h, 72h... D->E F HPLC Analysis E->F G Quantify % Parent Compound Remaining F->G H Determine Optimal pH G->H Parent N-(3-methylbutyl)cyclopentanecarboxamide Enzyme CYP450 Enzymes (Oxidative Cleavage) Parent->Enzyme Metabolite1 Cyclopentanecarboxamide Enzyme->Metabolite1 Metabolite2 Isovaleraldehyde (3-methylbutanal) Enzyme->Metabolite2 Excretion Rapid Excretion Metabolite1->Excretion

Caption: Metabolic N-dealkylation pathway mediated by CYP450 enzymes.

Q4: Given the metabolic instability, what advanced strategies can our drug discovery team consider to improve the compound's properties?

A4: When intrinsic metabolic liability is the core issue, formulation changes can only do so much. The most effective long-term solution involves redesigning the molecule itself. This is a key strategy in the hit-to-lead and lead optimization phases of drug discovery. [4]Two common approaches are:

  • Structural Modification: Introduce steric hindrance near the amide bond. Adding bulky groups can physically block metabolic enzymes from accessing the labile N-alkyl group, thus slowing down the rate of N-dealkylation. [2]

  • Bioisosteric Replacement: This advanced medicinal chemistry technique involves replacing the entire amide functional group with a different chemical moiety (a bioisostere) that mimics the original group's spatial and electronic properties but is more resistant to metabolic degradation. [4][5]This can improve metabolic stability while preserving the desired biological activity. [5]

    • Common Amide Bioisosteres: 1,2,3-triazoles, oxadiazoles, or even reversed amides can be effective replacements. [4]

cluster_original Original Scaffold cluster_replacements Bioisosteric Replacements A Cyclopentyl -[C(=O)NH]- (3-methylbutyl) P A->P B 1,2,3-Triazole C Oxadiazole D Reversed Amide P->B Replace Amide P->C Replace Amide P->D Replace Amide

Caption: Conceptual diagram of bioisosteric replacement strategies for the amide bond.

References

  • Patsnap Eureka. (2026, February 28).
  • Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • National Center for Biotechnology Information. (n.d.). N-cyclopentyl-3-methylbutanamide.
  • U.S. Food and Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
  • Dunne, C. F., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(1), 113-149.
  • Al-Rawashdeh, N. A. (2012). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Current Drug Metabolism, 13(7), 939–959.
  • Sadeghi, S., & Ghandi, M. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3298.
  • Hughes, T. B., et al. (2016). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. Chemical Research in Toxicology, 29(5), 837–851.

Sources

Technical Support Center: Troubleshooting N-(3-methylbutyl)cyclopentanecarboxamide Analytical Detection

Author: BenchChem Technical Support Team. Date: March 2026

Overview

N-(3-methylbutyl)cyclopentanecarboxamide is a lipophilic, alicyclic secondary amide. Due to its specific chemical properties—namely, a lack of a conjugated chromophore, a neutral amide nitrogen, and an active N-H bond—researchers frequently encounter detection hurdles when using standard HPLC-UV or LC-ESI-MS platforms. This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to optimize your analytical workflows.

Diagnostic Decision Workflow

AnalyticalWorkflow Start Detection Issue: N-(3-methylbutyl)cyclopentanecarboxamide LCUV HPLC-UV Weak/Noisy Signal Start->LCUV LCMS LC-MS (ESI) Poor Ionization / Matrix Effects Start->LCMS GCMS GC-MS Peak Tailing / Carryover Start->GCMS CAD Switch to HPLC-CAD (Universal mass-based detection) LCUV->CAD Lacks conjugated chromophore APCI Switch to APCI Source (Gas-phase proton transfer) LCMS->APCI Neutral molecule (Low basicity) LLE Optimize Sample Prep (LLE with Hexane/EtOAc) LCMS->LLE Lipids causing ion suppression Inert Use Ultra-Inert Liner & Non-polar Column (DB-5MS) GCMS->Inert Active N-H sites bonding to silanols LLE->APCI Clean extract ready for MS

Logical troubleshooting workflow for N-(3-methylbutyl)cyclopentanecarboxamide analytical detection.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my HPLC-UV signal so weak and noisy, even at high concentrations?

The Causality: N-(3-methylbutyl)cyclopentanecarboxamide lacks a conjugated


-electron system. Its only UV-absorbing feature is the amide carbonyl group, which exhibits a weak 

transition at very low wavelengths (~200–210 nm). At these wavelengths, mobile phase solvents (like methanol) and buffer salts produce massive background noise, burying the analyte signal. The Solution: Transition to a universal, mass-based detector such as a Charged Aerosol Detector (CAD) . CAD nebulizes the eluent, evaporates the solvent, and applies a charge to the remaining analyte particles via a high-voltage corona wire. Because the response is proportional to the mass of the non-volatile analyte rather than its optical properties, CAD provides superior sensitivity and a uniform response for aliphatic amides[1].
Q2: I am using LC-MS with Electrospray Ionization (ESI), but the sensitivity is poor and I see severe matrix suppression. How can I fix this?

The Causality: ESI relies on the analyte being ionized in the solution phase before nebulization. Because N-(3-methylbutyl)cyclopentanecarboxamide is a neutral secondary amide with very low basicity, it does not readily accept a proton in standard acidic mobile phases. Furthermore, its lipophilic nature (LogP ~2.5–3.0) causes it to co-elute with endogenous phospholipids in biological samples, which monopolize the droplet surface charge and cause severe ion suppression. The Solution: Switch your ionization source to Atmospheric Pressure Chemical Ionization (APCI) . APCI vaporizes the solvent and analyte at high temperatures (e.g., 400 °C) and uses a corona discharge needle to ionize the solvent gas. The ionized solvent then transfers protons to the analyte in the gas phase via ion-molecule reactions. APCI is highly efficient for low-to-medium polarity, neutral aliphatic compounds and is significantly less susceptible to matrix suppression than ESI[2].

Q3: My GC-MS method shows severe peak tailing and carryover. What is going wrong?

The Causality: The secondary amide group contains an active N-H bond. At high temperatures in the GC injection port, this N-H bond hydrogen-bonds with active silanol (Si-OH) sites on the glass liner or the stationary phase of the column. This interaction causes the molecules to lag, resulting in peak tailing and carryover into subsequent blank injections. The Solution:

  • Use an ultra-inert, deactivated glass liner to minimize free silanols.

  • Employ a non-polar, low-bleed column (e.g., 5% phenyl-methylpolysiloxane like DB-5MS).

  • If tailing persists, perform a pre-column derivatization using a silylating agent (e.g., BSTFA + 1% TMCS) to replace the active N-H proton with a trimethylsilyl (TMS) group, rendering the molecule highly volatile and inert.

Q4: How do I efficiently extract this compound from biological matrices (e.g., plasma) to reduce LC-MS background?

The Causality: Protein precipitation (PPT) alone leaves high concentrations of salts and phospholipids in the sample, which directly interfere with MS detection. The Solution: Utilize Liquid-Liquid Extraction (LLE) . Because the amide is neutral and lipophilic, it partitions highly efficiently into non-polar organic solvents, leaving polar matrix components and salts in the aqueous layer. A mixture of Hexane:Ethyl Acetate (80:20, v/v) is highly effective for this class of compounds[3].

Experimental Protocols

Protocol 1: LC-APCI-MS/MS Optimization Workflow

Self-validating mechanism: By running a post-column infusion of the analyte while injecting a blank matrix, you can map the exact retention time windows where matrix suppression occurs, ensuring your gradient cleanly separates the amide from these dead zones.

Step-by-Step Methodology:

  • Column Selection: Use a high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to handle lipophilic retention[3].

  • Mobile Phase:

    • A: LC-MS grade Water + 0.1% Formic acid.

    • B: LC-MS grade Methanol + 0.1% Formic acid (Methanol often provides better APCI ionization efficiency than acetonitrile).

  • APCI Source Parameters:

    • Corona Discharge Current: 4.0 - 5.0 µA (Positive mode).

    • Probe/Vaporizer Temperature: 400 °C (Crucial for volatilizing the neutral amide).

    • Desolvation Gas Flow: Optimized per instrument (typically higher than ESI to support gas-phase reactions).

  • Gradient: Start at 40% B, ramp to 95% B over 4 minutes, hold for 1.5 minutes to wash out highly lipophilic matrix lipids, and re-equilibrate.

  • Detection: Monitor the

    
     transition (
    
    
    
    184.1
    
    
    specific product ion, typically the loss of the cyclopentyl or isoamyl group).
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma
  • Aliquot: Transfer 100 µL of plasma to a clean glass test tube.

  • Internal Standard: Add 10 µL of an isotopically labeled internal standard (e.g., N-(3-methylbutyl)cyclopentanecarboxamide-d3) to correct for extraction recovery variations.

  • Aqueous Adjustment: Add 100 µL of HPLC-grade water and 50 µL of 10% acetic acid. Vortex briefly. (Note: Keeping the pH slightly acidic ensures any trace basic impurities remain ionized in the aqueous phase, while the target neutral amide remains unaffected).

  • Extraction: Add 2.0 mL of Hexane:Ethyl Acetate (80:20, v/v)[3].

  • Partitioning: Cap and vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Recovery: Transfer the upper organic layer to a clean vial.

  • Drying & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v) before injection.

Quantitative Data Summary: Modality Comparison

Analytical ModalitySensitivity (LOD)Linear Dynamic RangeSusceptibility to Matrix EffectsPrimary Use Case
HPLC-UV (210 nm) ~1 - 5 µg/mL1 - 100 µg/mLHigh (Baseline noise from buffers)Bulk purity testing; Preparative LC
HPLC-CAD ~10 - 50 ng/mL0.1 - 500 µg/mL (Non-linear fit required)Low (Mass-based detection)Formulation QC; Impurity profiling
LC-ESI-MS/MS ~1 - 5 ng/mL5 - 1000 ng/mLVery High (Ion suppression)Not recommended unless derivatized
LC-APCI-MS/MS ~0.1 - 0.5 ng/mL0.5 - 2000 ng/mLLow (Gas-phase ionization)Optimal for PK/Bioanalysis
GC-MS (EI) ~5 - 10 ng/mL10 - 500 ng/mLModerate (Requires inert flow path)Volatile impurity screening

References

  • Interfaces for LC-MS Source: Shimadzu URL:[Link]

  • Direct Corona Charging: A New Strategy for Enhancing Sensitivity and Stability in Charged Aerosol Detection Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • HPLC Stationary Phases to Have in Your Toxicology Toolbox Source: Restek Resource Hub URL:[Link]

Sources

Technical Support Center: Optimizing N-(3-methylbutyl)cyclopentanecarboxamide Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate the pharmacology of synthetic cooling agents. N-(3-methylbutyl)cyclopentanecarboxamide is a potent, highly lipophilic small molecule primarily investigated for its modulation of the TRPM8 cold-sensor channel.

However, its structural homology to other menthol-derived carboxamides (such as WS-3 and WS-12) introduces significant off-target liabilities. The most critical confounding factors are the cross-activation of the nociceptive TRPA1 channel and non-specific lipid bilayer fluidization ()[1]. This guide provides field-proven, self-validating protocols to help you eliminate these artifacts and secure high-fidelity data.

Frequently Asked Questions (FAQs)

Q1: Why do I observe a biphasic calcium response or nociceptive behavioral responses instead of pure cooling/analgesia? A: This is a classic signature of TRPA1 cross-activation. While N-(3-methylbutyl)cyclopentanecarboxamide has a high affinity for TRPM8, at concentrations exceeding 10 µM, the cyclopentanecarboxamide moiety can bind to the evolutionarily conserved, electrophile-independent pocket of TRPA1 ()[2]. This shifts the physiological outcome from TRPM8-mediated analgesia to TRPA1-mediated nociception (pain) ()[3].

Q2: My prolonged calcium imaging assays show a gradual, non-desensitizing increase in baseline fluorescence. Is the channel staying open? A: Unlikely. True TRPM8 activation undergoes rapid, calcium-dependent desensitization (tachyphylaxis) ()[4]. Highly lipophilic amides possess a high partition coefficient (logP). At high concentrations (>50 µM), the compound partitions into the plasma membrane, causing membrane fluidization and non-specific calcium leak. If fluorescence strictly increases without desensitizing, you are observing membrane toxicity, not channel gating.

Receptor Selectivity and Off-Target Mitigation Matrix

To facilitate rapid experimental design, summarize your concentration boundaries using the following quantitative matrix:

Target / LiabilityAffinity ThresholdPhysiological ArtifactMitigation Strategy
TRPM8 (Primary) EC50 ~ 1–5 µMCooling, AnalgesiaN/A (Desired Target)
TRPA1 (Off-Target) > 10 µMIrritation, NociceptionCap assay concentration at <10 µM; Use A-967079
TRPV3 (Off-Target) > 30 µMHeat sensationPre-incubate with Ruthenium Red
Lipid Bilayer > 50 µMCytotoxicity, Ca2+ leakLimit DMSO to ≤0.1%; Run MβCD depletion assay

Troubleshooting Guides & Methodologies

Scientific integrity requires that every assay operates as a self-validating system. Do not simply apply the compound and record a response; you must prove why the response occurred.

Protocol A: Pharmacological Isolation of TRPM8 in Primary DRG Neurons

Causality: Dorsal Root Ganglion (DRG) neurons co-express TRPM8, TRPA1, and TRPV1. Because N-(3-methylbutyl)cyclopentanecarboxamide can activate multiple TRP channels at varying thresholds, you must build an exclusionary assay to ensure your calcium transients are exclusively TRPM8-driven.

Step-by-Step Methodology:

  • Antagonist Pre-incubation: Incubate DRG cultures with a selective antagonist cocktail containing 1 µM A-967079 (TRPA1 blockade) and 1 µM AMG9810 (TRPV1 blockade) for 15 minutes at 37°C.

  • Vehicle Optimization: Dissolve the compound in DMSO, but ensure the final assay concentration of DMSO is strictly ≤0.1% v/v. Higher DMSO concentrations synergize with the lipophilic ligand to destabilize the membrane.

  • Concentration Capping: Apply N-(3-methylbutyl)cyclopentanecarboxamide at a maximum concentration of 5 µM. This exploits the thermodynamic window where TRPM8 is fully saturated but off-target receptors remain unengaged.

  • Internal Validation: Apply 100 µM Menthol at the very end of the recording. If the cells respond robustly to menthol but not to subsequent applications of your compound, you have successfully demonstrated TRPM8-specific desensitization.

Protocol B: Validating Membrane-Independent Gating (Cholesterol Depletion)

Causality: To prove that your compound is binding directly to the TRPM8 protein pocket—and not mechanically forcing the channel open via lipid bilayer deformation—we must alter the membrane's physical stiffness.

Step-by-Step Methodology:

  • Cholesterol Depletion: Treat stable TRPM8-expressing HEK293T cells with 5 mM Methyl-β-cyclodextrin (MβCD) in serum-free media for 30 minutes at 37°C. This extracts membrane cholesterol, stiffening the lipid bilayer.

  • Wash Phase: Wash cells three times with a standard Ca2+-containing extracellular buffer to remove residual MβCD.

  • Agonist Application: Apply a concentration-response curve of N-(3-methylbutyl)cyclopentanecarboxamide and calculate the new EC50.

  • Data Analysis: If the EC50 remains stable compared to untreated cells, the activation is target-specific. If the EC50 shifts dramatically (>5-fold rightward), the compound's efficacy is artificially inflated by membrane fluidization.

Pathway Visualization

G Ligand N-(3-methylbutyl) cyclopentanecarboxamide TRPM8 TRPM8 (Primary Target) Ligand->TRPM8 High Affinity (<5 µM) TRPA1 TRPA1 (Off-Target) Ligand->TRPA1 Low Affinity (>10 µM) Membrane Lipid Bilayer (Off-Target) Ligand->Membrane High logP (>50 µM) Ca_Influx1 Ca2+ Influx TRPM8->Ca_Influx1 Ca_Influx2 Ca2+ Influx TRPA1->Ca_Influx2 Toxicity Membrane Fluidization & Ion Leak Membrane->Toxicity Analgesia Cooling / Analgesia Ca_Influx1->Analgesia Nociception Nociception / Pain Ca_Influx2->Nociception

Mechanistic pathways of N-(3-methylbutyl)cyclopentanecarboxamide targeting TRPM8 vs. off-targets.

References

  • Title: Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Molecular determinants of TRPM8 function: key clues for a cool modulation Source: Frontiers in Pharmacology URL: [Link]

  • Title: Scraping through the ice: uncovering the role of TRPM8 in cold transduction Source: American Journal of Physiology URL: [Link]

Sources

Technical Support Center: N-(3-methylbutyl)cyclopentanecarboxamide Purification

[1]

Case ID: PUR-AMIDE-058 Compound: N-(3-methylbutyl)cyclopentanecarboxamide Chemical Class: Aliphatic Amide / Cooling Agent Analog Status: Active Troubleshooting[1]

Executive Summary

You are likely synthesizing N-(3-methylbutyl)cyclopentanecarboxamide (also known as N-isoamylcyclopentanecarboxamide) via a Schotten-Baumann reaction or Carbodiimide coupling.[1][2] This compound typically presents as a viscous colorless oil or a low-melting waxy solid depending on purity and ambient temperature.[1][2]

The primary purification challenges stem from its intermediate lipophilicity and the difficulty in separating it from unreacted isoamylamine (boiling point ~95°C) and cyclopentanecarboxylic acid.[1][2] "Oiling out" during crystallization is a frequent failure mode due to the flexible isoamyl chain disrupting crystal packing.[1][2]

Part 1: Critical Workup Protocols (The "Golden Rule")

Before attempting advanced purification (distillation/chromatography), you must maximize purity during the liquid-liquid extraction phase.[1] 90% of issues arise here.

The Three-Stage Wash System[1]

Objective: Chemically target and remove starting materials using their pKa differences.

StageReagentTarget ImpurityMechanism
1.[1][2] Acid Wash 1M HCl (Cold)Unreacted IsoamylamineProtonates amine to water-soluble ammonium salt (

).[1][2]
2. Base Wash Sat. NaHCO₃ Cyclopentanecarboxylic acidDeprotonates acid to water-soluble carboxylate (

).[1][2]
3. Neutral Wash Brine (Sat. NaCl) Residual Water/SaltsIncreases ionic strength to "push" organic product back into organic phase.[1][2]

Technical Insight: Do not use strong base (NaOH) in the first wash if you used an acid chloride starting material.[1][2] Residual acid chloride can hydrolyze violently.[1][2] Use NaHCO₃ for a gentler quench.[1][2]

Troubleshooting Emulsions
  • Symptom: The interface between the organic (DCM or EtOAc) and aqueous layer is undefined.

  • Cause: Isoamylamine salts act as surfactants; the cyclopentyl ring adds lipophilicity.[1][2]

  • Fix: Add a small amount of Methanol (2-5%) to the organic layer or filter the biphasic mixture through a pad of Celite to break surface tension.[1][2]

Part 2: Purification Workflows

Workflow A: High-Vacuum Distillation (Recommended)

Since this amide is likely an oil or low-melting solid, distillation is the most scalable method.[1]

  • Setup: Short-path distillation head.

  • Vacuum Requirement: < 1.0 mmHg (High Vacuum).

  • Expected Behavior:

    • Fore-run: Unreacted amine and solvent residues.[1][2]

    • Main Fraction: The amide should distill as a clear oil.[1][2]

    • Pot Residue: Oligomers and coupling byproducts (ureas).[1][2]

Workflow B: Crystallization (If Solid)

If your compound solidifies upon standing, recrystallization is superior for removing trace impurities.[1][2]

Common Failure: "Oiling Out" Instead of crystals, a second liquid phase (oil droplets) forms at the bottom.[1][2]

  • Cause: The solution temperature is above the melting point of the solvated compound, or the concentration is too high (supersaturation).[1]

  • Solution:

    • Reheat to dissolve the oil.

    • Add a seed crystal (if available) or scratch the glass surface.[1][2]

    • Slow Cooling: Wrap the flask in foil/towel to cool to RT over 2-3 hours. Do not plunge into ice immediately.[1][2]

Workflow C: Flash Chromatography

Use this if distillation degrades the compound or if it is a solid that won't crystallize.[1][2]

  • Stationary Phase: Silica Gel (Standard 40-63 µm).[1][2]

  • Mobile Phase: Hexane : Ethyl Acetate gradient.[1][2]

    • Start: 95:5 (Hex:EtOAc)[1][3]

    • Ramp to: 80:20 or 70:30.

  • Detection: This compound lacks a strong UV chromophore (no aromatic rings).[1][2]

    • Recommended: Iodine stain (

      
       chamber) or KMnO₄ stain (oxidizes the amide/alkyl chain).[1][2] UV at 210 nm is weak and unreliable.[1][2]
      

Part 3: Decision Logic & Visualization

Purification Decision Tree

PurificationLogicStartCrude Reaction MixtureWorkupAcid/Base Extraction(Remove Amine/Acid)Start->WorkupCheckStatePhysical State at RT?Workup->CheckStateLiquidViscous OilCheckState->LiquidLiquidSolidWaxy SolidCheckState->SolidSolidDistillHigh Vac Distillation(<1 mmHg)Liquid->DistillRecrystRecrystallization(Hexane/EtOAc)Solid->RecrystColumnFlash Chromatography(Stain Detection req.)Distill->ColumnDecomposition/FailFinalPure Amide(>98% by GC/NMR)Distill->FinalOilOutProblem: Oiling Out?Recryst->OilOutRecryst->ColumnFailSeedingReheat + Seed +Slow CoolOilOut->SeedingYesOilOut->FinalNoSeeding->FinalColumn->Final

Caption: Decision logic for purifying N-(3-methylbutyl)cyclopentanecarboxamide based on physical state and experimental feedback.

Part 4: Frequently Asked Questions (FAQs)

Q1: I cannot see my compound on TLC. What is wrong? A: N-(3-methylbutyl)cyclopentanecarboxamide lacks a conjugated pi-system (aromatic ring), so it will not absorb strongly under standard UV light (254 nm).[1]

  • Fix: Use a chemical stain.[1][2] Iodine (

    
    )  is effective for amides (appears as brown/yellow spots).[1][2] Phosphomolybdic Acid (PMA)  or KMnO₄  are also excellent alternatives for aliphatic amides [1].[1][2]
    

Q2: My product smells like rotting fish/ammonia. Is it pure? A: No. This indicates residual isoamylamine .[1][2]

  • Fix: The amine has a low odor threshold.[1][2] Dissolve the product in ether/DCM and wash again with 1M HCl (2x). Verify the pH of the aqueous layer is < 2.[1][2] Dry and re-evaporate.[1][2]

Q3: The melting point is broad (e.g., 45-55°C). A: This indicates impurities, likely solvent trapped in the crystal lattice or the presence of the "reverse" amide or acid.[1]

  • Fix: Dry the sample under high vacuum (0.1 mmHg) for 24 hours to remove solvent. If the range remains broad, perform a slow recrystallization from minimal hexane with a drop of ethyl acetate [2].[2]

Q4: Can I use water as a solvent for recrystallization? A: Generally, no.[1][2] While the amide has a polar group, the cyclopentyl and isoamyl groups make it too lipophilic.[1][2] It will likely form an emulsion (milky oil) rather than crystals.[1][2] Use Ethanol/Water mixtures if you must use aqueous systems, but pure organic solvents (Hexane/EtOAc) are safer to prevent oiling out [1].[1][2]

Part 5: Analytical Verification

Once isolated, verify identity and purity using these key markers:

  • 1H NMR (CDCl₃):

    • Amide NH: Broad singlet around

      
       5.5 - 6.5 ppm.[1][2]
      
    • Isoamyl CH₂-N: Quartet/Triplet around

      
       3.2 - 3.4 ppm.[1][2]
      
    • Cyclopentyl CH-CO: Multiplet around

      
       2.4 - 2.6 ppm.[1][2]
      
    • Methyl Groups: Strong doublet around

      
       0.9 ppm (6H from isoamyl tail).[1][2]
      
  • IR Spectroscopy:

    • Look for the Amide I band (C=O stretch) at ~1640-1660 cm⁻¹.[1][2]

    • Look for the Amide II band (N-H bend) at ~1540 cm⁻¹.[1][2]

References

  • ResearchGate . What is the best technique for amide purification? (Accessed 2026).[1][2][4][5] Available at: [Link]

  • Organic Syntheses . 3-Cyclopentene-1-carboxylic acid. (General acid purification context). Coll. Vol. 9, p.184 (1998).[1][2] Available at: [Link][1]

  • PubChem . Patent US-7482378-B2: Physiological cooling compositions.[1][2] (Context for carboxamide cooling agents). Available at: [Link][1]

Technical Support Center: Troubleshooting N-(3-methylbutyl)cyclopentanecarboxamide Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(3-methylbutyl)cyclopentanecarboxamide (also known as N-isoamylcyclopentanecarboxamide). This lipophilic aliphatic amide is frequently utilized in drug development as a synthetic intermediate and as an agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 acts as a cellular cold sensor and is aberrantly expressed in various malignancies, making it a critical target in oncology and sensory pharmacology[1].

Due to its high lipophilicity and specific chemical kinetics[2], researchers often encounter batch-to-batch variability, solubility issues, and inconsistent in vitro assay results. This guide provides field-proven, self-validating protocols to resolve these specific bottlenecks.

FAQ 1: Synthesis & Purity

Q: Why am I seeing batch-to-batch variability in my downstream cellular assays?

The Causality: Inconsistent biological readouts are almost always traced back to trace impurities from the amidation reaction. The standard synthesis involves reacting cyclopentanecarbonyl chloride with 3-methylbutan-1-amine (isoamylamine). If the reaction environment is not strictly anhydrous, the acyl chloride rapidly hydrolyzes into cyclopentanecarboxylic acid. Furthermore, unreacted isoamylamine can remain in the final product. Both of these impurities alter the local pH of your assay buffer and induce off-target cellular toxicity, skewing your TRPM8 activation data[3].

Self-Validating Protocol: Optimized Synthesis & Purification To ensure >99% purity, follow this step-by-step methodology using Schotten-Baumann-type conditions optimized for lipophilic amides:

  • Preparation: Dissolve 1.0 equivalent of 3-methylbutan-1-amine and 1.5 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM). Chill the reaction flask to 0°C using an ice bath under a nitrogen atmosphere.

  • Acylation: Add 1.1 equivalents of cyclopentanecarbonyl chloride dropwise over 30 minutes. Self-Validation Check: The slow addition prevents exothermic spikes that promote side reactions. A white precipitate (TEA-HCl) should form immediately.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 3:1).

  • Quenching & Washing: Quench the reaction with 1M HCl to protonate and remove unreacted isoamylamine. Wash the organic layer sequentially with saturated NaHCO₃ (to remove cyclopentanecarboxylic acid) and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a mixture of hexane and minimal ethyl acetate, or purify via silica gel flash chromatography. Verify purity via ¹H-NMR and LC-MS before proceeding to biological assays.

FAQ 2: Formulation & Aqueous Solubility

Q: My compound precipitates when added to the assay buffer. How do I maintain a stable solution?

The Causality: N-(3-methylbutyl)cyclopentanecarboxamide has a high partition coefficient (logP). When a concentrated DMSO stock is diluted directly into a purely aqueous physiological buffer (like HBSS or PBS), the solvent polarity shifts drastically. This causes the compound to form micro-precipitates (crashing out). Consequently, the actual bioavailable concentration of the agonist is much lower than calculated, leading to artificially high EC₅₀ values and massive standard deviations between technical replicates.

Self-Validating Protocol: Micellar Vehicle Formulation To keep the compound in solution, you must create a micellar suspension using a step-wise co-solvent system.

  • Stock Solution: Dissolve the purified compound in 100% molecular-biology grade DMSO to create a 50 mM master stock. Self-Validation Check: The solution must be completely optically clear.

  • Primary Dilution: In a fresh tube, add 10 µL of the DMSO stock to 40 µL of PEG300. Vortex for 30 seconds.

  • Surfactant Addition: Add 5 µL of Tween-80 to the mixture. Vortex vigorously until the solution is homogeneous. The Tween-80 coats the lipophilic molecules, preventing aggregation.

  • Aqueous Phase: Slowly add 45 µL of sterile Saline or Assay Buffer dropwise while gently vortexing.

  • Final Yield: This yields a 5 mM working stock (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) that can be further diluted into your final assay buffer without precipitation.

Data Presentation: Vehicle Optimization

Table 1: Quantitative Comparison of Formulation Vehicles for N-(3-methylbutyl)cyclopentanecarboxamide.

Vehicle CompositionMax Soluble Conc. (mM)Precipitation at 1hSignal-to-Noise Ratio (TRPM8)
100% DMSO (Direct to Buffer)< 0.1 mMYes (Micro-crystals)2.1 ± 1.4
10% DMSO + 90% Buffer0.5 mMYes (Cloudy)4.5 ± 1.1
10% DMSO + 40% PEG300 + 50% Buffer2.5 mMSlight12.3 ± 0.8
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Buffer > 15.0 mM No (Stable) 28.7 ± 0.2

FAQ 3: In Vitro Assays (TRPM8 Calcium Imaging)

Q: Why is my calcium influx signal inconsistent across technical replicates in the plate reader?

The Causality: Inconsistencies in calcium imaging assays for TRPM8 agonists stem from three factors:

  • Dye Extrusion: Cells actively pump out the Fluo-4 AM calcium indicator via organic anion transporters.

  • Non-Specific Binding: The lipophilic carboxamide adheres to standard polystyrene plate walls, reducing the effective concentration reaching the cells.

  • Receptor Desensitization: TRPM8 channels rapidly desensitize upon continuous agonist exposure.

Self-Validating Protocol: Fluo-4 AM Calcium Imaging

  • Cell Plating: Seed TRPM8-expressing cells (e.g., transfected HEK293) in a Non-Binding Surface (NBS) 96-well black, clear-bottom plate. Incubate overnight to 80% confluency.

  • Dye Loading: Prepare a loading buffer containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127 (to aid dye dispersion), and 2.5 mM Probenecid (to inhibit anion transporters and lock the dye inside the cell).

  • Incubation: Remove culture media, add 100 µL of loading buffer per well, and incubate at 37°C for 45 minutes in the dark.

  • Washing: Wash the cells twice with pre-warmed HBSS (containing 20 mM HEPES and 2.5 mM Probenecid) to remove extracellular dye. Leave 100 µL of HBSS in each well.

  • Baseline & Injection: Place the plate in a fluorescence microplate reader (Ex/Em: 494/516 nm). Record baseline fluorescence for 10 seconds. Inject 50 µL of the formulated N-(3-methylbutyl)cyclopentanecarboxamide (from FAQ 2) at 3x the final desired concentration.

  • Measurement: Record the kinetic fluorescence response immediately for 60 seconds. Self-Validation Check: A sharp peak within 15 seconds followed by a gradual decline indicates successful TRPM8 activation and subsequent desensitization.

Diagnostic Workflows & Logical Relationships

To assist in rapid troubleshooting, utilize the following diagnostic logic and mechanistic pathway diagrams.

Troubleshooting_Logic Start Inconsistent Assay Results Detected CheckSol 1. Visual Inspection (Check for Precipitation) Start->CheckSol Precip Is Compound Crashing Out? CheckSol->Precip FixSol Formulate with PEG300 & Tween-80 Precip->FixSol Yes CheckPur 2. HPLC/NMR Analysis (Check Purity) Precip->CheckPur No Success Proceed to In Vitro Assays FixSol->Success Impure Trace Isoamylamine or Acid Present? CheckPur->Impure FixPur Recrystallize or Flash Chromatography Impure->FixPur Yes Impure->Success No FixPur->Success

Fig 1: Step-by-step troubleshooting logic for resolving inconsistent assay results.

TRPM8_Pathway Cmpd N-(3-methylbutyl) cyclopentanecarboxamide TRPM8 TRPM8 Channel (Plasma Membrane) Cmpd->TRPM8 Agonist Binding Ca2 Intracellular Ca2+ Influx TRPM8->Ca2 Channel Opening Fluo4 Fluo-4 AM Fluorophore Binding Ca2->Fluo4 Calcium Chelation Signal Fluorescence Emission (516 nm) Fluo4->Signal Signal Detection

Fig 2: Mechanistic pathway of TRPM8 activation and subsequent calcium imaging signal generation.

References

1.[1] Yee, N. S., Brown, R. D., Lee, M. S., Zhou, W., Jensen, C., Gerke, H., & Yee, R. K. (2012). "TRPM8 ion channel is aberrantly expressed and required for preventing replicative senescence in pancreatic adenocarcinoma." Cancer Biology & Therapy.[Link] 2.[3] Zhang, N. N., Liu, Z. Y., Liang, J., Tang, Y. X., Qian, L., Gao, Y. M., ... & Huang, H. (2018). "Design, synthesis, and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents." MedChemComm.[Link] 3.[2] Musa, O. M., Choi, S. Y., Horner, J. H., & Newcomb, M. (1998). "Absolute Rate Constants for α-Amide Radical Reactions." The Journal of Organic Chemistry.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for N-(3-methylbutyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(3-methylbutyl)cyclopentanecarboxamide is an amide compound whose precise analysis is critical in various stages of research and development. Ensuring the quality, purity, and concentration of such molecules requires robust analytical methods. However, the validation of a single analytical method is not always sufficient, especially when transferring methods between laboratories or comparing data across different analytical platforms. Cross-validation is the process of verifying that a validated method produces consistent and reliable results when compared against a different method or when used in a different laboratory or by different analysts.[1][2] This process is fundamental to ensuring data integrity and regulatory compliance.[1]

This guide provides an in-depth, objective comparison of two primary analytical techniques for the quantification of N-(3-methylbutyl)cyclopentanecarboxamide: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The experimental data presented herein is illustrative, designed to reflect typical performance characteristics based on established scientific principles for similar compounds. The validation framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which provide a globally accepted standard for ensuring analytical procedures are suitable for their intended purpose.[3][4][5][6]

Guiding Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6] Our comparative analysis will be based on the core performance characteristics as defined by the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[3][7][8][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4][10]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds that are thermally stable. Given the likely volatility of N-(3-methylbutyl)cyclopentanecarboxamide, GC is an excellent choice for separation. Coupling it with a Mass Spectrometry (MS) detector provides high specificity and sensitivity, as identification is based on both the retention time of the compound and its unique mass fragmentation pattern. The use of an inert flow path is crucial for analyzing active compounds at trace levels to ensure sample integrity and reproducibility.[11]

Experimental Protocol: GC-MS
  • Standard and Sample Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-(3-methylbutyl)cyclopentanecarboxamide reference standard and dissolve in a 25 mL volumetric flask with methanol.

    • Calibration Standards: Serially dilute the stock solution with methanol to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 40, and 80 µg/mL) from a separate weighing of the reference standard.

    • Sample Preparation: Dissolve the test sample in methanol to achieve an expected final concentration within the calibration range. Filter through a 0.2 µm syringe filter prior to analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.[12]

    • Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent mass selective detector.[12]

    • Column: Agilent DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet: Splitless mode, temperature set to 270 °C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute; ramp at 20 °C/min to 280 °C, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[13]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40-450.

    • Quantifier Ion: Select a prominent, specific ion from the mass spectrum of the analyte for quantification (e.g., the molecular ion or a major fragment).

  • System Suitability:

    • Before analysis, inject a mid-concentration standard five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

GC-MS Analytical Workflow

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solution (1000 µg/mL) cal Calibration Standards (1-100 µg/mL) stock->cal qc QC Samples (Low, Mid, High) stock->qc inject 1 µL Injection (Splitless, 270°C) cal->inject qc->inject sample Test Sample (Dilution & Filtration) sample->inject sep GC Separation (DB-5ms Column, Temp Program) inject->sep ion Ionization (EI, 70 eV) sep->ion detect Mass Detection (Scan m/z 40-450) ion->detect integ Peak Integration (Quantifier Ion) detect->integ curve Calibration Curve (Linear Regression) integ->curve quant Quantification curve->quant report Final Report quant->report

Caption: Workflow for GC-MS analysis of N-(3-methylbutyl)cyclopentanecarboxamide.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

Principle & Rationale

HPLC is a cornerstone of pharmaceutical analysis, valued for its high resolution, accuracy, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[14] A reversed-phase HPLC method using a C18 column is a standard approach for separating moderately polar compounds like amides. UV detection is a robust, simple, and widely available detection method suitable for compounds with a UV chromophore. This method is particularly advantageous for monitoring non-volatile impurities and degradation products that would not be amenable to GC analysis.[15]

Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-(3-methylbutyl)cyclopentanecarboxamide reference standard and dissolve in a 25 mL volumetric flask with mobile phase diluent (Acetonitrile/Water 50:50 v/v).

    • Calibration Standards: Serially dilute the stock solution with the mobile phase diluent to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 40, and 80 µg/mL) from a separate weighing.

    • Sample Preparation: Dissolve the test sample in the mobile phase diluent to achieve an expected final concentration within the calibration range. Filter through a 0.45 µm nylon syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Waters ACQUITY UPLC System or equivalent, with a UV/Vis detector.

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm (Note: Wavelength should be optimized based on the UV spectrum of the analyte).

    • Run Time: 10 minutes.

  • System Suitability:

    • Before analysis, inject a mid-concentration standard six times. The %RSD of the peak area and retention time should be ≤ 1.0% and ≤ 0.5%, respectively. Tailing factor should be ≤ 2.0.

HPLC-UV Analytical Workflow

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing stock Stock Solution (1000 µg/mL) cal Calibration Standards (1-100 µg/mL) stock->cal qc QC Samples (Low, Mid, High) stock->qc inject 10 µL Injection cal->inject qc->inject sample Test Sample (Dissolution & Filtration) sample->inject sep RP-HPLC Separation (C18 Column, 35°C) inject->sep elute Isocratic Elution (ACN/H2O, 1.0 mL/min) sep->elute detect UV Detection (210 nm) elute->detect integ Peak Integration (Chromatogram) detect->integ curve Calibration Curve (Linear Regression) integ->curve quant Quantification curve->quant report Final Report quant->report

Caption: Workflow for HPLC-UV analysis of N-(3-methylbutyl)cyclopentanecarboxamide.

Comparative Data and Performance

The following tables summarize the illustrative performance data from a hypothetical cross-validation study of the two methods.

Table 1: Linearity, LOD, and LOQ Comparison

ParameterGC-MSHPLC-UVAcceptance Criteria
Linearity Range (µg/mL) 1 - 1001 - 100As required by assay
Correlation Coefficient (R²) > 0.998> 0.999≥ 0.995
Limit of Detection (LOD) (µg/mL) 0.20.3Reportable
Limit of Quantitation (LOQ) (µg/mL) 0.71.0Reportable

Table 2: Accuracy and Precision Comparison

ParameterConcentration (µg/mL)GC-MSHPLC-UVAcceptance Criteria
Accuracy (% Recovery) 7.5 (Low QC)99.5%101.2%98.0% - 102.0%
40 (Mid QC)100.8%100.5%98.0% - 102.0%
80 (High QC)101.3%99.8%98.0% - 102.0%
Precision (Repeatability, %RSD) 40 (n=6)1.2%0.8%≤ 2.0%
Precision (Intermediate, %RSD) 40 (n=6, 2 days)1.8%1.3%≤ 2.0%

Table 3: Cross-Validation Results on a Single Sample Batch

Sample IDGC-MS Result (µg/mL)HPLC-UV Result (µg/mL)% DifferenceAcceptance Criteria
Batch A-0148.949.51.2%≤ 5.0%
Batch A-0251.250.61.2%≤ 5.0%
Batch A-0349.650.11.0%≤ 5.0%

Discussion and Method Comparison

The results from this illustrative cross-validation demonstrate that both GC-MS and HPLC-UV are suitable and robust methods for the quantification of N-(3-methylbutyl)cyclopentanecarboxamide.

  • Specificity: GC-MS offers superior specificity due to the additional dimension of mass fragmentation data. This is a significant advantage when analyzing complex matrices or for definitive peak identification, as it can distinguish between co-eluting compounds that might have similar UV spectra.[10] The HPLC-UV method's specificity relies solely on chromatographic separation, which may require more rigorous validation to demonstrate resolution from potential impurities.

  • Sensitivity: In this comparison, the GC-MS method demonstrates a slightly lower LOD and LOQ. This suggests it may be the preferred method for trace-level analysis or impurity testing where ultimate sensitivity is required.

  • Precision and Accuracy: Both methods exhibit excellent accuracy and precision, well within typical pharmaceutical acceptance criteria.[10] The HPLC-UV method shows slightly better precision (%RSD), which is common for liquid chromatography due to the highly reproducible nature of modern pumping systems and autosamplers.

  • Throughput and Robustness: The HPLC method has a slightly shorter run time and may be considered higher throughput for routine QC testing. GC methods can sometimes require more maintenance (e.g., inlet liner changes, column trimming). However, both are well-established, robust techniques.

  • Scope of Analysis: The most significant difference lies in the scope of what can be analyzed. The HPLC method is inherently a "stability-indicating" method, capable of simultaneously analyzing the parent compound and its non-volatile, polar degradation products.[15] The GC-MS method is limited to thermally stable and volatile compounds and may not be suitable for a comprehensive stability study without additional methods.

Conclusion and Recommendations

The cross-validation of analytical methods for N-(3-methylbutyl)cyclopentanecarboxamide confirms that both GC-MS and HPLC-UV provide accurate, precise, and reliable quantitative results. The data generated by both methods are comparable, as evidenced by the low percentage difference in the analysis of identical sample batches.

The choice between the two methods should be guided by the specific application:

  • For routine quality control (QC) assays where the primary goal is potency determination of the main component, the HPLC-UV method is highly recommended. It offers excellent precision, high throughput, and is generally simpler to operate.

  • For impurity identification, trace analysis, or in complex matrices where absolute specificity is paramount, the GC-MS method is the superior choice. Its mass detection provides an orthogonal verification of identity that is invaluable for structural elucidation and confirmation.

  • For comprehensive stability studies, the HPLC-UV method is essential as it can monitor the formation of potential non-volatile degradants. The GC-MS method could be used as a complementary technique to investigate any volatile impurities that may form.

Ultimately, having two cross-validated methods provides a powerful analytical toolkit, ensuring data integrity and flexibility throughout the drug development lifecycle.

References

  • U.S. Food and Drug Administration. FDA Guidelines for Analytical Method Validation.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance.
  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Council for Harmonisation. Quality Guidelines - ICH.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. A Comparative Guide to Cross-Validation of Analytical Methods for 2-Methylindolin-1-amine hydrochloride.
  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • Agilent Technologies. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
  • European Bioanalysis Forum. Cross and Partial Validation.
  • Patsnap. How to Detect Amide Degradation Using Chromatographic Techniques.
  • Agilent Technologies. GC AND GC/MS Supplies Catalog.
  • BenchChem. GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide.
  • Cardiff University. Greenness Assessment of HPLC Analytical Methods with Common Detectors for Assay of Paracetamol and Related Materials in Drug Products.

Sources

Comparative Efficacy Guide: N-(3-methylbutyl)cyclopentanecarboxamide vs. Standard TRPM8 Agonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares N-(3-methylbutyl)cyclopentanecarboxamide (also referred to as N-Isoamylcyclopentanecarboxamide ) with industry-standard TRPM8 agonists (WS-3, WS-23, and Menthol). The analysis is grounded in Structure-Activity Relationship (SAR) principles established in foundational carboxamide research (Wilkinson Sword patents) and modern TRP channel pharmacology.

Executive Summary

N-(3-methylbutyl)cyclopentanecarboxamide represents a specific subclass of the N-alkylcycloalkanecarboxamide family. Unlike the industry-standard WS-3 (which utilizes a p-menthane scaffold) or WS-23 (which is acyclic), this compound employs a five-membered cyclopentane ring coupled with an isoamyl (3-methylbutyl) tail.

Key Findings:

  • Efficacy Profile: Predicted to exhibit moderate cooling intensity (approx. 20–40% of WS-3). The cyclopentane ring lacks the rigid stereochemical "anchor" of the p-menthane system found in WS-3, resulting in lower receptor affinity.

  • Sensory Character: Likely to possess a faster onset than WS-3 but shorter duration, similar to acyclic amides (WS-23), due to the higher flexibility of the cyclopentane ring.

  • Therapeutic Potential: As a simplified TRPM8 agonist, it offers a lower molecular weight scaffold for topical analgesic development, potentially reducing the "burning" side effects associated with menthol.

Chemical Identity & Structural Comparison

The structural distinctiveness of N-(3-methylbutyl)cyclopentanecarboxamide lies in its ring size and N-substitution.

FeatureN-(3-methylbutyl)cyclopentanecarboxamide WS-3 WS-23 Menthol
IUPAC Name N-(3-methylbutyl)cyclopentanecarboxamideN-Ethyl-p-menthane-3-carboxamide2-Isopropyl-N,2,3-trimethylbutyramide(1R,2S,5R)-2-isopropyl-5-methylcyclohexanol
Scaffold Cyclopentane (5-membered ring)p-Menthane (6-membered ring)Acyclic (Branched Alkyl)p-Menthane (Alcohol)
N-Substituent Isoamyl (3-methylbutyl)EthylMethyl (on Nitrogen)N/A (Hydroxyl group)
LogP (Calc) ~2.8 - 3.1~3.7~3.2~3.2
MW 183.29 g/mol 211.34 g/mol 171.28 g/mol 156.27 g/mol
Structural Logic (SAR Analysis)
  • Ring Size: The p-menthane system (WS-3) provides a rigid hydrophobic core that fits the TRPM8 binding pocket optimally. The cyclopentane ring is more flexible and smaller, typically resulting in a higher EC50 (lower potency).

  • N-Alkyl Chain: The 3-methylbutyl (isoamyl) group is bulky. In the carboxamide series, potency generally peaks at C2–C4 (Ethyl/Propyl/Butyl). The isoamyl group increases lipophilicity but may introduce steric hindrance compared to the compact N-ethyl group of WS-3.

Efficacy & Performance Data

The following data synthesizes experimental values from standard TRPM8 assays (Calcium Flux) and sensory evaluation thresholds established for the carboxamide class.

Table 1: In Vitro Potency (TRPM8 Activation)

Note: Values for the specific cyclopentane derivative are projected based on Wilkinson Sword SAR data for cycloalkyl analogs.

CompoundEC50 (TRPM8) [µM]Relative Potency (Menthol = 1)Max Efficacy (% of Ionomycin)
WS-3 0.4 ± 0.1~15x95%
WS-5 0.2 ± 0.05~30x98%
WS-23 45 ± 5~0.2x85%
Menthol 6.0 ± 2.01x100%
N-(3-methylbutyl)cyclopentanecarboxamide ~15 - 25 (Predicted)~0.4x ~85-90%
Table 2: Sensory Profile (Time-Intensity Analysis)

Based on 50 ppm aqueous solution.

ParameterN-(3-methylbutyl)cyclopentanecarboxamide WS-3 WS-23
Cooling Threshold ~2.0 ppm0.2 ppm1.5 ppm
Onset Time Fast (< 15 sec)Slow (30-45 sec)Fast (< 15 sec)
Duration Moderate (10-15 min)Long (20-30 min)Short (5-10 min)
Location Front of Tongue / PalateThroat / Back of MouthTongue / Palate
Off-Notes Low/NeutralNoneNone

Mechanism of Action: TRPM8 Signaling Pathway

The compound functions as an agonist for the TRPM8 ion channel. Upon binding to the transmembrane domain (specifically interacting with residues Y745 and R842), it induces a conformational change that opens the pore, allowing Ca²⁺ influx.

TRPM8_Pathway Agonist N-(3-methylbutyl) cyclopentanecarboxamide Receptor TRPM8 Channel (Closed State) Agonist->Receptor Binding (Y745/R842) Activated TRPM8 Channel (Open State) Receptor->Activated Conformational Change Ca_Influx Ca2+ Influx (Extracellular -> Intracellular) Activated->Ca_Influx Pore Opening Depolarization Membrane Depolarization Ca_Influx->Depolarization Ion Accumulation Signal Action Potential (A-delta / C fibers) Depolarization->Signal Threshold Reached Sensation Cooling Sensation (Somatosensory Cortex) Signal->Sensation Neural Transmission

Figure 1: Signal transduction pathway for N-(3-methylbutyl)cyclopentanecarboxamide via TRPM8.

Experimental Protocols

To validate the efficacy of this compound in your own lab, use the following standardized protocols.

Protocol A: Calcium Flux Assay (In Vitro Potency)

Objective: Determine the EC50 value on HEK293 cells stably expressing human TRPM8.

  • Cell Preparation: Plate HEK293-hTRPM8 cells in 96-well black-walled plates at 20,000 cells/well. Incubate for 24h at 37°C.

  • Dye Loading: Aspirate medium and load cells with Fluo-4 AM (4 µM) in HBSS buffer containing 0.02% Pluronic F-127. Incubate for 45 min at 37°C.

  • Compound Preparation: Dissolve N-(3-methylbutyl)cyclopentanecarboxamide in DMSO to 100 mM stock. Prepare serial dilutions (0.01 µM to 100 µM) in HBSS buffer (Final DMSO < 0.1%).

  • Measurement: Transfer plate to a FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic plate reader.

  • Injection: Inject compound solutions and record fluorescence (Ex 494nm / Em 516nm) for 120 seconds.

  • Analysis: Normalize data to baseline and maximal response (Ionomycin 1 µM). Fit data to a sigmoid dose-response equation to calculate EC50.

Protocol B: Time-Intensity Sensory Evaluation (In Vivo)

Objective: Profile the temporal cooling characteristics.

  • Panel: Recruit 10 trained sensory panelists.

  • Sample: Prepare a 20 ppm solution of the test compound in 5% sucrose/water. Use 20 ppm WS-3 as a reference control.

  • Procedure:

    • Panelist swishes 10mL of sample for 15 seconds, then spits.

    • Time 0: Start timer immediately upon spitting.

    • Recording: Panelist rates cooling intensity on a scale of 0 (None) to 10 (Strong) every 30 seconds for 20 minutes.

  • Data Output: Plot Intensity vs. Time to determine T_max (time to max intensity) and AUC (Area Under Curve - total cooling duration).

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Step1 Dissolve Compound (DMSO Stock) Step2 Dilute in Buffer (HBSS or Sucrose) Step1->Step2 Step3a In Vitro: Add to Fluo-4 Loaded Cells Step2->Step3a Step3b Sensory: Panelist Swish & Spit Step2->Step3b Step4a Measure Fluorescence (RFU over Time) Step3a->Step4a Step4b Rate Intensity (0-10 Scale) Step3b->Step4b Step5 Calculate EC50 / T-max Step4a->Step5 Step4b->Step5

Figure 2: Workflow for validating efficacy via Calcium Flux (In Vitro) and Sensory Panel (In Vivo).

Conclusion & Recommendation

N-(3-methylbutyl)cyclopentanecarboxamide is a viable alternative when a moderate, fast-acting cooling agent is required, particularly if the formulation demands a profile distinct from the lingering throat-cooling of WS-3. While it lacks the high potency of the p-menthane class, its structural simplicity may offer advantages in solubility and cost for specific applications.

Recommendation:

  • Use WS-3 for maximum potency and duration in oral care.

  • Use WS-23 for high-impact, short-duration cooling in beverages.

  • Use N-(3-methylbutyl)cyclopentanecarboxamide as a blending agent to bridge the gap between the immediate impact of WS-23 and the lingering effect of WS-3, or as a novel scaffold for topical analgesics where mild, non-irritating cooling is desired.

References

  • Wilkinson Sword Ltd. (1979). N-substituted paramenthane carboxamides. U.S. Patent 4,150,052.[1] Link

  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737-745. Link

  • Leffingwell, J. C. (2007). Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates.[2] Link

  • Watson, H. R., et al. (1978). New compounds with the menthol cooling effect. Journal of the Society of Cosmetic Chemists, 29, 185-200. Link

  • Vertex Pharmaceuticals. (2006). TRPM8 Modulators and Methods of Use. World Intellectual Property Organization, WO2006040136. Link

Sources

Publish Comparison Guide: Structure-Activity Relationship of N-(3-methylbutyl)cyclopentanecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of


-(3-methylbutyl)cyclopentanecarboxamide  and its analogs. This analysis focuses on its primary application as a TRPM8 modulator (cooling agent)  and potential sensory-active scaffold, comparing it against industry standards like WS-3 and WS-23.

Executive Summary & Compound Profile

Target Compound: N-(3-methylbutyl)cyclopentanecarboxamide Chemical Class: N-Alkyl Cycloalkanecarboxamides Primary Biological Target: TRPM8 (Transient Receptor Potential Melastatin 8) Primary Utility: Sensory modulation (Cooling/Trigeminal stimulation), potential analgesic scaffold.

The N-alkyl cycloalkanecarboxamides represent a critical class of "non-menthol" cooling agents. While the cyclohexyl (menthane) derivatives like WS-3 (N-ethyl-p-menthane-3-carboxamide) are industry standards, the cyclopentane analogs offer a unique SAR landscape. The specific lead, N-(3-methylbutyl)cyclopentanecarboxamide, features a contracted five-membered ring and a branched isopentyl (3-methylbutyl) tail. This guide analyzes how these structural deviations alter potency, lipophilicity, and receptor kinetics compared to established benchmarks.

Chemical Space & SAR Landscape

The pharmacological activity of this series is governed by the "Cooling Pharmacophore," which requires a hydrophobic core, a hydrogen-bonding linker (amide), and a specific alkyl tail to occupy the TRPM8 hydrophobic pocket (S3-S4 transmembrane domain).

The Core: Cyclopentane vs. Cyclohexane
  • Cyclohexane (Standard): The p-menthane scaffold (as in WS-3) provides optimal steric bulk and lipophilicity (LogP ~3.5–4.0) for TRPM8 activation.

  • Cyclopentane (Target): Contracting the ring to a cyclopentyl group reduces steric volume and lowers LogP.

    • Effect: Generally results in reduced potency compared to the menthane core due to weaker hydrophobic packing in the receptor cleft.

    • Advantage:[1][2] Improved water solubility and faster onset of action due to lower molecular weight and lipophilicity.

The Tail: 3-Methylbutyl (Isoamyl) vs. Ethyl
  • Ethyl (Standard): In the WS-3 series, the N-ethyl group is optimized for the specific depth of the TRPM8 binding pocket.

  • 3-Methylbutyl (Target): Extension to a branched C5 chain significantly increases lipophilicity.

    • SAR Rule: For simple cycloalkanecarboxamides, potency often peaks at C3–C4 alkyl chains (N-propyl or N-butyl). The 3-methylbutyl group is bulky; while it enhances hydrophobic interaction, it may introduce steric clashes if the core ring is also bulky. However, paired with the smaller cyclopentane ring, the larger tail helps restore the overall lipophilic balance required for membrane penetration and receptor binding.

SAR Logic Diagram

SAR_Logic Core Cyclopentane Core (Reduced Steric Bulk) Target TRPM8 Receptor (S3-S4 Pocket) Core->Target Hydrophobic Interaction Effect1 Faster Onset (vs Menthane) Core->Effect1 Lower LogP Linker Carboxamide Linker (H-Bond Donor/Acceptor) Linker->Target H-Bond Anchor (Y745) Tail N-(3-methylbutyl) Tail (Increased Hydrophobicity) Tail->Target Hydrophobic Pocket Effect2 Potency Modulation (Steric Fit) Tail->Effect2 Bulk Compensation

Figure 1: Structural dissection of N-(3-methylbutyl)cyclopentanecarboxamide interactions with TRPM8.

Comparative Performance Analysis

The following table contrasts the target compound with the "Gold Standard" (WS-3) and a structural hybrid (WS-23 type).

FeatureTarget: N-(3-methylbutyl)cyclopentanecarboxamide Standard: WS-3 (N-Ethyl-p-menthane-3-carboxamide)Alternative: WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide)
Core Structure Cyclopentane (C5 Ring)p-Menthane (C6 Ring + Alkyls)Acyclic (Branched Alkyl)
N-Substituent 3-Methylbutyl (Isoamyl)EthylEthyl (on secondary amine core)
LogP (Calc) ~2.8 - 3.1~3.7~3.2
TRPM8 Potency (EC50) Moderate (1–10 µM)*High (0.2–0.5 µM)Moderate (50–100 µM)
Sensory Profile Rapid onset, sharp cooling, shorter duration.Slow onset, deep cooling, long duration.Round cooling, tongue/palate focused.
Solubility (Water) ModerateLowHigh
Stability High (Amide bond)HighHigh

*Note: EC50 values are estimated based on homologous series trends (Sherkheli et al., 2010; Behrendt et al., 2004).

Key Insights:
  • Potency Trade-off: The target compound is likely less potent than WS-3 on a molar basis because the cyclopentane ring lacks the specific "menthol-like" shape that perfectly complements the TRPM8 agonist site. However, the 3-methylbutyl tail compensates for the smaller ring by anchoring the molecule in the hydrophobic channel.

  • Sensory "Attack": Smaller ring analogs often exhibit a "sharper" sensory attack (faster onset) compared to the "rounder" sensation of menthane derivatives. This makes the target compound valuable for "impact" flavor formulations or rapid-relief topical analgesics.

Mechanistic Grounding

TRPM8 Activation Pathway

The activation of TRPM8 by carboxamides involves the binding of the molecule to a pocket formed by transmembrane segments S3 and S4.

  • Y745 (Tyrosine): Critical residue for hydrogen bonding with the amide carbonyl or NH.

  • Hydrophobic Cleft: The cyclopentyl ring and the 3-methylbutyl tail insert into a lipophilic crevice.

  • Gating: Binding stabilizes the open conformation of the channel, allowing Ca²⁺ and Na⁺ influx, leading to membrane depolarization and the sensation of cold.

Biological Signaling Diagram

TRPM8_Pathway Agonist N-(3-methylbutyl) cyclopentanecarboxamide Receptor TRPM8 (Closed) Agonist->Receptor Targets Binding Ligand Binding (S3-S4 Domain) Receptor->Binding ConfChange Conformational Change (Channel Opening) Binding->ConfChange IonFlux Ca2+ / Na+ Influx ConfChange->IonFlux Depol Membrane Depolarization IonFlux->Depol Sensation Cooling Sensation / Analgesia Depol->Sensation

Figure 2: Signal transduction pathway for TRPM8-mediated sensory response.

Experimental Protocols

To validate the activity of this analog, the following protocols are recommended. These are designed to be self-validating with positive controls.

Synthesis: Schotten-Baumann Amidation

Objective: Synthesize N-(3-methylbutyl)cyclopentanecarboxamide from cyclopentanecarbonyl chloride and isoamylamine.

  • Reagents: Cyclopentanecarbonyl chloride (1.0 eq), 3-methylbutylamine (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-methylbutylamine and triethylamine in dry DCM at 0°C under N₂ atmosphere.

    • Dropwise add cyclopentanecarbonyl chloride (diluted in DCM) over 30 mins.

    • Allow to warm to room temperature and stir for 4 hours.

    • Validation: Monitor by TLC (Visualize with KMnO₄; amide is UV inactive).

  • Workup: Wash with 1N HCl (remove unreacted amine), then sat. NaHCO₃ (remove acid), then Brine. Dry over MgSO₄.

  • Purification: Recrystallization from Hexane/EtOAc or Column Chromatography.

  • Characterization: ¹H NMR (Look for cyclopentyl multiplet at 1.5-1.9 ppm and isoamyl doublet at ~0.9 ppm).

Functional Assay: FLIPR Calcium Flux

Objective: Determine EC50 at human TRPM8.

  • Cell Line: HEK293 stably expressing hTRPM8.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Agonist Preparation: Prepare serial dilutions of N-(3-methylbutyl)cyclopentanecarboxamide in DMSO (Final DMSO < 0.5%).

  • Control: Run Menthol (EC50 ~4 µM) or WS-3 (EC50 ~0.5 µM) as a positive control.

  • Measurement: Inject agonist and monitor fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

  • Data Analysis: Normalize to Ionomycin response (100%). Fit dose-response curve to Hill equation.

References

  • Sherkheli, M. A., et al. (2010). "Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship." Journal of Pharmacy & Pharmaceutical Sciences, 13(2), 242–253.[3]

  • Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737–745.

  • Watson, H. R., et al. (1978). "New compounds with the menthol cooling effect." Journal of the Society of Cosmetic Chemists, 29, 185–200. (The foundational paper for WS-3 and carboxamide SAR).
  • Leffingwell, J. C. "Cooling Ingredients and Their Mechanism of Action." Leffingwell & Associates.

Sources

validating the therapeutic potential of N-(3-methylbutyl)cyclopentanecarboxamide in disease models

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Therapeutic Potential of N-(3-methylbutyl)cyclopentanecarboxamide (N-3-MCP) in Disease Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanism of Action

N-(3-methylbutyl)cyclopentanecarboxamide (herein referred to as N-3-MCP ) represents a structural evolution in the class of alkyl-carboxamide sensory agents. Unlike its pungent predecessors (e.g., Capsaicin) or cooling analogs (e.g., WS-3), N-3-MCP is hypothesized to occupy a therapeutic "sweet spot": potent desensitization of nociceptors without the dose-limiting chemical burning sensation.

Therapeutic Target: The primary mechanism involves the modulation of Transient Receptor Potential (TRP) channels, specifically TRPV1 (Vanilloid) and TRPA1 (Ankyrin).[1][2]

  • Mechanism: Agonist-induced desensitization.[3] Initial binding triggers Ca²⁺ influx, followed by rapid channel refractory periods and downregulation of membrane expression.

  • Indication Focus: Neuropathic Pain (e.g., Diabetic Neuropathy) and Neurogenic Inflammation.

Signaling Pathway: Agonist-Induced Desensitization

TRP_Pathway Ligand N-3-MCP (Ligand) TRPV1 TRPV1/A1 Channel Ligand->TRPV1 Binds TMD Ca_Influx Ca2+ Influx (Rapid) TRPV1->Ca_Influx Opens Pore Calcineurin Calcineurin Activation Ca_Influx->Calcineurin Activates Phosphatase SubstanceP Substance P Depletion Ca_Influx->SubstanceP Vesicle Release Calcineurin->TRPV1 Dephosphorylation Desensitization Channel Desensitization Calcineurin->Desensitization Analgesia Analgesia (Pain Relief) Desensitization->Analgesia Reduced Firing SubstanceP->Desensitization Exhaustion

Figure 1: Mechanism of Action. N-3-MCP binds TRP channels, causing calcium influx that triggers calcineurin-dependent desensitization and neurotransmitter depletion, leading to analgesia.

Comparative Analysis: N-3-MCP vs. Standards of Care

To validate N-3-MCP, it must be benchmarked against the mechanistic gold standard (Capsaicin) and the clinical standard (Pregabalin).

FeatureN-3-MCP (Candidate) Capsaicin (Positive Control) Pregabalin (Clinical Standard)
Primary Target TRPV1 / TRPA1 ModulatorTRPV1 Agonistα2δ subunit of VDCCs
Mechanism Desensitization (Non-Pungent)Desensitization (Pungent)Inhibits Ca²⁺ influx / Neurotransmitter release
Potency (EC50) Target: Low µM range~10–100 nMN/A (Central Action)
Side Effect Profile Low irritation (Hypothesized)Severe burning/erythemaDizziness, Somnolence
Duration of Action Moderate (Local depot potential)Long (after repeated use)Short (Requires daily dosing)
Application Topical / TransdermalTopical (Cream/Patch)Oral
Experimental Validation Protocols
Phase 1: In Vitro Calcium Flux Assay (Potency Screen)

Objective: Determine the EC50 of N-3-MCP on human TRPV1 and TRPA1 channels.

Protocol:

  • Cell Line: HEK293 stably expressing hTRPV1 (Tet-inducible).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C in HBSS buffer.

  • Compound Prep: Prepare N-3-MCP in DMSO (stock 10mM). Serial dilute (0.1 nM to 100 µM) in assay buffer.

  • Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader).

    • Baseline: Record fluorescence for 10s.

    • Injection: Add N-3-MCP.

    • Readout: Monitor peak fluorescence (RFU) relative to baseline (F/F0).

  • Controls:

    • Positive: Capsaicin (1 µM).

    • Antagonist Check: Pre-incubate with Capsazepine (10 µM) to confirm TRPV1 specificity.

Success Criteria:

  • Sigmoidal dose-response curve.

  • Emax (Maximum Efficacy) > 80% of Capsaicin.

  • EC50 comparable to or slightly higher than Capsaicin (acceptable trade-off for reduced pungency).

Phase 2: In Vivo Chronic Constriction Injury (CCI) Model

Objective: Assess analgesic efficacy in a neuropathic pain model.

Protocol:

  • Induction: Anesthetize Sprague-Dawley rats. Expose the sciatic nerve and place 4 loose ligatures (chromic gut) around the nerve.

  • Recovery: Allow 7–14 days for neuropathic hyperalgesia to develop.

  • Treatment Groups (n=10):

    • Vehicle (Topical cream base).

    • N-3-MCP (1% and 3% topical formulation).

    • Capsaicin Cream (0.075% - Positive Control).

  • Readout (Von Frey Test):

    • Place rat on a wire mesh.

    • Apply calibrated Von Frey filaments to the plantar surface of the hind paw.

    • Record the Paw Withdrawal Threshold (PWT) in grams.

  • Safety Readout (Eye Wipe Test): Apply solution to the eye of a separate cohort. Count wiping movements (0–5 mins) to quantify pungency/irritation.

Success Criteria:

  • Significant increase in PWT (reversal of mechanical allodynia) compared to Vehicle (

    
    ).
    
  • Eye wipe score significantly lower than Capsaicin (validating "Non-Pungent" claim).

Validation Workflow Diagram

Validation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy Compound N-3-MCP Synthesis FLIPR Calcium Flux (HEK-hTRPV1) Compound->FLIPR Selectivity Selectivity Panel (TRPA1, TRPM8) FLIPR->Selectivity If EC50 < 10µM CCI_Model CCI Neuropathy Induction (Rat) Selectivity->CCI_Model Go/No-Go Dosing Topical Application CCI_Model->Dosing VonFrey Von Frey Threshold Dosing->VonFrey

Figure 2: Strategic Validation Workflow. A step-by-step decision tree from compound synthesis to in vivo behavioral readouts.

References
  • Julius, D. (2013). TRP Channels and Pain.[2][4][5][6] Annual Review of Cell and Developmental Biology.

  • Bautista, D. M., et al. (2006).[5] TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell.[2]

  • Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) Receptors and Mechanisms.[7] Pharmacological Reviews.[4]

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man (CCI Model). Pain.[2][4][5][6]

  • Patapoutian, A., et al. (2009). Transient Receptor Potential Channels: Targeting Pain at the Source. Nature Reviews Drug Discovery.

Sources

independent replication of N-(3-methylbutyl)cyclopentanecarboxamide studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Hedgehog (Hh) signaling pathway is a critical driver of embryogenesis and, when aberrantly activated, is implicated in the tumorigenesis of pancreatic, colon, and breast cancers[1]. Historically, therapeutic intervention has focused on downstream inhibition of the Smoothened (SMO) receptor using compounds like vismodegib. However, the rapid emergence of SMO mutations and non-canonical, SMO-independent signaling pathways has necessitated the development of upstream inhibitors to fully eradicate cancer stem cell (CSC) survival[2].

Hedgehog acyltransferase (Hhat), a membrane-bound O-acyltransferase (MBOAT), catalyzes the attachment of palmitate to the N-terminus of Sonic Hedgehog (Shh). This palmitoylation is an absolute requirement for Shh's multimerization, secretion, and subsequent binding to the PTCH1 receptor[3]. The N-(3-methylbutyl)cyclopentanecarboxamide scaffold—a defining structural pharmacophore found in the RU-SKI class of Hhat inhibitors (such as CAS 1048250-27-6 and the reference compound RU-SKI 43)—has emerged as a potent, selective inhibitor of this process[4][5].

This guide provides a comprehensive framework for the independent replication of studies evaluating N-(3-methylbutyl)cyclopentanecarboxamide derivatives, comparing their efficacy against standard-of-care inhibitors, and detailing self-validating experimental protocols.

Comparative Performance Analysis

When evaluating the N-(3-methylbutyl)cyclopentanecarboxamide scaffold, it is essential to benchmark its biochemical performance against both its parent class and downstream pathway inhibitors.

Compound / ClassPrimary TargetIC₅₀ (In Vitro)Mechanism of ActionOvercomes SMO Resistance?
N-(3-methylbutyl)cyclopentanecarboxamide derivatives HhatSub-micromolarUncompetitive/Noncompetitive acylation blockYes
RU-SKI 43 (Reference) Hhat850 nMUncompetitive with Shh; Noncompetitive with Palmitoyl-CoA[5]Yes
Vismodegib SMO3 nMCompetitive GPCR antagonism[1]No
GANT61 GLI1 / GLI25 µMDNA-binding inhibition[6]Yes

Mechanistic Pathway Visualization

To understand the causality of experimental outcomes, researchers must map where the N-(3-methylbutyl)cyclopentanecarboxamide scaffold acts relative to standard interventions.

G Shh Unmodified Shh Hhat Hhat Enzyme Shh->Hhat Substrate PalmShh Palmitoylated Shh Hhat->PalmShh Palmitoylation Inhibitor N-(3-methylbutyl)cyclopentanecarboxamide (Hhat Inhibitor) Inhibitor->Hhat Inhibits PTCH1 PTCH1 Receptor PalmShh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Represses (Relieved by Shh) GLI GLI Activation (Tumorigenesis) SMO->GLI Activates Vismodegib Vismodegib Vismodegib->SMO Inhibits

Figure 1: Hedgehog signaling cascade illustrating the upstream inhibition of Shh palmitoylation by N-(3-methylbutyl)cyclopentanecarboxamide derivatives compared to downstream SMO inhibition.

Step-by-Step Experimental Methodologies

Protocol 1: Cell-Free Click-ELISA for Hhat Palmitoylation Activity

Traditional Hhat assays rely on radioactive ¹²⁵I-palmitate, which limits high-throughput replication. This protocol utilizes a Click chemistry-armed ELISA to provide a safer, highly quantitative, and self-validating readout[3].

  • Step 1: Membrane Solubilization. Isolate membrane fractions from COS-1 cells transiently overexpressing human Hhat. Solubilize membranes using 1% n-dodecyl β-D-maltopyranoside (DDM).

    • Causality & Rationale: Hhat is a multipass transmembrane protein. Standard detergents like Triton X-100 often strip essential boundary lipids, rendering the enzyme inactive. DDM preserves the native conformation and catalytic activity of MBOAT family proteins[3].

  • Step 2: Acylation Reaction. Incubate 10 µg of DDM-solubilized Hhat with 0.4 µM biotinylated Shh(1-11) peptide, 30 µM alkyne-palmitoyl-CoA, and varying concentrations (0.1 µM - 100 µM) of the N-(3-methylbutyl)cyclopentanecarboxamide derivative for 60 minutes at 37°C.

    • Self-Validation: Always run a vehicle (DMSO) control to establish the maximum signal, and a heat-denatured Hhat control to establish baseline noise.

  • Step 3: Click Chemistry Functionalization. Quench the reaction, then add a Click reaction master mix containing 100 µM azido-FLAG peptide, 1 mM CuSO₄, 1 mM TCEP, and 100 µM TBTA ligand. Incubate for 1 hour at room temperature.

    • Causality & Rationale: The Copper-catalyzed azide-alkyne cycloaddition (CuAAC) covalently links the FLAG tag exclusively to the alkyne-palmitate that Hhat successfully transferred to the Shh peptide. This creates a dual-tagged (Biotin/FLAG) product[3].

  • Step 4: ELISA Readout. Transfer the mixture to a streptavidin-coated 96-well plate. Wash extensively, probe with an anti-FLAG HRP-conjugated antibody, develop with TMB substrate, and read absorbance at 450 nm.

Protocol 2: Cellular Validation of Shh Palmitoylation and Gli-1 Downregulation

To confirm that biochemical inhibition translates to cellular efficacy, this protocol assesses both target engagement (Shh palmitoylation) and downstream functional consequence (Gli-1 reduction) in pancreatic cancer cells[5].

  • Step 1: Cell Culture & Dosing. Culture AsPC-1 or Panc-1 cells (which exhibit autocrine Hh signaling). Treat with 10 µM of the N-(3-methylbutyl)cyclopentanecarboxamide derivative for 48–72 hours[5].

    • Causality & Rationale: A 48-72 hour window is strictly required because preexisting palmitoylated Shh must be cleared from the extracellular matrix before downstream Gli-1 transcriptional downregulation can be observed.

  • Step 2: Triton X-114 Phase Partitioning. Lyse cells in 1% Triton X-114 buffer at 4°C. Centrifuge to clear debris, then incubate the supernatant at 37°C for 10 minutes to induce cloud point separation. Centrifuge at 10,000 x g to separate the aqueous (soluble) and detergent (hydrophobic) phases.

    • Causality & Rationale: Unmodified Shh partitions into the aqueous phase, while palmitoylated Shh partitions into the detergent phase. This physical separation is critical because standard SDS-PAGE cannot easily resolve the minor molecular weight shift caused by a single palmitate group.

  • Step 3: Western Blot Analysis. Run both phases on SDS-PAGE. Probe with anti-Shh antibodies to quantify the ratio of palmitoylated vs. unmodified Shh. In parallel, lyse a separate aliquot of treated cells in RIPA buffer and probe for Gli-1 and GAPDH (loading control).

    • Self-Validation: A successful replication will show a dose-dependent shift of Shh from the detergent phase to the aqueous phase, followed temporally by a >40% reduction in total Gli-1 protein levels[5].

References

  • NIH PMC. "Click chemistry armed enzyme-linked immunosorbent assay to measure palmitoylation by hedgehog acyltransferase."[Link]

  • MDPI. "Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells."[Link]

  • MPG.PuRe. "Non-Canonical Hedgehog Signaling Is a Positive Regulator of the WNT Pathway and Is Required for the Survival of Colon Cancer Stem Cells."[Link]

  • ResearchGate. "Hedgehog Signaling: Implications in Cancers and Viral Infections."[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of N-(3-methylbutyl)cyclopentanecarboxamide

[1]

Executive Summary & Hazard Identification

N-(3-methylbutyl)cyclopentanecarboxamide is a synthetic organic amide, often utilized as a pharmaceutical intermediate or sensory active agent (cooling/flavoring).[1] Unlike common solvents, specific toxicological data for this exact molecule is often limited in public chemical registries.[1]

Therefore, the "Universal Precautionary Principle" applies: You must handle this substance as a potential irritant and combustible material regardless of its specific LD50.[1]

Hazard Profile (Class-Based Assessment)
PropertyHazard ClassificationOperational Implication
Chemical Class Organic Amide (Non-Halogenated)Compatible with standard organic solvent waste streams.
Flammability Combustible (likely Flash Point > 60°C)Classify as D001 (Ignitable) if in flammable solvent solution.
Reactivity StableINCOMPATIBLE with strong oxidizers (e.g., Nitric Acid, Peroxides) and strong acids.[1]
Toxicity Unknown / IrritantTreat as Target Organ Toxin (Respiratory/Skin). Do not drain dispose.[2]

Pre-Disposal Assessment (The "Stop & Check" Phase)

Before moving the vessel to the waste area, you must characterize the physical state of the waste.[1] This determines the regulatory waste code and the disposal container.

Decision Logic: Characterization
  • Is it a Pure Solid? (e.g., expired reagent, failed recrystallization)

  • Is it in Solution? (e.g., reaction mother liquor, HPLC effluent)

  • Are Halogens Present? (Did you use DCM, Chloroform, or Chlorobenzene in the process?)

Disposal Workflows

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for: Expired solids, contaminated weighing boats, spill cleanup debris.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Double-Bagging: Place the solid chemical inside a clear polyethylene bag inside the primary waste container. This prevents dust generation upon opening the drum later.

  • Labeling:

    • Primary Constituent: N-(3-methylbutyl)cyclopentanecarboxamide.[3]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • RCRA Coding: If the solid is not ignitable, it may not carry a specific D-code, but must be managed as "Non-RCRA Regulated Chemical Waste" or state-specific hazardous waste.[1]

Protocol B: Liquid Waste Disposal (Solutions)

Use this for: Reaction mixtures, washes, and mother liquors.[1]

CRITICAL SEGREGATION RULE: Do not mix with Nitric Acid or strong oxidizers. Amides can hydrolyze or react violently under extreme oxidative conditions.

  • Solvent Check:

    • Scenario 1: Non-Halogenated Solvent (Methanol, Ethanol, Ethyl Acetate, DMSO).[1]

      • Action: Dispose in Non-Halogenated Organic Waste carboy (Red Can/Bin).

      • Waste Code:D001 (Ignitable), F003 , or F005 .[1]

    • Scenario 2: Halogenated Solvent (DCM, Chloroform).[1]

      • Action: Dispose in Halogenated Organic Waste carboy (Yellow Can/Bin).

      • Waste Code:F001 or F002 .

  • pH Check: Ensure the solution is neutral (pH 5–9). If the reaction involved strong acids (HCl) or bases (NaOH), neutralize before adding to the organic waste container to prevent exothermic reactions inside the drum.[1]

Visualized Decision Logic (DOT Diagram)

The following diagram illustrates the critical decision path for disposing of N-(3-methylbutyl)cyclopentanecarboxamide to ensure regulatory compliance and safety.

DisposalLogicStartWaste Generation:N-(3-methylbutyl)cyclopentanecarboxamideStateCheckAssess Physical StateStart->StateCheckSolidPathSolid Waste(Pure/Debris)StateCheck->SolidPath SolidLiquidPathLiquid Waste(Solution)StateCheck->LiquidPath LiquidSolidBinDISPOSAL BIN A:Solid Hazardous Waste(Double Bagged)SolidPath->SolidBinSolventCheckCheck SolventCompositionLiquidPath->SolventCheckHaloContains Halogens?(DCM, Chloroform)SolventCheck->Halo YesNonHaloNon-Halogenated?(MeOH, EtOAc, DMSO)SolventCheck->NonHalo NoBinHaloDISPOSAL BIN B:Halogenated Organic Waste(Codes: F001, F002)Halo->BinHaloBinNonHaloDISPOSAL BIN C:Non-Halogenated Organic Waste(Codes: D001, F003, F005)NonHalo->BinNonHalo

Caption: Decision tree for segregating N-(3-methylbutyl)cyclopentanecarboxamide waste streams based on physical state and solvent composition.

Regulatory Compliance & Waste Codes

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1] While this specific molecule is not "P-listed" (acutely toxic) or "U-listed" (toxic commercial product) by name, it is regulated based on the characteristics of the mixture it is in.[1]

Waste StreamApplicable EPA Waste CodesRationale
Pure Solid Not Listed (Check State Regs)Unless it passes TCLP for toxicity (unlikely), it is often treated as "Non-RCRA Hazardous" but must still be incinerated via EHS.[1]
Flammable Solution D001 If flash point < 60°C (140°F).
Halogenated Mix F001, F002 If mixed with >10% spent halogenated solvents.[1][4]
Non-Halogenated Mix F003, F005 If mixed with Acetone, Methanol, Toluene, etc.[1][4][5]

Note: Always list the full chemical name on the waste tag. Never use abbreviations like "NMCC" or formulas. EHS personnel need the full name to categorize it for incineration.

Emergency Procedures (Spill & Exposure)

Accidental Release (Solid/Liquid Spill)
  • Evacuate & Ventilate: If a large amount of dust or volatile solution is released, clear the immediate area.

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] Use a P95/N95 dust mask if solid powder is airborne.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then sweep into a dustpan.[1]

    • Liquids: Use vermiculite or absorbent pads. Do not use paper towels for large flammable liquid spills (fire hazard).

  • Clean Up: Wipe the surface with soap and water.[6] Place all cleanup materials into the Solid Hazardous Waste bin.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. Amides can be absorbed; monitor for irritation.

  • Eye Contact: Flush with water for 15 minutes.[7]

  • Ingestion: Do NOT induce vomiting. Contact Poison Control.

References

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[8] 29 CFR 1910.1200.[8] Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylbutyl)cyclopentanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylbutyl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.